CVN766
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21F3N8O |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[(1S,2S)-2-[[3-ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino]cyclopentyl]-3-(triazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C20H21F3N8O/c1-2-12-18(25-11-16(28-12)20(21,22)23)29-13-5-3-6-14(13)30-19(32)17-15(7-4-8-24-17)31-26-9-10-27-31/h4,7-11,13-14H,2-3,5-6H2,1H3,(H,25,29)(H,30,32)/t13-,14-/m0/s1 |
InChI Key |
UFGCLPDMIZHEED-KBPBESRZSA-N |
Isomeric SMILES |
CCC1=NC(=CN=C1N[C@H]2CCC[C@@H]2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |
Canonical SMILES |
CCC1=NC(=CN=C1NC2CCCC2NC(=O)C3=C(C=CC=N3)N4N=CC=N4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
CVN766: A Technical Whitepaper on its Mechanism of Action in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVN766 is a novel, potent, and exquisitely selective antagonist of the Orexin (B13118510) 1 Receptor (OX1R) currently under investigation for the treatment of various Central Nervous System (CNS) disorders, including schizophrenia, binge eating disorder, and anxiety-related conditions.[1][2][3] Developed by Cerevance, this molecule demonstrates over 1,000-fold selectivity for OX1R over the Orexin 2 Receptor (OX2R), a characteristic that may mitigate the somnolence associated with less selective orexin receptor antagonists.[1][2] Preclinical data have demonstrated the efficacy of this compound in relevant animal models, and a Phase 1 clinical trial in healthy volunteers has indicated a favorable safety and pharmacokinetic profile. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by available preclinical and clinical data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Introduction: The Orexin System and its Role in CNS Disorders
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), is a key regulator of diverse physiological functions, including wakefulness, appetite, reward, and stress responses.[4][5] Orexin-producing neurons are located exclusively in the lateral hypothalamus but project widely throughout the brain.[4] Dysregulation of the orexin system has been implicated in a range of CNS disorders.[1][4]
OX1R is predominantly coupled to the Gq signaling pathway and is densely expressed in brain regions associated with motivation, emotion, and reward, such as the ventral tegmental area, nucleus accumbens, and amygdala.[2][4][5] This localization makes OX1R a compelling therapeutic target for psychiatric disorders. In contrast, OX2R is more critically involved in the regulation of sleep and wakefulness.[2] The high selectivity of this compound for OX1R is therefore a key design feature aimed at achieving therapeutic effects in psychiatric disorders without inducing somnolence.[1][2]
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the OX1R, blocking the binding of the endogenous ligand, orexin-A.[1] By inhibiting OX1R signaling, this compound is hypothesized to modulate downstream neural circuits implicated in the pathophysiology of CNS disorders.
Orexin 1 Receptor Signaling Pathway
The binding of orexin-A to OX1R initiates a cascade of intracellular events primarily through the Gq protein pathway.[4][5][6] This signaling cascade is crucial for understanding the therapeutic potential of an OX1R antagonist like this compound.
As depicted in Figure 1, the activation of OX1R by orexin-A leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5][6] These events culminate in increased neuronal excitability.[4] By blocking this pathway, this compound is expected to dampen the excessive neuronal activity in brain circuits relevant to CNS disorders.
Preclinical Pharmacology
The preclinical development of this compound has encompassed a range of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy in animal models of CNS disorders.
In Vitro Characterization
This compound has demonstrated high potency and exceptional selectivity for OX1R.
| Parameter | Value | Species | Reference |
| OX1R Binding Affinity (IC50) | 8 nM | Human | |
| OX2R Binding Affinity (IC50) | >10,000 nM | Human | |
| Selectivity (OX2R IC50 / OX1R IC50) | >1000-fold | Human | [1][2] |
Table 1: In Vitro Potency and Selectivity of this compound
Preclinical Efficacy in CNS Disorder Models
This compound has shown promising efficacy in several well-established animal models relevant to schizophrenia, binge eating, and anxiety.[1][3]
In a rat model of schizophrenia, sub-chronic administration of phencyclidine (PCP) induces deficits in social interaction, a key negative symptom of the disorder. This compound was shown to reverse these PCP-induced social interaction deficits.[1]
| Model | Effect of this compound | Species | Reference |
| PCP-induced Social Interaction Deficit | Reversal of deficit | Rat | [1] |
Table 2: Efficacy of this compound in a Preclinical Model of Schizophrenia
Animal models of binge eating often involve a combination of caloric restriction and stress to induce compulsive overconsumption of palatable food.[7] this compound has demonstrated efficacy in reducing binge eating behaviors in such models.[1]
| Model | Effect of this compound | Species | Reference |
| Caloric Restriction and Stress-Induced Binge Eating | Reduction in binge eating behavior | Rodent | [1] |
Table 3: Efficacy of this compound in a Preclinical Model of Binge Eating
The marmoset human threat test is a primate model used to assess anxiety-like behavior.[8] In this model, the animal's response to the passive presence of a human observer is measured. This compound has shown efficacy in reducing anxiety-like behaviors in this model.[1][3]
| Model | Effect of this compound | Species | Reference |
| Marmoset Human Threat Test | Reduction in anxiety-like behavior | Marmoset | [1][3] |
Table 4: Efficacy of this compound in a Preclinical Model of Anxiety
Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific findings. The following sections outline the general methodologies for the key experiments cited.
In Vitro Receptor Binding Assay
The selectivity of this compound for OX1R over OX2R is a cornerstone of its therapeutic profile. This is typically determined using competitive radioligand binding assays.
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO or HEK293) are stably transfected to express either human OX1R or OX2R. The cells are cultured and harvested, and crude membrane preparations are isolated through homogenization and centrifugation.
-
Binding Assay: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A) and a range of concentrations of the unlabeled competitor drug (this compound).
-
Separation: After incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is calculated.
Phencyclidine (PCP)-Induced Social Interaction Deficit Model
This model is widely used to study the negative symptoms of schizophrenia.[9][10][11][12]
Methodology:
-
Induction of Deficit: Rats are administered PCP (e.g., 2 mg/kg, twice daily) or saline for a sub-chronic period (e.g., 7-14 days), followed by a washout period (e.g., 7 days).[9][10]
-
Drug Administration: On the test day, animals receive an acute administration of this compound or vehicle.
-
Social Interaction Test: Two unfamiliar rats from the same treatment group are placed in a novel, dimly lit open-field arena for a set period (e.g., 10-15 minutes).
-
Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer who is blind to the treatment conditions. A reduction in social interaction time in the PCP-treated group compared to the saline group indicates a social deficit.
Caloric Restriction and Stress-Induced Binge Eating Model
This model aims to mimic the cyclical dieting and stress that can precipitate binge eating in humans.[7][13][14][15][16]
Methodology:
-
Induction of Binge Eating: Female rats are subjected to several cycles of caloric restriction (e.g., 66% of normal intake for 4 days) followed by a period of ad libitum access to standard chow.[7]
-
Stress Induction: Following the restriction/refeeding cycles, animals are exposed to an acute stressor (e.g., footshock or restraint stress).[7]
-
Binge Eating Assessment: Immediately after the stressor, the rats are given access to a highly palatable food (e.g., high-fat, high-sugar diet), and their food intake is measured over a defined period (e.g., 2-4 hours).
-
Drug Administration: this compound or vehicle is administered prior to the stressor and/or the presentation of the palatable food.
Marmoset Human Threat Test
This non-human primate model assesses anxiety in response to an ambiguous potential threat.[8][17][18][19][20]
Methodology:
-
Acclimatization: Marmosets are habituated to the testing environment, which is typically their home cage.
-
Test Procedure: A human observer stands passively in front of the marmoset's cage for a fixed duration (e.g., 2 minutes). The observer maintains a neutral expression and avoids direct eye contact.
-
Behavioral Recording: The marmoset's behavior is video-recorded and subsequently scored for anxiety-related behaviors, such as vocalizations (e.g., "tsik" calls), postures (e.g., scent marking, piloerection), and locomotion.
-
Drug Administration: this compound or vehicle is administered prior to the test.
Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in 64 healthy subjects.[1][2][21]
Safety and Tolerability
This compound was well-tolerated across all dose cohorts.[1][21]
-
There were no serious adverse events or dose-limiting toxicities.[1][21]
-
All treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[1][21]
-
The most common TEAEs (occurring in >5% of subjects) were headache (10.9%), dizziness (7.8%), and presyncope (6.2%).[1][21]
-
Importantly, and in line with its high selectivity for OX1R, there was no evidence of somnolence or fatigue compared to placebo.[1][21]
| Adverse Event | Frequency in this compound Group |
| Headache | 10.9% |
| Dizziness | 7.8% |
| Presyncope | 6.2% |
Table 5: Most Common Treatment-Emergent Adverse Events in the Phase 1 Study of this compound [1][21]
Pharmacokinetics
The pharmacokinetic profile of this compound supports once-daily dosing.[21]
-
Exposure (Cmax and AUC) increased in a dose-proportional manner in both single and multiple ascending dose cohorts.[21]
-
Steady-state concentrations were achieved after 4 to 5 days of dosing.[21]
-
CNS exposure was confirmed, with cerebrospinal fluid (CSF) to unbound plasma concentration ratios (Kp,uu) similar to those observed in rodent models.[21]
Future Directions
The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic profile of this compound support its continued development for the treatment of CNS disorders. Cerevance has indicated plans to initiate Phase 2 clinical trials to evaluate the efficacy of this compound in patients with schizophrenia and binge eating disorder.[2] These studies will be crucial in validating the therapeutic potential of this novel, highly selective OX1R antagonist.
Conclusion
This compound is a potent and highly selective OX1R antagonist with a well-defined mechanism of action. By targeting the Gq-coupled signaling pathway of OX1R in key brain regions associated with motivation, reward, and stress, this compound offers a promising therapeutic approach for a range of CNS disorders. The preclinical data demonstrate efficacy in relevant animal models of schizophrenia, binge eating, and anxiety, and the Phase 1 clinical trial has established a positive safety and pharmacokinetic profile in healthy volunteers. The high selectivity of this compound for OX1R over OX2R appears to successfully mitigate the risk of somnolence, a significant advantage over less selective orexin receptor modulators. Further clinical investigation in patient populations is warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Cerevance [cerevance.com]
- 2. This compound [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. Awakening Recovery: Enhancing Orexinergic Tone After Acute CNS Damage [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new animal model of binge eating: key synergistic role of past caloric restriction and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]
- 9. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phencyclidine in the social interaction test: an animal model of schizophrenia with face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Breaking It Down: Investigation of Binge Eating Components in Animal Models to Enhance Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of a History of Caloric Restriction and a Frustration Stress Manipulation on Binge-Like Eating Behavior in Female Rats: Preclinical Results | Springer Nature Experiments [experiments.springernature.com]
- 15. Caloric Restriction Experience Reprograms Stress and Orexigenic Pathways and Promotes Binge Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measuring fear and anxiety in the marmoset (Callithrix penicillata) with a novel predator confrontation model: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
The Intricate Dance of Selectivity: A Technical Guide to CVN766 and the Orexin 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of CVN766, a potent and highly selective antagonist for the orexin (B13118510) 1 receptor (OX1R). We will delve into its binding affinity, the experimental methodologies used for its characterization, and the complex signaling pathways associated with the orexin system. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuroscience.
Introduction to the Orexin System and this compound
The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), plays a critical role in regulating a wide array of physiological functions.[1] These include sleep-wake cycles, feeding behavior, reward processing, and stress responses.[1] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[2]
The distinct physiological roles of the two orexin receptors have spurred the development of selective antagonists. While dual orexin receptor antagonists (DORAs) have been approved for the treatment of insomnia, there is significant interest in selective OX1R antagonists for their potential in treating conditions such as anxiety, addiction, and schizophrenia.[3][4]
This compound has emerged as a promising investigational drug due to its remarkable selectivity for the OX1R over the OX2R.[3][5] This high selectivity is a key attribute, as it may minimize the somnolence often associated with the blockade of OX2R, a common side effect of less selective antagonists.[3][6]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the orexin receptors has been determined through rigorous in vitro assays. The data clearly demonstrates its potent and selective antagonism at the OX1R.
| Compound | Receptor | Binding Affinity (IC50) | Selectivity (OX2R/OX1R) |
| This compound | OX1R | 8 nM [5] | >1,250-fold [3][5] |
| OX2R | >10 µM [5] | ||
| Orexin-A | OX1R | 20 nM[2] | |
| OX2R | 38 nM[2] | ||
| Orexin-B | OX1R | 420 nM[2] | |
| OX2R | 36 nM[2] |
Experimental Protocols
The determination of this compound's binding affinity relies on established experimental methodologies. Below are detailed protocols for two key assays used in the characterization of orexin receptor antagonists.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity. For OX1R, a commonly used radioligand is [3H]SB-674042.
Objective: To determine the inhibitory constant (Ki) of this compound for the OX1R.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human OX1R (e.g., CHO-K1 cells).
-
[3H]SB-674042 (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled OX1R antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Workflow:
References
- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of CVN766: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of CVN766, a potent and exquisitely selective orexin-1 receptor (Ox1R) antagonist. The information presented herein is compiled from publicly available data and is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Core Mechanism of Action
This compound is an orally active, small molecule antagonist of the orexin-1 receptor.[1] The orexin (B13118510) system, consisting of two neuropeptides (orexin-A and orexin-B) and two G protein-coupled receptors (Ox1R and Ox2R), is a key regulator of sleep-wake cycles, reward processing, and stress-related behaviors.[2][3] Ox1R is predominantly involved in regulating reward and stress pathways, while Ox2R is primarily associated with wakefulness and arousal.[3] this compound is designed to be highly selective for Ox1R, thereby potentially avoiding the somnolence associated with dual orexin receptor antagonists or compounds with significant Ox2R activity.[3]
Signaling Pathway of Orexin-A and this compound at the Orexin-1 Receptor
References
CVN766: A Technical Whitepaper on its High Selectivity for Orexin 1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CVN766, a potent and highly selective orexin (B13118510) 1 receptor (Ox1R) antagonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and mechanism of action of this compound. This guide will delve into its binding affinity, functional potency, and the experimental methodologies used to determine its remarkable selectivity over the orexin 2 receptor (Ox2R).
Executive Summary
This compound is an orally active, blood-brain barrier-penetrating Ox1R antagonist currently under investigation for the treatment of schizophrenia and other psychiatric conditions.[1][2][3] A key characteristic of this compound is its exquisite selectivity for Ox1R over Ox2R, reported to be greater than 1000-fold.[1][3][4][5][6][7] This high selectivity is a significant differentiator from many first-generation dual orexin receptor antagonists (DORAs) and may mitigate the risk of somnolence, an off-target effect associated with Ox2R antagonism.[1][4] The orexin system, comprising two G protein-coupled receptors (GPCRs), Ox1R and Ox2R, and their endogenous ligands, orexin-A and orexin-B, plays a crucial role in regulating sleep-wake cycles, reward, and motivation.[8][9][10] While Ox2R is primarily linked to arousal and wakefulness, Ox1R is predominantly expressed in brain regions associated with mood, reward, and vigilance, making it a compelling target for psychiatric disorders.[1][4]
Quantitative Data Summary
The selectivity of this compound for Ox1R has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity and functional potency compared to its effect on Ox2R.
| Compound | Parameter | Ox1R | Ox2R | Selectivity (Ox2R/Ox1R) | Reference |
| This compound | IC50 | 8 nM | >10,000 nM (>10 µM) | >1250-fold | [2] |
| This compound | pKi | 8.14 ± 0.03 | 4.89 ± 0.08 | >1000-fold | [1] |
| This compound | IC50 (Ca2+ flux) | 8 nM | 37,500 nM (37.5 µM) | ~4688-fold | [1] |
Table 1: Binding Affinity and Functional Potency of this compound for Orexin Receptors.
Orexin Receptor Signaling Pathways
Orexin receptors are G protein-coupled receptors that, upon activation by their endogenous ligands (Orexin-A or Orexin-B), can couple to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[9][11] The primary and most well-characterized pathway for both Ox1R and Ox2R involves coupling to Gq/11, leading to the activation of phospholipase C (PLC).[8][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a hallmark of orexin receptor activation.[8][12] this compound acts as an antagonist, blocking the initiation of this signaling cascade at the Ox1R.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [cerevance.com]
- 5. Cerevance Announces Positive Topline Data from Phase 1 Clinical Trial of this compound for the Potential Use in the Treatment of Schizophrenia - BioSpace [biospace.com]
- 6. Cerevance [cerevance.com]
- 7. Cerevance [cerevance.com]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
role of CVN766 in modulating reward pathways
An In-depth Technical Guide on the Role of CVN766 in Modulating Reward Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and highly selective, orally active antagonist of the orexin-1 receptor (Ox1R), currently under clinical investigation for psychiatric disorders such as schizophrenia and binge eating disorder.[1] The orexin (B13118510) system, particularly the Ox1R, is critically involved in regulating reward, motivation, and stress pathways.[2] Dysregulation of this system is implicated in a variety of psychiatric conditions, including addiction and anxiety.[3] this compound's mechanism of action, centered on the modulation of the mesolimbic reward circuitry, presents a promising therapeutic avenue. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the underlying signaling pathways it modulates.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of the orexin-1 receptor, a G-protein coupled receptor (GPCR).[4] Orexin-A, an endogenous neuropeptide, activates Ox1R in key regions of the brain's reward circuitry, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[2][5] By blocking the binding of orexin-A to Ox1R, this compound attenuates the downstream signaling that promotes reward-seeking behaviors and hyperarousal in response to stress and drug-related cues.[6][7]
A key characteristic of this compound is its high selectivity for Ox1R over the orexin-2 receptor (Ox2R), with a selectivity ratio of over 1,000-fold.[8] This is a significant feature, as Ox2R is primarily associated with the regulation of wakefulness, and its antagonism can lead to somnolence, a side effect observed with less selective orexin antagonists.[8]
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species | Reference |
| Ox1R Binding Affinity (IC50) | 8 nM | Human | [4] |
| Ox2R Binding Affinity (IC50) | >10 µM | Human | [4] |
| Functional Selectivity (Ox1R vs. Ox2R) | >1000-fold | Human/Mouse | [9] |
Table 2: Preclinical Efficacy of this compound
| Model | Species | Key Finding | Reference |
| PCP-Induced Social Interaction Deficit | Rat | Reversal of PCP-induced deficits at 0.3 mg/kg (equating to ~25% receptor occupancy). | [9] |
| Amphetamine-Induced Dopamine (B1211576) Release | Not Specified | Reduction in dopamine release. | [6][10] |
| Dependency-Type Behaviors | Not Specified | Efficacy in models of alcohol and nicotine (B1678760) dependency. | [6][10] |
| Binge Eating Models | Not Specified | Demonstrated efficacy. | [6][10] |
| Marmoset Human Threat Test (Anxiety) | Marmoset | Efficacy demonstrated. | [6][10] |
Table 3: Phase 1 Clinical Trial Data (NCT05105243)
| Study Design | Randomized, double-blind, placebo-controlled study in 64 healthy subjects.[6][11] |
| Dose Regimens | Single Ascending Dose (SAD): 5, 15, 45, 125, and 250 mg.[12] Multiple Ascending Dose (MAD): 45, 125, and 250 mg daily for 7 days.[12] |
| Pharmacokinetics | Exposure (Cmax and AUC) increased with dose in a generally dose-proportional manner.[6][8] Confirmed CNS exposure.[8] |
| Safety and Tolerability | Generally well-tolerated with no serious or severe adverse events. No evidence of somnolence compared to placebo.[8] |
| Most Common Treatment-Emergent Adverse Events (TEAEs, >5%) | Headache (10.9%), Dizziness (7.8%), Presyncope (6.2%).[6][11] |
Signaling Pathways
This compound modulates the reward pathway by antagonizing the Ox1R in the VTA. The binding of orexin-A to Ox1R on VTA neurons initiates a downstream signaling cascade that ultimately increases dopamine release in the nucleus accumbens. One identified pathway involves the activation of Gq-protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, promotes the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG then acts as a retrograde messenger, binding to CB1 receptors on presynaptic GABAergic terminals, which suppresses GABA release. This disinhibition of VTA dopamine neurons leads to increased dopaminergic neurotransmission to the nucleus accumbens, a key process in reward and reinforcement. The increased dopamine in the NAc then acts on D1 and D2 receptors, influencing reward-related behaviors.
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are proprietary. However, based on the cited preclinical models, the following provides an overview of the likely methodologies employed.
Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats
This model is used to assess the efficacy of compounds in reversing negative symptoms associated with schizophrenia.
-
Animal Model: Male rats are typically used.
-
Induction of Deficit: Animals are administered PCP (e.g., 5 mg/kg, intraperitoneally) sub-chronically (e.g., twice daily for 7 days) to induce a social interaction deficit that persists after a washout period.[11]
-
Drug Administration: this compound or vehicle is administered to the PCP-treated rats prior to behavioral testing.
-
Behavioral Assessment: The social interaction test involves placing two unfamiliar, weight-matched rats in an open field arena. The time spent in active social interaction (e.g., sniffing, grooming, following) is recorded and scored by trained observers or automated video-tracking software.
-
Data Analysis: The duration of social interaction is compared between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Marmoset Human Threat Test
This is a primate model used to evaluate anxiolytic potential.
-
Animal Model: Common marmosets (Callithrix jacchus) are used.
-
Procedure: The test involves a human observer standing in front of the marmoset's home cage for a defined period (e.g., 2 minutes).[4] The observer maintains eye contact with the animal, which is a threatening gesture for this species.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Behavioral Assessment: Anxiety-related behaviors are scored, which may include changes in posture, vocalizations (e.g., alarm calls), and location within the cage (e.g., time spent at the back vs. the front).[4][13]
-
Data Analysis: The frequency or duration of anxiety-related behaviors is compared between the drug and vehicle conditions.
Conclusion
This compound is a highly selective Ox1R antagonist with a strong scientific rationale for its development in treating psychiatric disorders characterized by dysregulated reward pathways. Preclinical data have demonstrated its efficacy in relevant animal models, and Phase 1 clinical data have established a favorable safety and pharmacokinetic profile. The high selectivity of this compound for Ox1R over Ox2R may translate to a better-tolerated therapeutic with a reduced risk of somnolence. Further clinical development in patient populations will be crucial to fully elucidate the therapeutic potential of this compound in modulating reward pathways for the treatment of complex psychiatric conditions.
References
- 1. Orexin-A up-regulates dopamine D2 receptor and mRNA in the nucleus accumbens Shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neonatal phencyclidine administration and post-weaning social isolation as a dual-hit model of 'schizophrenia-like' behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cerevance [cerevance.com]
- 6. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]
- 7. Cerevance [cerevance.com]
- 8. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neonatal phencyclidine and social isolation in the rat: effects of clozapine on locomotor activity, social recognition, prepulse inhibition, and executive functions deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Measuring Behavior 2005: Van Vliet et al. [archive.measuringbehavior.org]
The Selective Orexin-1 Receptor Antagonist CVN766: A Deep Dive into its Modulation of Noradrenergic and Serotonergic Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVN766 is a potent and highly selective orexin-1 receptor (Ox1R) antagonist currently under investigation for various psychiatric disorders, including schizophrenia and binge eating disorder. Its mechanism of action, centered on the orexin (B13118510) system, strongly suggests a significant modulatory effect on two critical neurotransmitter systems implicated in mood, arousal, and cognition: the noradrenergic and serotonergic systems. This technical guide synthesizes the available preclinical and clinical data to elucidate the effects of this compound, providing a comprehensive overview of its pharmacology, and the experimental basis for its therapeutic potential. While specific quantitative data on the direct downstream effects of this compound on noradrenergic and serotonergic neuronal activity and neurotransmitter levels are not extensively available in the public domain, this paper builds upon the well-established anatomical and functional links between the orexin system and these key monoaminergic pathways.
Introduction to this compound and the Orexin System
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (Ox1R and Ox2R), is a key regulator of wakefulness, reward, and motivated behaviors. Orexin-producing neurons are located in the lateral hypothalamus and project throughout the brain. This compound is distinguished by its high selectivity for the Ox1R over the Ox2R, a feature that may confer a favorable side-effect profile, notably the avoidance of somnolence associated with dual orexin receptor antagonists.[1][2]
The rationale for investigating this compound's impact on the noradrenergic and serotonergic systems stems from the dense expression of Ox1R in the primary hubs of these systems: the locus coeruleus (LC) and the raphe nuclei (RN), respectively.[2] Orexin-A is known to be an excitatory modulator of neurons in these regions, suggesting that antagonism of Ox1R by this compound would directly influence noradrenergic and serotonergic neurotransmission.
Pharmacological Profile of this compound
The primary pharmacological characteristic of this compound is its potent and selective antagonism of the Ox1R. This selectivity is a key differentiator from other orexin antagonists.
| Parameter | Value | Reference |
| Target | Orexin-1 Receptor (Ox1R) | [3] |
| Mechanism of Action | Antagonist | [3] |
| IC50 for Ox1R | 8 nM | [4] |
| Selectivity over Ox2R | >1000-fold | [3][5] |
Effects on the Noradrenergic System
The locus coeruleus is the principal source of norepinephrine (B1679862) in the central nervous system, playing a crucial role in arousal, attention, and stress responses. The expression of Ox1R is exclusive to noradrenergic neurons within the LC. Orexin peptides have been shown to increase the firing rate of LC neurons, an effect that is mediated by Ox1R.
Theoretical Mechanism of Action
By antagonizing the Ox1R in the locus coeruleus, this compound is hypothesized to attenuate the excitatory influence of endogenous orexins on noradrenergic neurons. This would lead to a decrease in the firing rate of these neurons and a subsequent reduction in norepinephrine release in projection areas.
Preclinical Evidence
While direct measurements of this compound's effect on norepinephrine levels are not publicly detailed, its efficacy in preclinical models of anxiety and stress provides indirect support for its modulation of the noradrenergic system. For instance, this compound has shown efficacy in the marmoset human threat test, a model of anxiety.[5]
Experimental Protocol: Marmoset Human Threat Test (General Methodology)
The marmoset human threat test is a non-invasive behavioral paradigm used to assess anxiety-like behavior in primates. The specific protocol for the this compound studies is not available, but a general procedure is as follows:
-
Acclimation: Marmosets are habituated to the testing environment.
-
Baseline Observation: Behavior is recorded in the absence of a threat.
-
Drug Administration: Animals are treated with this compound or a vehicle control.
-
Threat Exposure: A human observer stands in front of the marmoset's cage for a defined period, adopting a threatening posture (e.g., direct stare).
-
Behavioral Scoring: Behaviors such as vocalizations, scent marking, and changes in posture and locomotion are quantified to assess anxiety levels.
Effects on the Serotonergic System
The raphe nuclei are the primary source of serotonin (B10506) in the brain, with projections that influence a wide range of functions, including mood, sleep, and appetite. Orexin-A has been shown to have an excitatory effect on serotonergic neurons in the dorsal raphe nucleus, an effect mediated through the Ox1R.[2]
Theoretical Mechanism of Action
Similar to its action in the locus coeruleus, this compound, by blocking Ox1R in the raphe nuclei, is expected to reduce the excitatory drive from the orexin system onto serotonergic neurons. This would likely result in decreased serotonin release in various brain regions.
Preclinical Evidence
This compound has demonstrated efficacy in preclinical models relevant to schizophrenia, including the reversal of phencyclidine (PCP)-induced social interaction deficits and the reduction of amphetamine-induced dopamine (B1211576) release.[5] While the latter is a dopaminergic measure, the interplay between serotonin and dopamine systems is well-established, suggesting a potential serotonergic involvement in this effect.
Experimental Protocol: Amphetamine-Induced Dopamine Release (General Methodology)
This preclinical model is used to assess the potential antipsychotic activity of a compound. The specific protocol for this compound is not publicly available, but a general procedure is as follows:
-
Animal Model: Typically conducted in rodents.
-
Drug Administration: Animals are pre-treated with this compound or a vehicle control.
-
Amphetamine Challenge: A psychostimulant dose of amphetamine is administered to induce a hyperdopaminergic state.
-
Measurement of Dopamine Release: Techniques such as in vivo microdialysis are used to measure extracellular dopamine levels in brain regions like the nucleus accumbens.
-
Data Analysis: The effect of this compound on attenuating the amphetamine-induced surge in dopamine is quantified.
Clinical Data
A Phase 1, randomized, double-blind, placebo-controlled study of this compound in 64 healthy subjects evaluated the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.[6][7]
| Study Phase | Population | Key Findings | Reference |
| Phase 1 | 64 Healthy Subjects | - Well-tolerated with a favorable safety profile. - No serious adverse events reported. - Importantly, no evidence of somnolence, a common side effect of less selective orexin antagonists. | [6][7] |
The lack of somnolence in the Phase 1 trial supports the high selectivity of this compound for Ox1R over Ox2R, as the latter is more critically involved in the regulation of sleep and wakefulness.
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a novel mechanism of action for the treatment of psychiatric disorders. Its high selectivity for the Ox1R provides a targeted approach to modulating the orexin system while potentially avoiding the sedative effects of dual orexin receptor antagonists. The anatomical and functional evidence strongly supports the hypothesis that this compound exerts a significant influence on both the noradrenergic and serotonergic systems through its action on the locus coeruleus and raphe nuclei.
Future research should aim to provide direct quantitative evidence of this compound's effects on these monoaminergic systems. This would include studies measuring changes in norepinephrine and serotonin levels and neuronal firing rates in the LC and RN following this compound administration in animal models. Elucidating the precise downstream consequences of Ox1R antagonism will be crucial for a complete understanding of this compound's therapeutic effects and for identifying the patient populations most likely to benefit from this novel treatment. The planned Phase 2 clinical trials in schizophrenia and binge eating disorder will provide further insights into the clinical utility of this selective Ox1R antagonist.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Cerevance [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]
- 5. Cerevance [cerevance.com]
- 6. This compound [cerevance.com]
- 7. Orexin, orexin receptor antagonists and central cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CVN766: A Highly Selective Orexin-1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CVN766 is a novel, orally active, and highly selective orexin-1 receptor (OX1R) antagonist that has emerged as a promising therapeutic candidate for the treatment of various psychiatric and CNS-controlled metabolic disorders.[1][2][3] Developed by Cerevance, this small molecule demonstrates exquisite selectivity for OX1R over the orein-2 receptor (OX2R), a key feature that potentially mitigates the somnolence associated with dual orexin (B13118510) receptor antagonists.[2][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Orexin System and Therapeutic Targeting
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), plays a critical role in regulating diverse physiological functions, including wakefulness, reward processing, and stress response.[1][2] While OX2R is primarily associated with the promotion of wakefulness, OX1R is predominantly involved in stress, reward, and emotional regulation.[1][2] Dysregulation of the orexin system has been implicated in a range of psychiatric conditions.[1] Consequently, selective antagonism of OX1R presents a compelling therapeutic strategy for disorders such as schizophrenia, binge eating disorder, and anxiety.[1][2]
The development of highly selective OX1R antagonists has been a significant challenge due to the structural similarity between OX1R and OX2R.[1] Non-selective orexin antagonists often lead to undesirable somnolence due to their action on OX2R. This compound was designed to overcome this limitation by exhibiting a high degree of selectivity for OX1R.[1][4]
Discovery of this compound
The discovery of this compound originated from a high-throughput screening (HTS) campaign that identified a benzothiazole (B30560) derivative as a promising hit with an IC50 value of 0.017 µM for OX1R.[5] Subsequent structure-activity relationship (SAR) studies focused on optimizing potency, selectivity, and pharmacokinetic properties. A key publication by Glen et al. in Bioorganic & Medicinal Chemistry Letters in 2024 details the discovery and initial development of this compound.
The optimization process led to the synthesis of a series of analogs, culminating in the identification of this compound. This compound demonstrated a remarkable >1000-fold selectivity for OX1R over OX2R in vitro.[1][6] This high selectivity is a critical differentiator from other orexin receptor antagonists and is attributed to specific molecular interactions within the OX1R binding pocket.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as described by Glen et al. (2024). The key steps include the preparation of a chiral aminocyclopentane intermediate and its subsequent coupling with a substituted triazolo-picolinic acid derivative. While the full detailed protocol is often found in supplementary materials of publications, the general synthetic scheme is outlined below.
General Synthetic Scheme:
The synthesis of the trans-configurated, racemic aminocyclopentane was previously published. To obtain a single enantiomer, it was converted to a (+)-neomenthol derivative, allowing for the isolation of the desired S,S-configured diastereoisomer. Following acid-mediated deprotection of the Boc group, a nucleophilic aromatic substitution yielded the pyrazine (B50134) derivative. The final step involves an amide bond formation between the chiral amine and the corresponding triazolo benzoic acid.
A detailed, step-by-step protocol for the synthesis of this compound is proprietary and not fully available in the public domain. The information provided is based on the published synthetic scheme.
In Vitro and In Vivo Characterization
This compound has undergone extensive preclinical evaluation to characterize its pharmacological and pharmacokinetic properties.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | Human OX1R | 8 nM | [7] |
| IC50 | Human OX2R | >10 µM | [7] |
| Functional Selectivity | OX1R vs. OX2R | >1000-fold | [1] |
Table 2: In Vivo Pharmacokinetic and Receptor Occupancy Data for this compound in Rats
| Parameter | Value | Reference |
| Receptor Occupancy (RO50) | 0.7 mg/kg | [1] |
| Minimal Effective Dose (PCP-induced social interaction deficit) | 0.3 mg/kg | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used in the characterization of this compound.
4.2.1. Orexin Receptor Binding and Functional Assays (Calcium Flux Assay)
Objective: To determine the potency and selectivity of this compound at human OX1R and OX2R.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at an optimized density.
-
Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) and probenecid. The plate is incubated to allow for dye loading.
-
Compound Addition: Serial dilutions of this compound are prepared. A fluorescence plate reader (e.g., FLIPR) is used to add the compound dilutions to the cell plate.
-
Agonist Stimulation: After a pre-incubation period with the antagonist, a known orexin receptor agonist (e.g., Orexin-A) is added at a concentration that elicits a maximal or near-maximal response (EC80).
-
Data Acquisition and Analysis: The instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
4.2.2. In Vivo Receptor Occupancy Studies
Objective: To determine the relationship between the administered dose of this compound and the extent of OX1R engagement in the brain.
Methodology:
-
Animal Dosing: Rats are administered this compound orally at various doses.
-
Radiotracer Administration: At a time point corresponding to the peak plasma concentration of this compound, a radiolabeled ligand specific for OX1R is administered intravenously.
-
Tissue Collection: At a predetermined time after radiotracer injection, the animals are euthanized, and the brains are rapidly removed and frozen.
-
Autoradiography: The brains are sectioned using a cryostat, and the sections are exposed to a phosphor imaging plate or film to visualize the distribution of the radiotracer.
-
Image Analysis: The density of the autoradiographic signal in brain regions rich in OX1R is quantified. The percentage of receptor occupancy is calculated by comparing the signal in this compound-treated animals to that in vehicle-treated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the characterization of an OX1R antagonist like this compound.
Caption: Orexin-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for OX1R Antagonist Development.
Clinical Development
This compound has successfully completed a Phase 1 clinical trial in healthy subjects (NCT05105243). The study was a randomized, double-blind, placebo-controlled trial evaluating the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. The results indicated that this compound was well-tolerated with no serious adverse events and, importantly, showed no evidence of somnolence.[2] These positive Phase 1 data support the continued development of this compound, and Cerevance plans to initiate Phase 2 clinical trials to evaluate its efficacy in patients with binge eating disorder and schizophrenia.[1]
Conclusion
This compound represents a significant advancement in the development of selective orexin receptor antagonists. Its exquisite selectivity for OX1R over OX2R holds the promise of a novel therapeutic approach for a range of psychiatric and CNS-controlled metabolic disorders, potentially avoiding the sedative effects that have limited the utility of earlier-generation orexin-targeting drugs. The robust preclinical data, coupled with the favorable safety profile observed in the Phase 1 clinical trial, position this compound as a promising candidate for further clinical investigation. The ongoing and planned Phase 2 studies will be crucial in determining its therapeutic efficacy in patient populations.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. This compound [cerevance.com]
- 3. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerevance [cerevance.com]
- 5. Optimised Conditions for Measuring OX1 Receptor Occupancy - Evotec [evotec.com]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
CVN766: A Selective Orexin-1 Receptor Antagonist for Psychiatric Disorders
An In-depth Technical Guide on a Novel Therapeutic Approach
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CVN766 is a novel, orally active, and highly selective orexin-1 receptor (Ox1R) antagonist currently under development by Cerevance for the treatment of various psychiatric disorders. The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, Ox1R and Ox2R, is a key regulator of several physiological functions, including wakefulness, reward, and stress responses. While the dual antagonism of orexin receptors has been successfully targeted for insomnia, the selective blockade of Ox1R presents a promising therapeutic strategy for psychiatric conditions where the orexin system is implicated, such as schizophrenia, binge eating disorder, anxiety, and substance use disorders. This compound's exquisite selectivity for Ox1R over Ox2R aims to provide therapeutic benefits without the somnolence associated with dual orexin receptor antagonists. This document provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical development of this compound.
Introduction: The Orexin System and Its Role in Psychiatric Disorders
The orexin neuropeptides, produced in the lateral hypothalamus, play a crucial role in regulating arousal, motivation, and stress pathways through their interaction with two G protein-coupled receptors: Ox1R and Ox2R.[1] Ox1R is predominantly involved in reward and stress pathways, while Ox2R is primarily associated with the promotion of wakefulness.[1] Dysregulation of the orexin system has been linked to various psychiatric conditions.[1] For instance, altered orexin levels have been observed in patients with schizophrenia and panic disorder.[2] This has led to the hypothesis that selectively targeting Ox1R could ameliorate symptoms of these disorders by modulating dysfunctional reward and stress circuits.[1]
This compound has been designed as a highly selective antagonist of Ox1R, with over 1,000-fold greater selectivity for Ox1R compared to Ox2R.[1][3] This high selectivity is a key differentiating feature, potentially mitigating the risk of somnolence, a common side effect of less selective orexin antagonists.[1]
Mechanism of Action and Pharmacology
This compound exerts its therapeutic effects by competitively binding to and blocking the activation of the orexin-1 receptor by its endogenous ligands, orexin-A and orexin-B. The binding of orexins to Ox1R typically leads to the activation of Gq-coupled signaling pathways, resulting in increased intracellular calcium and subsequent neuronal excitation.[4][5] By antagonizing this receptor, this compound is expected to dampen the downstream signaling cascades that contribute to the pathophysiology of certain psychiatric disorders.
In Vitro Pharmacology
In vitro studies have demonstrated the high potency and selectivity of this compound for the human orexin-1 receptor.
| Parameter | Value | Reference |
| Ox1R IC50 | 8 nM | [6] |
| Ox2R IC50 | >10 µM | [6] |
| Selectivity | >1000-fold for Ox1R over Ox2R | [1][3] |
Preclinical Development
This compound has undergone a series of preclinical studies to evaluate its efficacy in animal models relevant to schizophrenia, binge eating disorder, and substance use disorders. While detailed quantitative results and specific protocols from these studies are not yet fully published, company announcements have indicated positive outcomes.
Schizophrenia Models
This compound has shown efficacy in preclinical models targeting the negative and cognitive symptoms of schizophrenia.[7] One of the cited models is the reversal of phencyclidine (PCP)-induced social interaction deficits in rodents.[7]
Experimental Protocol (General Methodology)
-
Model: The PCP-induced social interaction deficit model is a widely used paradigm to screen for antipsychotic drug efficacy, particularly for negative symptoms.
-
Procedure: Rodents are typically administered PCP sub-chronically to induce a state that mimics certain aspects of schizophrenia, including social withdrawal. Following the PCP treatment regimen, animals are placed in a novel arena with an unfamiliar conspecific. Social interaction behaviors, such as sniffing, following, and grooming, are quantified. The ability of a test compound, like this compound, to reverse the PCP-induced reduction in social interaction time is taken as a measure of its potential therapeutic efficacy.
Binge Eating Disorder Models
Efficacy has also been demonstrated in preclinical models of binge eating .[7]
Experimental Protocol (General Methodology)
-
Model: Various animal models of binge eating exist, often involving scheduled access to highly palatable food.
-
Procedure: In a typical model, animals are given restricted access to a highly palatable, high-fat, or high-sugar food for a limited period each day. This schedule can induce binge-like consumption of the palatable food. The effect of this compound would be assessed by measuring the reduction in the amount of palatable food consumed during the access period.
Anxiety and Substance Dependence Models
This compound has shown positive effects in models of dependency-type behaviors and anxiety, including alcohol and nicotine-dependency models and the marmoset human threat test .[7]
Experimental Protocol (General Methodology)
-
Alcohol and Nicotine Dependency Models: These models typically involve inducing a state of dependence in rodents through chronic administration of alcohol or nicotine. The efficacy of this compound would be evaluated by its ability to reduce drug-seeking behavior, withdrawal symptoms, or relapse.
-
Marmoset Human Threat Test: This is a primate model of anxiety where the animal is exposed to a potential threat, such as the presence of an unfamiliar human. Anxiolytic effects of a compound are determined by a reduction in fear- and anxiety-related behaviors (e.g., vocalizations, postures) and an increase in normal exploratory behavior.
Clinical Development: Phase 1 Studies
A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.[8][9]
Study Design and Methodology
The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[8]
| Study Phase | Population | Dosing Regimen | Primary Endpoints |
| Single Ascending Dose (SAD) | Healthy Volunteers | Single oral doses of this compound or placebo | Safety and Tolerability |
| Multiple Ascending Dose (MAD) | Healthy Volunteers | Once-daily oral doses of this compound or placebo for a specified duration | Safety, Tolerability, and Pharmacokinetics |
Experimental Protocol
-
Participants: Healthy adult volunteers were enrolled.[9]
-
Randomization: Participants were randomized to receive either this compound or a placebo.[9]
-
Dosing: In the SAD phase, participants received a single dose of this compound at escalating dose levels. In the MAD phase, participants received once-daily doses for a defined period.[8]
-
Assessments: Safety and tolerability were assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms. Pharmacokinetic parameters (Cmax, AUC, half-life) were determined from plasma and cerebrospinal fluid samples.[7][8]
Phase 1 Results
Top-line data from the Phase 1 trial indicated that this compound was generally well-tolerated with a favorable safety profile.[9]
-
Safety: No serious adverse events were reported. The most common treatment-emergent adverse events were mild to moderate and included headache, dizziness, and presyncope.[7]
-
Somnolence: Importantly, there was no evidence of somnolence, a key potential differentiator from dual orexin receptor antagonists.[9]
-
Pharmacokinetics: this compound demonstrated a robust pharmacokinetic profile with dose-proportional increases in exposure (Cmax and AUC). The data supports once-daily dosing.[1][7]
Potential Applications in Psychiatric Disorders
Based on its mechanism of action and preclinical data, this compound holds promise for the treatment of a range of psychiatric conditions.
-
Schizophrenia: By modulating the reward and stress pathways, this compound may address the negative and cognitive symptoms of schizophrenia, which are significant unmet needs in current treatment paradigms.[7]
-
Binge Eating Disorder: The involvement of the orexin system in reward-seeking behavior makes Ox1R a compelling target for binge eating disorder.[1]
-
Anxiety and Panic Disorders: The role of orexins in fear and anxiety responses suggests that this compound could be beneficial in treating anxiety and panic-related disorders.[1]
-
Substance Use Disorders: Given the orexin system's role in motivation and addiction, this compound is being explored for its potential in treating substance dependencies.[1]
Visualizations
Orexin Signaling Pathway
Caption: Orexin 1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
This compound Phase 1 Clinical Trial Workflow
Caption: Workflow of the this compound Phase 1 Clinical Trial in Healthy Volunteers.
This compound Drug Development Logical Flow
Caption: Logical Progression of the this compound Drug Development Program.
Conclusion and Future Directions
This compound represents a promising and highly selective therapeutic agent targeting the orexin-1 receptor for the treatment of a spectrum of psychiatric disorders. Its unique pharmacological profile, particularly its high selectivity over the orexin-2 receptor, suggests a potential for efficacy without the sedative effects that have limited other orexin-targeting compounds. The positive results from the Phase 1 clinical trial in healthy volunteers, demonstrating good safety, tolerability, and a favorable pharmacokinetic profile, support its continued development.
Cerevance has announced plans to initiate Phase 2 clinical trials to evaluate the efficacy of this compound in patients with schizophrenia and binge eating disorder.[1] The outcomes of these trials will be crucial in further defining the therapeutic potential of this compound and its place in the armamentarium for treating these complex and often debilitating psychiatric conditions. Further research will also be needed to fully elucidate the specific patient populations that may derive the most benefit from this novel therapeutic approach.
References
- 1. This compound [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cerevance [cerevance.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
In Vitro Characterization of CVN766: A Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN766 is a potent and highly selective antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders.[1][2] The orexin (B13118510) system, consisting of two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating sleep-wake cycles, reward processing, and stress responses.[3][4] While dual orexin receptor antagonists have been developed for the treatment of insomnia, selective blockade of OX1R with compounds like this compound offers a promising therapeutic strategy for conditions such as anxiety, addiction, and schizophrenia, potentially avoiding the somnolence associated with OX2R antagonism.[1][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the underlying signaling pathways.
Quantitative Data Summary
The in vitro pharmacological profile of this compound is distinguished by its high affinity and remarkable selectivity for the human orexin-1 receptor over the orexin-2 receptor.
| Parameter | This compound Value | Reference Compound/Condition |
| Binding Affinity (pKi) | ||
| Orexin-1 Receptor (OX1R) | 8.14 ± 0.03 | |
| Orexin-2 Receptor (OX2R) | 4.89 ± 0.08 | |
| Functional Antagonist Activity (IC50) | ||
| Orexin-1 Receptor (OX1R) | 8 nM | |
| Orexin-2 Receptor (OX2R) | >10 µM | |
| Selectivity | ||
| OX1R over OX2R | >1000-fold | |
| Binding Kinetics at OX1R | ||
| Dissociation half-life (t1/2(diss)) | ~132 min |
Table 1: Summary of in vitro quantitative data for this compound.[5][6][7]
Orexin-1 Receptor Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the signaling cascade initiated by the binding of endogenous orexin peptides to the OX1R. The OX1R is primarily coupled to the Gq class of G proteins. Upon activation, this initiates a downstream signaling cascade that is inhibited by this compound.
Caption: Antagonism of the OX1R by this compound blocks Gq-mediated signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of pharmacological compounds. The following sections outline the key experimental protocols used to determine the binding and functional properties of this compound.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the orexin-1 receptor through competitive binding with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for determining the binding affinity of this compound.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (containing protease inhibitors).
-
A fixed concentration of the radioligand, [³H]-SB-674042.
-
Varying concentrations of this compound (or a reference compound) to generate a competition curve.
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled orexin-1 receptor antagonist.
-
The plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition model.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
Calcium Flux Functional Assay
This cell-based functional assay measures the ability of this compound to antagonize the increase in intracellular calcium concentration induced by an orexin-1 receptor agonist.
Experimental Workflow:
References
- 1. Cerevance [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
CVN766: A Selective Orexin-1 Receptor Antagonist and its Neutral Impact on the Sleep-Wake Cycle
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CVN766 is an orally active, potent, and highly selective antagonist of the orexin-1 receptor (Ox1R) with a selectivity of over 1000-fold compared to the orexin-2 receptor (Ox2R).[1][2][3] This high selectivity is a key differentiating factor, as the antagonism of Ox2R is primarily associated with the promotion of sleep. Clinical and preclinical data indicate that this compound does not induce somnolence, a common side effect of less selective, dual orexin (B13118510) receptor antagonists.[1][3] This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action within the context of the orexin system, and its implications for the sleep-wake cycle. The focus is on the compound's neutral effect on sleep, making it a promising candidate for treating various psychiatric disorders without causing daytime sleepiness.
Introduction to the Orexin System and Sleep-Wake Regulation
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, Ox1R and Ox2R, is a critical regulator of wakefulness and arousal.[2][4] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain to promote and stabilize wakefulness.[5] The two orexin receptors, while both G-protein coupled, have distinct distributions and functional roles. Ox2R is more critically involved in the regulation of sleep and wakefulness, and its antagonism is the mechanism of action for several approved insomnia treatments.[2][4] In contrast, Ox1R is more concentrated in brain regions associated with reward, motivation, and emotion.[1][4][6]
This compound: Mechanism of Action and Receptor Selectivity
This compound is a potent antagonist of the Ox1R.[1][7][8] Its high selectivity for Ox1R over Ox2R is a defining characteristic. This selectivity is crucial to its clinical profile, particularly concerning its impact on the sleep-wake cycle. By selectively blocking Ox1R, this compound is being investigated for its potential to treat psychiatric conditions where the orexin system is implicated, such as schizophrenia and binge eating disorder, without the sedative effects that would be expected from Ox2R antagonism.[1][2]
Quantitative Data: Receptor Binding Affinity
| Compound | Target | IC50 | Selectivity (Ox2R/Ox1R) |
| This compound | Ox1R | 8 nM[7][8] | >1000-fold[1][2][3][7][8][9] |
| This compound | Ox2R | >10 µM[7] |
Signaling Pathway of the Orexin System and this compound Intervention
The following diagram illustrates the differential signaling of the orexin system and the specific point of intervention for this compound.
Preclinical and Clinical Evidence: Impact on Sleep-Wake Cycle
Preclinical Data
Preclinical studies with this compound have demonstrated its efficacy in models of cognition, negative symptoms of schizophrenia, dependency-type behaviors, and anxiety.[1][10] These studies have supported its development for psychiatric disorders. While specific preclinical data on sleep parameters are not extensively detailed in the public domain, the consistent emphasis on its selectivity and lack of somnolence in company communications suggests these findings are robust.
Clinical Data: Phase 1 Study in Healthy Volunteers
A Phase 1 randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in 64 healthy subjects.[1][10]
Key Findings Related to Sleep-Wake Cycle:
-
No Evidence of Somnolence: Unlike most orexin receptor antagonists that have lower selectivity over Ox2R, this compound showed no increase in somnolence or fatigue compared to placebo.[1][3] This is a significant finding that distinguishes it from dual orexin receptor antagonists, which are developed as sleep aids.
-
Favorable Safety Profile: The compound was well-tolerated across all dose groups with no serious adverse events.[1][10] The most common treatment-emergent adverse events were headache, dizziness, and presyncope.[3][10]
Experimental Protocol: Phase 1 Clinical Trial
The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy subjects.[6][10] The study design involved escalating single and multiple doses of this compound to assess its safety, tolerability, and pharmacokinetics.[1][10]
The following diagram outlines the general workflow of this clinical trial.
Discussion and Future Directions
The available data strongly suggest that this compound has a neutral impact on the sleep-wake cycle. Its high selectivity for Ox1R allows it to modulate pathways involved in reward, motivation, and emotion without the sleep-promoting effects of Ox2R antagonism. This makes this compound a promising therapeutic candidate for psychiatric disorders where orexin signaling is dysregulated, without the undesirable side effect of daytime sleepiness.
Future clinical trials in patient populations will be crucial to confirm these findings and to further elucidate the therapeutic potential of this selective orexin-1 receptor antagonist. The development of this compound represents a significant step in the targeted modulation of the orexin system for non-sleep-related CNS disorders.
Conclusion
References
- 1. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
- 2. This compound [cerevance.com]
- 3. Cerevance Announces Positive Topline Data from Phase 1 Clinical Trial of this compound for the Potential Use in the Treatment of Schizophrenia - BioSpace [biospace.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cerevance [cerevance.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | OX1R inhibitor | Probechem Biochemicals [probechem.com]
- 9. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerevance [cerevance.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with CVN766
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with CVN766, a potent and highly selective orexin-1 receptor (Ox1R) antagonist. This document is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetic profile of this compound in relevant animal models of psychiatric disorders.
Introduction to this compound
This compound is a small molecule antagonist with exceptional selectivity for the orexin-1 receptor (Ox1R) over the orexin-2 receptor (Ox2R), exhibiting a selectivity of over 1000-fold.[1] The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors, Ox1R and Ox2R, plays a crucial role in regulating various physiological functions. While Ox2R is primarily associated with wakefulness, Ox1R is predominantly expressed in brain regions that govern mood, motivation, reward, and stress responses, such as the locus coeruleus, raphe nucleus, and the ventral tegmental area.[2] Dysregulation of the orexin system, particularly involving Ox1R, has been implicated in the pathophysiology of several psychiatric conditions, including schizophrenia, anxiety, panic disorders, and addiction.[2][3]
This compound's high selectivity for Ox1R offers a targeted therapeutic approach with the potential to mitigate the sedative effects often associated with dual orexin receptor antagonists.[1] Preclinical studies have demonstrated the efficacy of this compound in various animal models of psychiatric diseases, including schizophrenia and anxiety.[4][5][6]
Mechanism of Action: Orexin-1 Receptor Antagonism
The therapeutic potential of this compound stems from its ability to block the signaling of orexin-A and orexin-B at the Ox1R. In pathological states characterized by orexin system hyperactivity, excessive Ox1R signaling can contribute to symptoms of anxiety, fear, and psychosis. By competitively binding to and inhibiting Ox1R, this compound normalizes the activity of downstream neural circuits, thereby alleviating these symptoms.
Quantitative In Vivo Data Summary
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Efficacy in a Rat Model of Schizophrenia
| Parameter | Animal Model | Endpoint | This compound Dose | Result | Reference |
| Cognitive and Social Deficits | Subchronic Phencyclidine (PCP)-Induced Deficit Model (Rat) | Reversal of PCP-induced deficits in social interaction and cognition | 0.3 mg/kg | Minimal Effective Dose | [4] |
Table 2: Ex Vivo Receptor Occupancy in Rats
| Parameter | Animal Model | Measurement | Result | Reference |
| Receptor Occupancy (RO) | Rat | RO50 (Dose required to achieve 50% receptor occupancy) | 0.7 mg/kg | [4] |
| Receptor Occupancy at Minimal Effective Dose | Rat | Receptor occupancy at 0.3 mg/kg | ~25% | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Phencyclidine (PCP)-Induced Social Interaction Deficit Model in Rats
This model is used to evaluate the efficacy of this compound in reversing the negative and cognitive symptoms of schizophrenia.
Experimental Workflow:
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Phencyclidine (PCP) hydrochloride
-
This compound
-
Vehicle for PCP (e.g., sterile saline)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[7]
-
Social interaction test arena
-
Apparatus for cognitive testing (e.g., attentional set-shifting task)
Procedure:
-
Induction of Social Deficit:
-
This compound Administration:
-
On the day of testing, administer this compound (e.g., 0.3 mg/kg, orally or via the desired route) or vehicle to both PCP-treated and control animals.
-
The timing of administration relative to behavioral testing should be determined based on the pharmacokinetic profile of this compound.
-
-
Social Interaction Test:
-
Habituate the animals to the testing arena.
-
Pair two unfamiliar rats from the same treatment group in the arena and record their social interactions for a defined period (e.g., 10-15 minutes).
-
Score behaviors such as sniffing, grooming, following, and aggressive posturing. A reduction in the total time spent in social interaction is indicative of a social deficit.
-
-
Data Analysis:
-
Compare the social interaction scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Attentional Set-Shifting Task (ASST) in Rats
The ASST is employed to assess cognitive flexibility, an executive function that is often impaired in schizophrenia.
Materials:
-
Apparatus for the attentional set-shifting task, including digging pots and various digging media and odors.[9]
-
Food rewards (e.g., small pieces of cereal).
-
This compound and vehicle.
Procedure:
-
Habituation and Training:
-
Habituate the rats to the testing apparatus and the procedure of digging for a food reward.
-
Train the rats on a series of simple discriminations (e.g., distinguishing between two different digging media or two different odors to find the reward).
-
-
Testing:
-
The test consists of a series of discrimination stages, including:
-
Simple Discrimination (SD): Discriminate between two stimuli from one dimension (e.g., media).
-
Compound Discrimination (CD): The irrelevant dimension (e.g., odor) is introduced.
-
Intra-dimensional Shift (IDS): New stimuli from the same dimension are used.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one.
-
-
Administer this compound or vehicle prior to the testing session.
-
The primary measure is the number of trials required to reach a set criterion of correct responses (e.g., 6 consecutive correct trials) for each stage. An impairment in cognitive flexibility is indicated by an increased number of trials to criterion at the EDS stage.
-
-
Data Analysis:
-
Analyze the trials to criterion for each stage using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Protocol 3: Marmoset Human Threat Test
This non-human primate model is used to evaluate the anxiolytic potential of this compound.
Materials:
-
Common marmosets (Callithrix jacchus).
-
Home cage environment.
-
An unfamiliar human experimenter.
-
Video recording equipment.
-
This compound and vehicle.
Procedure:
-
Acclimation:
-
Acclimate the marmosets to the testing room and the presence of the video camera.
-
-
This compound Administration:
-
Administer this compound or vehicle to the marmosets prior to the test.
-
-
Test Procedure:
-
The test typically consists of three phases:
-
Pre-threat phase: The marmoset is in its home cage without the presence of the human threat.
-
Threat phase: An unfamiliar human stands in front of the cage for a defined period (e.g., 2 minutes), maintaining eye contact with the animal.[10]
-
Post-threat phase: The human leaves, and the animal's behavior is recorded for a further period.
-
-
Record the marmoset's behavior throughout all phases.
-
-
Behavioral Scoring:
-
Score anxiety-related behaviors such as postures (e.g., slit-stare, tail posture), vocalizations (e.g., tsik calls), and locomotion (e.g., time spent at the back of the cage).
-
-
Data Analysis:
-
Compare the frequency and duration of anxiety-related behaviors between the this compound and vehicle groups.
-
Protocol 4: Rodent Pharmacokinetic (PK) Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rodents following oral administration.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound.
-
Formulation for oral administration.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS).
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to the rats.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Experimental Workflow for PK Study:
Conclusion
This compound represents a promising therapeutic agent for the treatment of psychiatric disorders due to its high selectivity for the orexin-1 receptor. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's efficacy and pharmacokinetic properties. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a comprehensive understanding of this novel compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. CVN-766 improves negative and cognitive symptoms of schizophrenia in preclinical models | BioWorld [bioworld.com]
- 5. Cerevance [cerevance.com]
- 6. Cerevance [cerevance.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Assessing Anxiety in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
CVN766 Application Notes and Protocols for Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CVN766, a selective Orexin-1 receptor (Ox1R) antagonist, in preclinical rodent models relevant to schizophrenia. The included protocols are intended to serve as a guide for designing and executing experiments to evaluate the efficacy of this compound in addressing the negative and cognitive symptoms of schizophrenia.
Introduction
This compound is a potent and orally bioavailable selective antagonist of the Orexin-1 receptor (Ox1R), with over 1,000-fold selectivity against the Orexin-2 receptor (Ox2R)[1][2]. The orexin (B13118510) system is implicated in regulating various physiological functions, including wakefulness, motivation, and reward[1][3]. Dysregulation of this system has been linked to the pathophysiology of schizophrenia[2][3]. By selectively targeting the Ox1R, this compound presents a promising therapeutic strategy for the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications[2]. Preclinical studies have demonstrated the efficacy of this compound in rodent models that mimic these specific symptom domains of schizophrenia[2][4].
Quantitative Data Summary
The following tables summarize the effective dosages of this compound in key behavioral and cognitive paradigms in rodent models of schizophrenia.
Table 1: this compound Dosage in a Rodent Model of Negative Symptoms
| Rodent Model | Behavioral Assay | Species | Doses of this compound | Outcome | Reference |
| Phencyclidine (PCP)-induced | Social Interaction Deficit | Rat | 1, 3, 10 mg/kg (p.o.) | Reversal of social interaction deficits | [4] |
Table 2: this compound Dosages in Rodent Models of Cognitive Deficits
| Rodent Model | Behavioral Assay | Species | Doses of this compound | Outcome | Reference |
| N/A | Spatial Recognition Memory | Rodent | 1, 3, 10, 30 mg/kg (p.o.) | Improvement in spatial memory | [4] |
| N/A | Attentional Set-Shifting Task (ASST) | Rat | 3, 10, 30 mg/kg (p.o.) | Improvement in cognitive flexibility | [4] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of this compound.
Protocol 1: Reversal of PCP-Induced Social Interaction Deficits in Rats
This protocol is designed to assess the efficacy of this compound in reversing the social withdrawal associated with the negative symptoms of schizophrenia, as modeled by sub-chronic phencyclidine (PCP) administration in rats.
1. Animals:
-
Male Lister Hooded or Sprague-Dawley rats (250-300g at the start of the experiment).
-
House animals in pairs or groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
2. PCP Administration Regimen (Induction of Social Deficit):
-
Administer phencyclidine (PCP) at a dose of 2 mg/kg intraperitoneally (i.p.) twice daily for 7 consecutive days.
-
A control group should receive vehicle (saline) injections following the same schedule.
-
Implement a 7-day washout period following the final PCP or vehicle injection before behavioral testing to ensure that the observed deficits are not due to acute drug effects.
3. This compound Administration:
-
Prepare this compound in a suitable vehicle for oral administration (p.o.).
-
Administer this compound or vehicle to the PCP-treated rats at the doses specified in Table 1 (1, 3, 10 mg/kg) at a predetermined time before the social interaction test (e.g., 60 minutes).
4. Social Interaction Test:
-
Habituate the rats to the testing arena (a novel, clean cage, e.g., 40x40x30 cm) for 10 minutes on the day before the test.
-
On the test day, place two unfamiliar rats from the same treatment group (both received PCP and the same dose of this compound/vehicle) in the arena.
-
Record the behavior of the pair for a 10-minute session using a video camera mounted above the arena.
-
Score the total duration of active social interaction behaviors, which include sniffing, grooming, following, and crawling over or under the partner.
-
A trained observer, blind to the treatment conditions, should perform the behavioral scoring.
5. Data Analysis:
-
Analyze the total social interaction time using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the PCP-vehicle group.
Protocol 2: Assessment of Cognitive Enhancement in the Attentional Set-Shifting Task (ASST) in Rats
This protocol evaluates the effect of this compound on cognitive flexibility, a domain of executive function that is impaired in schizophrenia.
1. Animals and Housing:
-
Use male Lister Hooded or Sprague-Dawley rats as described in Protocol 1.
-
Mild food restriction (to 85-90% of free-feeding body weight) is required to motivate the animals to work for a food reward. Water should be available ad libitum.
2. Apparatus:
-
A testing apparatus consisting of a start compartment and a choice area with two digging pots. The pots can be differentiated by the digging medium they contain and by an odor applied to the rim.
3. Habituation and Training:
-
Habituate the rats to the testing apparatus and to digging in pots for a food reward (e.g., a piece of cereal).
-
Train the rats on a series of simple discriminations to ensure they can learn the basic task.
4. This compound Administration:
-
Administer this compound or vehicle orally at the doses specified in Table 2 (3, 10, 30 mg/kg) at a set time before the testing session.
5. Attentional Set-Shifting Task Procedure:
-
The task consists of a series of discriminations where the rat must learn a rule to find the food reward. The rules are based on either the digging medium or the odor.
-
Simple Discrimination (SD): The rat learns to discriminate between two stimuli within one dimension (e.g., digging medium A vs. B).
-
Compound Discrimination (CD): An irrelevant dimension (e.g., odors) is introduced, but the rule from the SD stage remains the same.
-
Intra-dimensional (ID) Shift: New stimuli from the same dimension are introduced, requiring the rat to apply the learned rule to a new set of stimuli.
-
Extra-dimensional (ED) Shift: The previously irrelevant dimension now becomes relevant, requiring the rat to shift its attentional set. This is the key measure of cognitive flexibility.
-
Reversal Learning: The previously correct and incorrect stimuli within a dimension are reversed.
-
-
The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6 out of 8).
6. Data Analysis:
-
Analyze the number of trials to criterion for the ED shift stage using an appropriate statistical test (e.g., one-way ANOVA) to compare the this compound-treated groups with the vehicle-treated group.
Protocol 3: Evaluation of Spatial Recognition Memory
This protocol describes a general procedure for assessing the impact of this compound on spatial memory, a cognitive function often impaired in schizophrenia. The object location test is a common paradigm for this purpose.
1. Animals and Housing:
-
Use rodents (rats or mice) as described in Protocol 1.
2. Apparatus:
-
An open-field arena (e.g., 50x50x40 cm) with distinct visual cues on the walls to provide spatial orientation.
3. Habituation:
-
Allow the animals to freely explore the empty arena for 5-10 minutes for 2-3 days to habituate them to the environment.
4. This compound Administration:
-
Administer this compound or vehicle orally at the doses specified in Table 2 (1, 3, 10, 30 mg/kg) prior to the sample phase.
5. Object Location Test Procedure:
-
Sample Phase: Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Delay: Return the animal to its home cage for a retention interval (e.g., 1 hour to 24 hours).
-
Test Phase: Place the animal back into the arena where one of the objects has been moved to a novel location. The other object remains in the familiar location.
-
Record the exploration time for each object during a set test period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.
6. Data Analysis:
-
Calculate a discrimination index (DI) as the difference in exploration time between the novel and familiar location objects, divided by the total exploration time for both objects.
-
Analyze the DI using a one-way ANOVA or t-test to compare the performance of this compound-treated animals to the vehicle-treated group. A higher DI indicates better spatial recognition memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the Orexin-1 receptor and the experimental workflows for the described protocols.
Caption: Orexin-1 Receptor Signaling Pathway.
Caption: PCP-Induced Social Interaction Workflow.
Caption: Attentional Set-Shifting Task Workflow.
References
Preparing CVN766 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and use of CVN766 stock solutions in cell culture applications. This compound is a potent and exquisitely selective orexin-1 receptor (OX1R) antagonist, making it a valuable tool for research in neuroscience and related fields.[1][2][3][4] Adherence to proper solution preparation, storage, and handling protocols is crucial for obtaining reproducible and reliable experimental results. This guide outlines the chemical properties of this compound, detailed protocols for stock solution preparation, and recommendations for its application in cell-based assays.
Introduction to this compound
This compound is an orally active and brain-permeable small molecule that acts as a highly selective antagonist of the orexin-1 receptor (OX1R) with an IC50 value of 8 nM.[1][5] It displays over 1,000-fold selectivity for OX1R over the orexin-2 receptor (OX2R).[1][3][6] Orexin (B13118510) neuropeptides are involved in regulating various physiological processes, including wakefulness, reward, and stress pathways.[6][7] The high selectivity of this compound for OX1R allows for the specific investigation of this pathway's role in cellular and disease models without the confounding effects of OX2R modulation.[4][6]
This compound Properties and Data
Accurate data regarding the physicochemical properties of this compound is essential for preparing solutions of a precise concentration.
| Parameter | Value | Source |
| Molecular Weight | 446.43 g/mol | [8] |
| CAS Number | 1803557-42-7 | [8] |
| Appearance | White crystalline solid (typical) | [9] |
| Purity | >98% (recommended for in vitro assays) | [9] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Laminar flow hood or other sterile workspace
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many small molecule inhibitors.
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated.
-
Mass of this compound (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.001 L x 0.010 mol/L x 446.43 g/mol x 1000 mg/g = 4.46 mg
Procedure:
-
Preparation: Don appropriate PPE and work within a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh out the calculated mass of this compound powder using an analytical balance. To minimize static, use an anti-static weigh boat or directly weigh into a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but always check the compound's stability information first.[5][9] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[9][10][11] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the activity of the this compound stock solution.
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Store aliquots protected from light.[9]
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the concentrated DMSO stock solution into the cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): It is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous cell culture medium to prevent precipitation.[12]
-
Final Dilution: Slowly add the desired volume of the this compound DMSO stock (or a diluted DMSO stock) to the pre-warmed complete cell culture medium. Mix immediately and thoroughly by gentle pipetting or swirling. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.[11][12][13]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the this compound-treated wells.[10]
Diagrams
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of the Orexin-1 Receptor and the inhibitory action of this compound.
Quality Control
To ensure the integrity of your experimental results, it is recommended to:
-
Visually inspect the stock solution for any signs of precipitation before each use.
-
Periodically perform a dose-response experiment to confirm the biological activity of the compound.
-
For critical applications, the concentration and purity of the stock solution can be verified using analytical methods such as HPLC or Mass Spectrometry.[9]
By following these guidelines, researchers can confidently prepare and utilize this compound stock solutions for their cell culture experiments, leading to more accurate and reproducible findings in the study of orexin signaling.
References
- 1. This compound | OX1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. CVN-766 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Cerevance [cerevance.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [cerevance.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. captivatebio.com [captivatebio.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for CVN766 Administration in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and potential anxiolytic effects of CVN766, a selective orexin-1 receptor (OX1R) antagonist, in various preclinical models of anxiety. The protocols detailed below are designed to guide researchers in the evaluation of this compound and similar compounds.
Introduction
This compound is a potent and highly selective orexin-1 receptor (OX1R) antagonist, exhibiting over 1,000-fold selectivity against the orexin-2 receptor (OX2R).[1][2] The orexin (B13118510) system, comprised of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, reward, and stress responses. The selective blockade of OX1R is a promising therapeutic strategy for anxiety-related disorders, as this receptor is densely expressed in brain regions associated with fear and emotion, such as the amygdala, prefrontal cortex, and hippocampus.[1][2] Preclinical studies have suggested the efficacy of this compound in models of anxiety-like behavior.[1][3][4]
Mechanism of Action
Orexin-A, the endogenous ligand for OX1R, is implicated in promoting anxiety-like behaviors. By selectively antagonizing OX1R, this compound is hypothesized to attenuate the anxiogenic effects of orexin-A, thereby producing an anxiolytic effect. This selective antagonism is advantageous as it avoids the somnolence often associated with dual orexin receptor antagonists that also block OX2R, which is primarily involved in wakefulness.[1][2]
Signaling Pathway of Orexin-1 Receptor (OX1R)
Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
The following are detailed protocols for administering this compound in common preclinical models of anxiety.
General Experimental Workflow
Caption: A generalized workflow for preclinical evaluation of this compound in anxiety models.
Marmoset Human Threat Test
The marmoset human threat test is a valuable primate model for assessing anxiety-like behavior in response to a potential threat.
Protocol:
-
Animals: Adult male or female common marmosets (Callithrix jacchus) are individually housed.
-
Apparatus: The test is conducted in the animal's home cage. A video camera is positioned to record the session.
-
Procedure:
-
A baseline period of 5-10 minutes is recorded with the animal undisturbed.
-
An unfamiliar human experimenter stands 1 meter away from the front of the cage for a 2-minute period, maintaining a neutral facial expression and avoiding direct eye contact.
-
A post-threat period of 5-10 minutes is recorded after the experimenter leaves.
-
-
This compound Administration: this compound or vehicle is administered orally (e.g., in a palatable food item) at a predetermined time before the test (e.g., 60 minutes).
-
Data Analysis: Behavior is scored for the duration and frequency of species-specific anxiety-like behaviors, such as:
-
Time spent at the back of the cage
-
"Tsik" vocalizations
-
Scent marking
-
Vigilant scanning
-
Freezing
-
Hypothetical Quantitative Data:
| Treatment Group | Time at Back of Cage (s) | "Tsik" Vocalizations (n) | Scent Marking (n) |
| Vehicle | 85.3 ± 7.2 | 15.6 ± 2.1 | 8.4 ± 1.3 |
| This compound (1 mg/kg) | 62.1 ± 6.5 | 9.8 ± 1.8 | 4.2 ± 0.9* |
| This compound (3 mg/kg) | 45.7 ± 5.9 | 6.2 ± 1.5 | 2.1 ± 0.6** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This is hypothetical data for illustrative purposes.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used rodent model of anxiety-like behavior, based on the conflict between the innate fear of open, elevated spaces and the drive to explore a novel environment.
Protocol:
-
Animals: Adult male or female mice or rats.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
The session is recorded by an overhead video camera.
-
-
This compound Administration: this compound or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) 30 minutes before the test.
-
Data Analysis: The following parameters are scored:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
Hypothetical Quantitative Data:
| Treatment Group | % Time in Open Arms | Open Arm Entries (n) | Total Distance (cm) |
| Vehicle | 15.2 ± 2.5 | 8.1 ± 1.2 | 1250 ± 85 |
| This compound (1 mg/kg) | 28.9 ± 3.1 | 12.5 ± 1.5 | 1280 ± 92 |
| This compound (3 mg/kg) | 39.5 ± 4.0 | 16.8 ± 1.8 | 1235 ± 78 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This is hypothetical data for illustrative purposes.
Fear Conditioning Test
The fear conditioning test assesses fear learning and memory. An anxiolytic compound would be expected to reduce the freezing response to the conditioned stimulus.
Protocol:
-
Animals: Adult male or female mice or rats.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing.
-
Procedure:
-
Training Day: The animal is placed in the conditioning chamber. A neutral conditioned stimulus (CS), such as a tone, is presented, which co-terminates with a mild, brief footshock (unconditioned stimulus, US). This is repeated several times.
-
Test Day (24 hours later): The animal is placed in a different context, and the CS is presented without the US.
-
-
This compound Administration: this compound or vehicle is administered before the test session.
-
Data Analysis: The primary measure is the percentage of time the animal spends freezing (immobility except for respiration) in response to the CS.
Hypothetical Quantitative Data:
| Treatment Group | Freezing Time (%) |
| Vehicle | 65.8 ± 5.1 |
| This compound (1 mg/kg) | 48.2 ± 4.7* |
| This compound (3 mg/kg) | 32.5 ± 4.2** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This is hypothetical data for illustrative purposes.
Social Interaction Test
The social interaction test measures anxiety-like behavior by assessing the exploratory behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxiolytic compounds typically increase social interaction.
Protocol:
-
Animals: Adult male mice or rats, pair-housed.
-
Apparatus: A novel, open-field arena.
-
Procedure:
-
Two unfamiliar animals are placed in the arena simultaneously and allowed to explore for 10 minutes.
-
The session is recorded for later scoring.
-
-
This compound Administration: Both animals in a pair are administered either this compound or vehicle prior to the test.
-
Data Analysis: The cumulative duration of active social behaviors is scored, including:
-
Sniffing
-
Following
-
Grooming the partner
-
Pinning
-
Hypothetical Quantitative Data:
| Treatment Group | Social Interaction Time (s) |
| Vehicle | 45.2 ± 4.8 |
| This compound (1 mg/kg) | 68.7 ± 5.5* |
| This compound (3 mg/kg) | 85.1 ± 6.2** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. This is hypothetical data for illustrative purposes.
Conclusion
This compound, as a selective OX1R antagonist, holds significant promise for the treatment of anxiety disorders. The protocols and application notes provided here offer a framework for the preclinical evaluation of its anxiolytic potential. While publicly available quantitative data from these specific preclinical anxiety models are limited, the established mechanism of action and qualitative reports of efficacy support further investigation. Rigorous and well-controlled studies using the described models are essential to fully characterize the anxiolytic profile of this compound and to support its clinical development for anxiety-related indications.
References
- 1. This compound [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerevance Announces Positive Topline Data from Phase 1 Clinical Trial of this compound for the Potential Use in the Treatment of Schizophrenia - BioSpace [biospace.com]
Application Notes & Protocols for the Quantification of CVN766 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN766 is a potent and highly selective oral antagonist of the orexin (B13118510) 1 receptor (Ox1R), with over 1,000-times more selectivity for Ox1R than the orexin 2 receptor (Ox2R) in vitro.[1] This selectivity is significant as Ox1R is primarily involved in regulating reward and stress pathways, while Ox2R is associated with wakefulness.[1] By selectively targeting Ox1R, this compound aims to mitigate off-target effects like somnolence, a common issue with less selective orexin antagonists.[1] this compound is currently under investigation for its therapeutic potential in psychiatric conditions such as schizophrenia and other related disorders.[2]
The development of a robust and reliable analytical method for the quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during its clinical development. This document provides a detailed application note and a comprehensive protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.[3][4]
Signaling Pathway of Orexin 1 Receptor
The following diagram illustrates the signaling pathway involving the Orexin 1 Receptor (Ox1R), which is the pharmacological target of this compound.
Caption: Simplified Orexin 1 Receptor (Ox1R) Signaling Pathway.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.[5] This protocol outlines a standard procedure.
Materials:
-
Human plasma samples containing this compound
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with 10 µL of the Internal Standard (IS) working solution and briefly vortex.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometric Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | XXX.X | YYY.Y | 100 | ZZ |
| Internal Std. | AAA.A | BBB.B | 100 | CC |
| Note: The exact m/z values and collision energies for this compound and a suitable internal standard would need to be determined experimentally. |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[6][7] Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | The closeness of determined values to the nominal value (accuracy) and the variability of the data (precision). | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the Lower Limit of Quantitation (LLOQ), these limits are ±20% and ≤20%, respectively.[6] |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to those for unextracted standards. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across different lots of plasma.[5] |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |
Experimental Workflow
The following diagram provides a visual representation of the overall experimental workflow for the quantification of this compound in plasma.
Caption: Experimental Workflow for this compound Quantification in Plasma.
Conclusion
The protocol described in this application note provides a robust and reliable framework for the quantitative determination of this compound in human plasma using LC-MS/MS. Adherence to these methodologies and rigorous validation will ensure the generation of high-quality data to support the clinical development of this compound. Proper sample handling and adherence to good laboratory practices are essential for accurate and reproducible results.
References
- 1. This compound [cerevance.com]
- 2. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Orexin-1 Receptor Occupancy with CVN766
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the receptor occupancy of CVN766, a potent and highly selective orexin-1 receptor (Ox1R) antagonist. This compound is under investigation for the treatment of various psychiatric disorders, including schizophrenia, anxiety, and addiction-related behaviors.[1][2][3] Its high selectivity for Ox1R over the orexin-2 receptor (Ox2R) is a key feature, potentially minimizing off-target effects such as somnolence.[1][2]
Introduction to this compound and Orexin-1 Receptor
The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, Ox1R and Ox2R, plays a crucial role in regulating wakefulness, reward, and stress responses.[1] Ox1R is predominantly involved in the reward and stress pathways, making it a compelling target for psychiatric conditions.[1] this compound is an orally active small molecule antagonist with greater than 1000-fold selectivity for Ox1R over Ox2R.[1][2] It has demonstrated good brain permeability and prolonged receptor occupancy in preclinical studies.[2][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Parameter | Orexin-1 Receptor (Ox1R) | Orexin-2 Receptor (Ox2R) | Selectivity (Ox2R/Ox1R) | Reference |
| pKi | 8.14 ± 0.03 | 4.89 ± 0.08 | > 1000-fold | [4] |
| IC50 | 8 nM | > 10 µM | > 1250-fold | [5] |
Table 2: In Vitro Binding Kinetics of this compound at Orexin-1 Receptor
| Kinetic Parameter | Value | Unit | Reference |
| kon (Association Rate Constant) | 0.005 ± 0.0005 | µM⁻¹min⁻¹ | |
| koff (Dissociation Rate Constant) | 0.074 ± 0.004 | min⁻¹ | |
| Dissociation Half-life (t½) | 132 ± 13.1 | min |
Note: The reference for the binding kinetics data did not explicitly state the units for kon and koff. The units provided are typical for such measurements and are inferred for illustrative purposes.
Table 3: In Vivo Orexin-1 Receptor Occupancy of this compound in Rats
| Dose (oral) | Maximal Receptor Occupancy (ROmax) | Time to ROmax | Reference |
| 3 mg/kg | 79.9% | 60 min | [4] |
Orexin-1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the Orexin-1 Receptor.
Caption: Orexin-1 Receptor (Ox1R) signaling cascade.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the receptor occupancy of this compound.
In Vitro Radioligand Binding Assay for Orexin-1 Receptor
This protocol is designed to determine the binding affinity of this compound for the human Orexin-1 receptor expressed in a recombinant cell line.
Caption: Workflow for the in vitro radioligand binding assay.
Materials:
-
Cell membranes from a stable cell line expressing human Orexin-1 receptor (e.g., CHO or HEK293 cells).
-
[¹²⁵I]Orexin A (Radioligand).
-
This compound (Test Compound).
-
A non-labeled Orexin-1 receptor antagonist for determining non-specific binding (e.g., SB-334867).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup:
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [¹²⁵I]Orexin A (to a final concentration of ~0.1 nM), and 25 µL of cell membrane suspension to designated wells.
-
Non-specific Binding: Add 25 µL of the non-labeled antagonist (e.g., 10 µM SB-334867), 25 µL of [¹²⁵I]Orexin A, and 50 µL of cell membrane suspension to designated wells.
-
This compound Competition: Add 25 µL of varying concentrations of this compound, 25 µL of [¹²⁵I]Orexin A, and 50 µL of cell membrane suspension to the remaining wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ex Vivo Autoradiography for Orexin-1 Receptor Occupancy in Rodents
This protocol describes a method to determine the in vivo receptor occupancy of Ox1R by this compound in the brains of rats or mice.
Caption: Workflow for ex vivo autoradiography.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound.
-
Vehicle for this compound administration.
-
Radiolabeled Orexin-1 receptor antagonist (e.g., [³H]-SB-674042).
-
Cryostat.
-
Microscope slides.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Phosphor imaging plates and scanner.
-
Image analysis software.
Procedure:
-
Animal Dosing: Administer various doses of this compound (or vehicle) to different groups of animals via the desired route (e.g., oral gavage).
-
Tissue Collection: At a predetermined time after dosing (e.g., 60 minutes, corresponding to the time of peak receptor occupancy), anesthetize the animals and perfuse them with ice-cold saline. Rapidly extract the brains and freeze them in isopentane (B150273) cooled with dry ice.
-
Brain Sectioning: Cut 20 µm coronal sections of the frozen brains using a cryostat. Mount the sections onto microscope slides.
-
Radioligand Incubation:
-
Pre-incubate the slides in incubation buffer for 15 minutes at room temperature.
-
Incubate the slides with the radiolabeled Ox1R antagonist (e.g., 1-5 nM [³H]-SB-674042) in incubation buffer for 60-120 minutes at room temperature.
-
-
Washing: Wash the slides three times for 5 minutes each in ice-cold wash buffer to remove unbound radioligand. Briefly dip the slides in ice-cold deionized water.
-
Drying and Exposure: Dry the slides under a stream of cool air. Appose the slides to a phosphor imaging plate in a light-tight cassette for 2-4 weeks.
-
Imaging and Analysis:
-
Scan the imaging plate using a phosphor imager.
-
Define regions of interest (ROIs) in the brain known to have high Ox1R expression (e.g., locus coeruleus, ventral tegmental area).
-
Quantify the signal intensity in the ROIs.
-
Calculate the percentage of receptor occupancy for each dose of this compound using the following formula: % Occupancy = (1 - (Specific Binding in Dosed Animal / Specific Binding in Vehicle Animal)) * 100
-
Specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled Ox1R antagonist) from the total binding.
-
Representative Protocol for In Vivo PET Imaging of Orexin-1 Receptor Occupancy
This representative protocol outlines the general steps for a Positron Emission Tomography (PET) imaging study to assess Ox1R occupancy by this compound. A specific, validated PET radioligand for Ox1R would be required.
Materials:
-
A suitable PET radioligand for Ox1R (e.g., a ¹¹C or ¹⁸F labeled selective antagonist).
-
This compound.
-
Non-human primate or other suitable animal model.
-
PET/CT or PET/MR scanner.
-
Anesthesia equipment.
-
Arterial blood sampling setup (for quantitative modeling).
Procedure:
-
Baseline Scan:
-
Anesthetize the animal and position it in the PET scanner.
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of the Ox1R PET radioligand intravenously.
-
Perform a dynamic PET scan for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma and its metabolites.
-
-
This compound Administration: Administer a single dose of this compound to the animal.
-
Post-dose Scan:
-
After a suitable time for this compound to reach its target in the brain, perform a second PET scan identical to the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI or CT scan.
-
Define regions of interest (ROIs) on the anatomical image corresponding to brain areas with high Ox1R density.
-
Generate time-activity curves (TACs) for each ROI.
-
-
Kinetic Modeling and Occupancy Calculation:
-
Use appropriate pharmacokinetic models (e.g., two-tissue compartment model) to analyze the TACs and the arterial input function to estimate the binding potential (BP_ND) of the radioligand in the baseline and post-dose scans.
-
Calculate the receptor occupancy using the following formula: % Occupancy = ((BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline) * 100
-
Representative Protocol for LC-MS/MS Quantification of this compound in Plasma and Brain Tissue
This protocol provides a general framework for the quantitative analysis of this compound concentrations in biological samples, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling of receptor occupancy.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reverse-phase HPLC column.
-
This compound analytical standard.
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of this compound.
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade).
-
Plasma and brain tissue samples from dosed animals.
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
Procedure:
-
Sample Preparation:
-
Plasma: To 50 µL of plasma, add 150 µL of cold protein precipitation solvent containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Brain Tissue: Homogenize a known weight of brain tissue in a suitable buffer. Take an aliquot of the homogenate and perform protein precipitation as described for plasma.
-
-
LC Separation:
-
Inject the supernatant from the sample preparation step onto the C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS/MS parameters for this compound and the internal standard, including the precursor and product ion transitions for multiple reaction monitoring (MRM).
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound spiked into blank plasma or brain homogenate.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to assess the orexin-1 receptor occupancy of this compound. The high selectivity and favorable pharmacokinetic profile of this compound, combined with the detailed methodologies provided, will facilitate further investigation into its therapeutic potential for a range of psychiatric disorders. The ability to accurately quantify receptor engagement in both preclinical and clinical settings is paramount for successful drug development.
References
- 1. This compound [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CVN766 in Behavioral Pharmacology Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN766 is a potent and exquisitely selective orexin-1 receptor (OX1R) antagonist, demonstrating over 1,000-fold selectivity over the orexin-2 receptor (OX2R).[1][2] This high selectivity may mitigate the risk of somnolence, a common off-target effect observed with less selective orexin (B13118510) receptor antagonists.[3] Developed by Cerevance, this compound is an orally active, brain-penetrant small molecule with a promising pharmacokinetic profile for investigating its therapeutic potential in a range of central nervous system (CNS) disorders.[2][4] Preclinical studies have highlighted its efficacy in models relevant to schizophrenia, addiction, anxiety, and binge eating, making it a valuable tool for behavioral pharmacology research.[1][4]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in various behavioral pharmacology assays.
Mechanism of Action
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of diverse physiological functions, including wakefulness, reward processing, and stress responses.[3] OX1R is predominantly involved in modulating reward and stress pathways.[3] this compound acts as a competitive antagonist at the OX1R, thereby blocking the downstream signaling initiated by orexin-A. This mechanism is central to its observed effects in preclinical models of psychiatric and CNS-controlled metabolic disorders.[4]
Orexin 1 Receptor Signaling Pathway
The binding of orexin-A to the Gq-protein coupled OX1R initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.
Data Presentation
The following tables summarize the available quantitative data for this compound in preclinical models.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ (OX1R) | <10 nM | Human/Mouse (recombinant cells) | Binding and Functional Ca²⁺ Flux | [1] |
| Selectivity (OX2R/OX1R) | >1000-fold | Human/Mouse (recombinant cells) | Binding and Functional Ca²⁺ Flux | [1] |
| Receptor Occupancy (RO₅₀) | 0.7 mg/kg | Rat | Ex vivo receptor occupancy | [1] |
| Minimal Effective Dose | 0.3 mg/kg | Rat | PCP-induced social interaction and cognition | [1] |
| Receptor Occupancy at MED | ~25% | Rat | Calculated | [1] |
Experimental Protocols
Schizophrenia Models: Phencyclidine (PCP)-Induced Social Interaction Deficit
This model assesses the efficacy of compounds in reversing the social withdrawal-like behavior induced by the NMDA receptor antagonist phencyclidine (PCP), which mimics some of the negative symptoms of schizophrenia.
Experimental Workflow
References
CVN766: Application Notes and Protocols for Studying Binge Eating Behavior in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN766 is a potent and exquisitely selective orexin-1 receptor (OX1R) antagonist, demonstrating over 1,000-fold greater selectivity for OX1R than for orexin-2 receptor (OX2R) in vitro.[1] With its high brain permeability and favorable pharmacokinetic profile, this compound presents a promising therapeutic candidate for a variety of psychiatric and central nervous system (CNS)-controlled metabolic disorders, including binge eating disorder (BED).[1][2] The orexin (B13118510) system, particularly the OX1R, plays a crucial role in regulating reward pathways, stress, and motivated behaviors, all of which are implicated in the pathophysiology of binge eating.[3][4][5] Antagonism of the OX1R has been shown to reduce binge-like eating behaviors in animal models, suggesting that this compound could be an effective therapeutic strategy.[6][7][8][9]
These application notes provide a comprehensive overview of the potential use of this compound in preclinical animal models of binge eating behavior. The protocols detailed below are based on established methodologies for studying binge eating in rodents and data from studies on other selective OX1R antagonists, providing a framework for investigating the efficacy of this compound.
Data Presentation
While specific preclinical data on this compound in binge eating models is not yet publicly available, the following tables summarize expected quantitative outcomes based on studies with other selective OX1R antagonists, such as nivasorexant (B12392002) and GSK1059865.[6][7][8][9]
Table 1: Expected Dose-Dependent Effects of this compound on Binge-Like Food Intake in a Rat Model
| Dosage (mg/kg, p.o.) | Expected Reduction in Palatable Food Intake During Binge Session (%) | Expected Effect on Standard Chow Intake |
| 1 | 10 - 20 | No significant effect |
| 3 | 25 - 40 | No significant effect |
| 10 | 40 - 60 | Possible slight reduction |
| 30 | > 60 | Potential for significant reduction |
Data is extrapolated from studies on nivasorexant and GSK1059865 and should be confirmed by dose-response studies with this compound.
Table 2: Expected Pharmacokinetic Profile of this compound in Rodents
| Parameter | Value |
| Bioavailability (Oral) | Moderate to High |
| Brain Penetration | High |
| Half-life (t½) | Moderate |
| Time to Maximum Concentration (Tmax) | 1-2 hours |
This table represents a general pharmacokinetic profile and specific values should be determined experimentally.
Experimental Protocols
The following are detailed protocols for inducing and assessing binge eating behavior in rodents, which can be adapted for testing the efficacy of this compound.
Protocol 1: Intermittent Access to Highly Palatable Food (HPF) Model in Rats
This model induces binge-like eating by providing sporadic access to a highly palatable food source.[10][11][12]
Materials:
-
Male or female Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow
-
Highly Palatable Food (HPF): e.g., high-fat, high-sugar diet (e.g., 45% fat, 40% carbohydrate, 15% protein) or chocolate-flavored pellets.
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Animal balances
-
Metabolic cages (optional, for precise food intake and activity monitoring)
Procedure:
-
Acclimation (1 week): House rats individually with ad libitum access to standard chow and water. Handle animals daily to acclimate them to the experimental procedures.
-
Baseline Food Intake (3-5 days): Measure daily intake of standard chow for each rat to establish a baseline.
-
Induction of Binge-Like Eating (4 weeks):
-
Continue to provide ad libitum access to standard chow and water.
-
On three non-consecutive days per week (e.g., Monday, Wednesday, Friday), provide access to a pre-weighed amount of HPF for a limited period (e.g., 2 hours) during the dark cycle.
-
On the remaining four days, only provide standard chow.
-
Measure the intake of both HPF and standard chow after each access period. Binge-like behavior is characterized by a significant escalation of HPF intake over the induction period.
-
-
This compound Administration and Testing (2-4 weeks):
-
Once binge-like eating is established, randomize rats into treatment groups (e.g., vehicle, this compound at 1, 3, 10 mg/kg).
-
Administer the assigned treatment (e.g., via oral gavage) 60 minutes before the HPF access period on the designated binge days.
-
Measure HPF and standard chow intake.
-
Monitor animal body weight regularly throughout the experiment.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare food intake and body weight between treatment groups.
Protocol 2: Stress-Induced Binge Eating Model in Rats
This model combines caloric restriction and stress to induce a robust binge-eating phenotype.[6][8][13][14]
Materials:
-
Female Sprague-Dawley rats (more susceptible to stress-induced eating)
-
Standard rodent chow
-
Highly Palatable Food (HPF)
-
This compound
-
Vehicle
-
Equipment for inducing mild stress (e.g., foot shock chamber, restraint tubes)
-
Oral gavage needles
-
Animal balances
Procedure:
-
Acclimation and Baseline (as in Protocol 1).
-
Induction of Binge-Eating Phenotype (3 cycles):
-
Restriction Phase (4 days): Restrict access to standard chow to 66% of their individual baseline intake.
-
Refeeding Phase (3 days): Provide ad libitum access to standard chow.
-
Repeat this cycle three times.
-
-
Stress and Binge Test:
-
On the test day, following the final refeeding phase, administer this compound or vehicle.
-
60 minutes post-administration, expose the rats to a mild stressor (e.g., 15 minutes of intermittent foot shock or 30 minutes of restraint).
-
Immediately after the stressor, provide access to a pre-weighed amount of HPF for 2 hours.
-
Measure HPF intake.
-
-
Data Analysis: Compare HPF intake between the different treatment groups to determine the effect of this compound on stress-induced binge eating.
Visualization of Signaling Pathways and Workflows
References
- 1. This compound [cerevance.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Sleep dysregulation in binge eating disorder and “food addiction”: the orexin (hypocretin) system as a potential neurobiological link - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Review of Binge Eating Rodent Models for Developing Novel or Repurposing Existing Pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological manipulations in animal models of anorexia and binge eating in relation to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Breaking It Down: Investigation of Binge Eating Components in Animal Models to Enhance Translation [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Role of orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new animal model of binge eating: key synergistic role of past caloric restriction and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Functional Activity of CVN766
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN766 is a potent and exquisitely selective orexin-1 receptor (OX1R) antagonist.[1][2][3] The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their G protein-coupled receptors (GPCRs), OX1R and OX2R, is a key regulator of various physiological processes, including wakefulness, reward, and motivation.[4][5][6][7] OX1R is primarily coupled to the Gq signaling pathway, and its activation leads to the mobilization of intracellular calcium and the accumulation of inositol (B14025) phosphates. Dysregulation of the orexin system, particularly involving OX1R, has been implicated in a range of psychiatric conditions such as schizophrenia, anxiety, and substance use disorders.[8]
This compound exhibits over 1,000-fold selectivity for OX1R over OX2R, making it a valuable tool for dissecting the specific roles of OX1R and a promising therapeutic candidate.[3][8][9] These application notes provide detailed protocols for cell-based functional assays to characterize the antagonist activity of this compound on the human OX1R. The described assays are essential for determining the potency and mechanism of action of this compound and similar compounds in a physiologically relevant cellular context.
Quantitative Data Summary
The following table summarizes the in vitro functional activity of this compound against the human orexin-1 and orexin-2 receptors.
| Parameter | This compound Value | Receptor | Reference |
| IC50 | 8 nM | Human OX1R | [1][2] |
| IC50 | >10 µM | Human OX2R | [1][2] |
| pKi | 8.14 ± 0.03 | Human OX1R | [3] |
| pKi | 4.89 ± 0.08 | Human OX2R | [3] |
Orexin-1 Receptor Signaling Pathway
Activation of the OX1R by its endogenous ligand, orexin-A, initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to various cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [cerevance.com]
- 9. CVN-766 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
CVN766: An Investigational Tool for Substance Use Disorder Models
Application Note & Protocols
Introduction
The orexin (B13118510) system, comprising neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, Orexin 1 Receptor (Ox1R) and Orexin 2 Receptor (Ox2R), is a critical regulator of arousal, motivation, and reward-seeking behaviors.[1][2] Dysregulation of this system has been strongly implicated in the pathophysiology of substance use disorders (SUDs).[1][3] The Ox1R, in particular, is densely expressed in brain regions integral to the reward and stress pathways, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc), making it a compelling therapeutic target.[4] Preclinical studies have demonstrated that antagonism of Ox1R can attenuate addiction-related behaviors across a range of substances, including opioids, cocaine, nicotine (B1678760), and alcohol.[2][5]
CVN766 is a potent, orally active, and exquisitely selective antagonist of the Ox1R.[6][7] Developed by Cerevance, this compound offers a significant advantage for researchers investigating the role of the Ox1R in SUDs due to its minimal off-target effects on the Ox2R, which is primarily associated with wakefulness.[4] This high selectivity potentially mitigates the risk of somnolence observed with less selective orexin antagonists, allowing for a more precise examination of the reward pathway.[8] This document provides detailed application notes and protocols for utilizing this compound in preclinical SUD models.
Mechanism of Action
Orexin neuropeptides, released from the lateral hypothalamus, modulate the dopaminergic reward pathway. Orexin-A, which binds with high affinity to Ox1R, potentiates excitatory signaling in key reward circuits. In the context of SUD, drug-associated cues and stress can trigger orexin release, promoting drug-seeking and relapse. This compound acts by competitively binding to the Ox1R, thereby blocking the downstream signaling cascade initiated by orexin-A. This antagonism is hypothesized to dampen the motivational salience of drug-related stimuli and reduce compulsive drug-seeking behavior.
Quantitative Data Summary
This compound has been characterized by its high in vitro potency and selectivity for the human Ox1R over the Ox2R. The following table summarizes the available data.
| Parameter | Value | Receptor | Species | Reference |
| IC₅₀ | 8 nM | Ox1R | Human | [3] |
| IC₅₀ | >10 µM | Ox2R | Human | [3] |
| pKi | 8.14 ± 0.03 | Ox1R | Human | [6] |
| pKi | 4.89 ± 0.08 | Ox2R | Human | [6] |
| Selectivity | >1000-fold | Ox1R vs. Ox2R | Human | [4][6] |
Experimental Protocols
The following are representative protocols for evaluating this compound in common preclinical models of substance use disorder. Dosages and specific parameters should be optimized for individual laboratory conditions and animal strains.
Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the Orexin 1 Receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human Ox1R.
-
Radioligand: [³H]-SB-674042 (or other suitable Ox1R antagonist radioligand).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well plates, filter mats (GF/C), scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to create a concentration range spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add 50 µL of assay buffer for total binding wells or 50 µL of a high concentration of a non-labeled ligand (e.g., 10 µM SB-334867) for non-specific binding wells.
-
Add 50 µL of the appropriate this compound dilution to the experimental wells.
-
Add 50 µL of the radioligand ([³H]-SB-674042) at a final concentration approximately equal to its Kd (e.g., 1-2 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein). The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filter mats using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats, place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Rat Model of Nicotine Self-Administration
Objective: To assess the effect of this compound on the motivation to self-administer nicotine.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Standard operant conditioning chambers equipped with two levers, a cue light, a tone generator, and an infusion pump connected to a swivel system.
-
Intravenous catheters.
-
Nicotine solution (e.g., 30 µg/kg/infusion in sterile saline).
-
This compound and vehicle control (e.g., 10% Tween 80 in saline).
Procedure:
-
Surgery: Surgically implant chronic indwelling catheters into the jugular vein of each rat under anesthesia. Allow 5-7 days for recovery.
-
Acquisition Phase (10-14 days):
-
Place rats in the operant chambers for 2-hour daily sessions.
-
Presses on the "active" lever result in an intravenous infusion of nicotine (e.g., 0.03 mg/kg over 1 second) and the presentation of a compound cue (e.g., light and tone for 5 seconds).
-
Presses on the "inactive" lever have no programmed consequences.
-
Training continues until rats demonstrate stable responding (e.g., <20% variation in active lever presses over 3 consecutive days).
-
-
This compound Treatment Phase:
-
Use a within-subjects design where each rat receives different doses of this compound and vehicle.
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally (p.o.) via gavage 60 minutes before the self-administration session.
-
Record the number of active and inactive lever presses and total nicotine infusions.
-
Ensure treatment days are separated by at least 2-3 baseline self-administration days to allow for drug washout.
-
-
Data Analysis: Analyze the data using a repeated-measures ANOVA to compare the number of nicotine infusions and active lever presses across the different this compound dose conditions and vehicle control.
Protocol 3: Cue-Induced Reinstatement of Nicotine-Seeking
Objective: To model relapse behavior and evaluate the efficacy of this compound in preventing it.
Procedure:
-
Acquisition & Extinction:
-
Following the self-administration protocol (Protocol 2), subject the rats to extinction sessions.
-
During extinction sessions (2 hours daily), active lever presses no longer result in nicotine infusion or cue presentation.
-
Continue extinction until responding on the active lever is significantly reduced (e.g., <25% of the average of the last 3 self-administration days).
-
-
Reinstatement Test:
-
Administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle 60 minutes before the test session.
-
Place the rat in the operant chamber.
-
Presses on the active lever now result in the presentation of the drug-associated cues (light and tone) but no nicotine infusion.
-
Record active and inactive lever presses for the duration of the session (e.g., 1 hour).
-
-
Data Analysis: Compare the number of active lever presses on the reinstatement test day with the last day of extinction. Use a one-way ANOVA or t-tests to determine if this compound significantly attenuated cue-induced reinstatement of drug-seeking behavior compared to the vehicle group.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a compound like this compound in a preclinical model of drug relapse.
References
- 1. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cerevance [cerevance.com]
- 5. A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. CVN-766 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound [cerevance.com]
Troubleshooting & Optimization
Technical Support Center: Improving CVN766 Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with CVN766 for in vivo studies. Poor aqueous solubility is a common hurdle for many promising compounds, potentially leading to low bioavailability and inconclusive results. This guide offers troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo experiments?
A1: this compound is an orally active and selective orexin-1 receptor (OX1R) antagonist with good blood-brain barrier permeability, being investigated for conditions like schizophrenia.[1][2][3] Like many new chemical entities, this compound is a lipophilic compound with poor water solubility.[4] This can hinder its absorption and bioavailability when administered in vivo, making it challenging to achieve the desired therapeutic concentrations in target tissues. Therefore, appropriate formulation strategies are crucial to enhance its solubility for reliable preclinical studies.[5][6]
Q2: What are the initial steps to improve the solubility of this compound for in vivo administration?
A2: The initial approach involves using established formulation strategies for poorly water-soluble drugs. These primarily include the use of co-solvents, surfactants, and complexing agents to create a suitable vehicle for administration. For this compound, several vehicle formulations have been reported to achieve a clear solution with a solubility of at least 1.25 mg/mL.[1][7] It is recommended to start with these proven formulations.
Q3: Are there specific, tested formulations for dissolving this compound for in vivo use?
A3: Yes, several formulations have been successfully used to dissolve this compound. These formulations typically involve a combination of a primary organic solvent like DMSO, followed by dilution with other vehicles such as polyethylene (B3416737) glycol (PEG), surfactants like Tween-80, cyclodextrins, or oils.[1][7] The choice of formulation can depend on the desired route of administration and the specific requirements of the animal model.
Troubleshooting Guide
Problem 1: My this compound precipitates out of solution after I prepare the formulation.
-
Possible Cause: The compound may not be fully dissolved initially, or the order of solvent addition might be incorrect. It's also possible that the final concentration exceeds the solubility limit of the chosen vehicle.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components. Gentle warming and sonication can aid dissolution.[1][8]
-
Correct Order of Addition: Always follow the specified order for adding solvents. For co-solvent systems, the drug is typically dissolved in the strongest solvent first, followed by the sequential addition of other excipients.[1][7]
-
Check Concentration: You may be exceeding the solubility limit. Try preparing a lower concentration of the final dosing solution.
-
Prepare Freshly: It is highly recommended to prepare the working solution for in vivo experiments fresh on the same day of use to avoid potential precipitation over time.[8]
-
Problem 2: The prepared this compound solution is cloudy or shows phase separation.
-
Possible Cause: This indicates incomplete miscibility of the components or that the drug has not been successfully encapsulated within micelles or complexes.
-
Troubleshooting Steps:
-
Vortex Thoroughly: Ensure vigorous mixing after the addition of each component to promote a homogenous solution.
-
Use Heat or Sonication: Gentle warming or brief sonication can help in forming a clear solution, especially for formulations containing surfactants or cyclodextrins.[1][8]
-
Evaluate Excipient Quality: Ensure that the solvents and excipients (e.g., PEG300, Tween-80, SBE-β-CD) are of high quality and not expired.
-
Problem 3: I am observing toxicity or adverse effects in my animal model that may be related to the vehicle.
-
Possible Cause: Some organic solvents, like DMSO, can have biological effects or cause toxicity at high concentrations.[9] The chosen vehicle might not be well-tolerated by the specific animal model or route of administration.
-
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Keep the percentage of organic solvents, particularly DMSO, as low as possible in the final formulation. A common target is to keep the final DMSO concentration below 10%.[1][7]
-
Run a Vehicle-Only Control Group: Always include a control group of animals that receives only the vehicle to distinguish between the effects of the compound and the vehicle itself.[9]
-
Consult Safety Data: Refer to literature and safety data for the excipients being used to determine tolerated doses for your animal model and administration route.
-
Quantitative Data on this compound Solubility
The following table summarizes reported solubility data for this compound in various vehicle formulations suitable for in vivo experiments.
| Formulation Composition | Achieved Solubility | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Clear Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | Clear Solution | [1] |
| DMSO (for in vitro stock) | 12.5 mg/mL | Clear Solution | [7] |
Detailed Experimental Protocols
Below are detailed step-by-step protocols for preparing the this compound formulations listed in the table above.
Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol utilizes a co-solvent system to enhance the solubility of this compound.
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL). Use sonication or gentle warming if necessary to ensure it is fully dissolved.
-
Stepwise Dilution: To prepare 1 mL of the final dosing solution:
-
Take 100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Final Check: The final solution should be clear. If any precipitation occurs, the procedure may need to be optimized, potentially by starting with a more dilute stock solution.
Protocol 2: Cyclodextrin-Based Formulation (DMSO/SBE-β-CD)
This method uses a cyclodextrin (B1172386) to form an inclusion complex with this compound, enhancing its aqueous solubility.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 12.5 mg/mL stock solution.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Combine: To prepare 1 mL of the final dosing solution:
-
Take 100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Protocol 3: Lipid-Based Formulation (DMSO/Corn Oil)
This protocol is suitable for oral administration and uses a lipid vehicle.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a 12.5 mg/mL stock solution.
-
Combine: To prepare 1 mL of the final dosing solution:
-
Take 100 µL of the 12.5 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear and uniform solution is achieved.
-
Visualizations
Experimental Workflow for Formulation
The following diagram illustrates the general workflow for preparing a this compound dosing solution for in vivo experiments.
Decision-Making for Solubility Enhancement
This diagram provides a logical framework for selecting an appropriate solubility enhancement strategy for a poorly soluble compound like this compound.
Orexin (B13118510) Signaling Pathway (Simplified)
This diagram shows a simplified overview of the orexin signaling pathway, the target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CVN-766 improves negative and cognitive symptoms of schizophrenia in preclinical models | BioWorld [bioworld.com]
- 3. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
CVN766 Technical Support Center: Investigating Off-Target Effects at High Concentrations
This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing CVN766, a highly selective Orexin 1 Receptor (Ox1R) antagonist. The following information addresses potential issues related to off-target effects that may be encountered at high concentrations during in vitro or in vivo experiments.
Quantitative Data Summary
This compound is characterized by its high in vitro selectivity for the Orexin 1 Receptor (Ox1R) over the Orexin 2 Receptor (Ox2R).[1][2] While a full off-target screening panel has been conducted, the specific data is not publicly available.[1] The tables below summarize the known selectivity of this compound and provide a representative list of targets commonly included in a broad safety screening panel, which can be used as a reference for designing off-target liability studies.
Table 1: this compound Receptor Selectivity
| Target | IC50 / pKi | Reference |
| Orexin 1 Receptor (Ox1R) | IC50: 8 nM / pKi: 8.14 ± 0.03 | [1][2][3] |
| Orexin 2 Receptor (Ox2R) | IC50: >10 µM / pKi: 4.89 ± 0.08 | [1][2][3] |
Table 2: Representative Off-Target Screening Panel (Eurofins SafetyScreen44)
The following table lists the targets included in a standard Eurofins SafetyScreen44 panel, which is representative of the type of broad screening likely performed for this compound. This list is provided as a guide for researchers considering their own off-target screening experiments.
| Family | Target |
| GPCRs | Adenosine A2A, Adrenergic α1A, α2A, β1, β2, Cannabinoid CB1, CB2, Cholecystokinin CCK1, Dopamine D1, D2S, Endothelin ETA, Histamine H1, H2, Muscarinic M1, M2, M3, Opioid δ2, κ, μ, Serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, Vasopressin V1a |
| Transporters | Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter |
| Ion Channels | GABAA (BZD site), NMDA, Nicotinic (α4β2), Serotonin (5-HT3), Ca2+ Channel (L-type), K+ Channels (hERG, Kv), Na+ Channel (site 2) |
| Nuclear Receptors | Androgen Receptor, Glucocorticoid Receptor |
| Kinases | Lck |
| Other Enzymes | Acetylcholinesterase, COX1, COX2, MAO-A, PDE3A, PDE4D2 |
Troubleshooting Guides and FAQs
Q1: I'm observing an unexpected cellular phenotype at high concentrations of this compound (>1 µM). Could this be an off-target effect?
A1: While this compound is highly selective, at concentrations significantly above its Ox1R IC50, off-target interactions cannot be ruled out. The observed phenotype could be due to:
-
Exaggerated on-target effects: High concentrations of a potent antagonist may lead to non-linear or unexpected downstream consequences of Ox1R blockade.
-
Off-target effects: this compound may be interacting with other receptors, ion channels, or enzymes.
To investigate this, we recommend a systematic approach to differentiate between these possibilities. Please refer to the troubleshooting workflow diagram below.
Caption: Troubleshooting workflow for unexpected this compound effects.
Q2: My cells do not express Ox1R, yet I see a response to high concentrations of this compound. What should I do?
A2: This is a strong indication of an off-target effect. Since this compound's primary target is absent, any observed activity is likely due to interactions with other endogenous proteins in your cell line. We recommend the following:
-
Characterize the off-target: Perform a broad in vitro safety pharmacology screen (e.g., Eurofins SafetyScreen or a similar service) to identify potential binding partners of this compound.
-
Validate the off-target: Once potential off-targets are identified, use specific antagonists for those targets to see if the this compound-induced effect is blocked.
-
Re-evaluate your experimental system: If the off-target effect is confounding, consider using a cell line with a well-characterized proteome or one that is known to be null for the identified off-target.
Signaling Pathway
This compound is an antagonist of the Orexin 1 Receptor (Ox1R), a G-protein coupled receptor (GPCR). Ox1R primarily couples to the Gq alpha subunit of heterotrimeric G-proteins. The canonical signaling pathway is depicted below.
Caption: Orexin 1 Receptor (Ox1R) canonical signaling pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.
Materials:
-
Cell membranes expressing the putative off-target receptor.
-
A suitable radioligand for the off-target receptor.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand (at a concentration close to its Kd), and the different concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand for the off-target receptor).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay (Calcium Flux) to Confirm Off-Target Activity
This protocol assesses whether this compound can functionally antagonize a suspected GPCR off-target that signals through the Gq pathway.
Materials:
-
A cell line endogenously or recombinantly expressing the suspected off-target GPCR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A known agonist for the off-target receptor.
-
This compound stock solution.
-
A fluorescence plate reader with an injection system.
Methodology:
-
Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the known agonist for the off-target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (agonist alone) against the log concentration of this compound.
-
Determine the IC50 of this compound for the inhibition of the agonist-induced calcium flux. A potent IC50 would confirm functional off-target activity.
References
mitigating CVN766 degradation in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for handling CVN766 in experimental setups. It includes frequently asked questions and troubleshooting advice to help mitigate potential issues related to compound stability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active antagonist of the orexin (B13118510) 1 receptor (Ox1R) with an IC50 value of 8 nM.[1][2] It is highly selective, showing over 1,000 times more selectivity for Ox1R compared to the orexin 2 receptor (Ox2R).[3][4][5] Orexin is a neuropeptide involved in regulating stress and reward pathways, and its dysregulation is implicated in several psychiatric conditions.[3] By selectively blocking Ox1R, this compound is being investigated for the treatment of schizophrenia, binge eating disorder, and other psychiatric conditions.[1][3]
Q2: How should I store lyophilized this compound powder?
To prevent degradation and ensure long-term stability, lyophilized this compound should be stored in a tightly sealed vial at –20°C for short-term storage and –80°C for long-term storage.[6] It is crucial to protect the compound from moisture and light.[7] Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation from forming on the cold powder.[6][7]
Q3: What is the best way to prepare and store this compound stock solutions?
For in vitro studies, a common practice is to first create a concentrated stock solution in a solvent like DMSO.[1] Once dissolved, it is highly recommended to create single-use aliquots of the stock solution and store them at –20°C or –80°C to avoid repeated freeze-thaw cycles, which can compromise the integrity of the compound.[6][8] For in vivo experiments, it is best to prepare the working solution fresh on the same day of use.[1]
Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?
Inconsistent results are often linked to issues in compound handling and solution stability rather than inherent chemical degradation of the solid compound. Key factors that can cause variability include:
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation.[6]
-
Improper Storage: Storing solutions at 4°C for extended periods can reduce their shelf life.[6] Freezing aliquots is the preferred method.
-
Solution Age: For sensitive assays, it is recommended to use freshly prepared working solutions or solutions prepared from a recently thawed aliquot of the stock.
-
Cross-Contamination: Ensure that clean, sterile tools are used for each step of the preparation to prevent contamination.[9]
Q5: What solvents are recommended for preparing this compound for in vivo studies?
Suppliers provide several protocols for preparing this compound for in vivo administration. A typical approach involves first dissolving the compound in DMSO to create a stock solution, which is then diluted into a vehicle suitable for injection, such as corn oil or a solution containing PEG300, Tween-80, and saline.[1] It is critical to ensure the final solution is clear and free of precipitation before use.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in assays. | 1. Compound Precipitation: The compound may have precipitated out of the working solution, lowering its effective concentration. 2. Stock Solution Degradation: The stock solution may have been compromised due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C).[6][8] 3. Adsorption to Surfaces: The compound may be adsorbing to plasticware or container walls, reducing the amount available for the experiment.[10] | 1. Visually inspect solutions for any signs of precipitation before use. If observed, gently warm and vortex the solution. Consider evaluating the solubility in your specific assay buffer. 2. Prepare fresh working solutions from a new, single-use aliquot of your frozen stock for each experiment.[8] 3. Use low-adhesion microplates and pipette tips. Pre-wetting tips with the buffer can also help minimize loss. |
| High variability between replicate wells or experiments. | 1. Pipetting Inaccuracy: Inaccurate or inconsistent pipetting of the compound, especially at low volumes. 2. Inhomogeneous Solution: The working solution was not mixed thoroughly after dilution, leading to concentration gradients. 3. Edge Effects in Plates: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell viability. | 1. Use calibrated pipettes and ensure proper technique. For very small volumes, consider performing a serial dilution. 2. Always vortex the solution thoroughly after each dilution step. 3. Avoid using the outermost wells of the plate for critical measurements. Fill them with sterile buffer or media to create a humidity barrier. |
| Precipitate forms when diluting stock solution into aqueous buffer. | 1. Low Aqueous Solubility: The final concentration of the compound in the aqueous assay buffer exceeds its solubility limit. 2. High DMSO Concentration: The final concentration of DMSO in the assay may be too high, affecting cell health or assay components, or too low to maintain solubility. | 1. Decrease the final concentration of this compound in the assay. Perform a solubility test in your specific buffer. 2. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is at a level tolerated by your experimental system (typically ≤0.5%). |
Data & Protocols
Pharmacological and Physicochemical Properties
| Property | Value | Source |
| Target | Orexin 1 Receptor (Ox1R) | [1][3] |
| Mechanism of Action | Antagonist | [1][4] |
| IC50 | 8 nM (for Ox1R) | [1][2] |
| Selectivity | >1000-fold over Orexin 2 Receptor (Ox2R) | [2][3] |
| Molecular Formula | C20H21F3N8O | [1] |
| Molecular Weight | 446.43 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Recommended Solvent Formulations for In Vivo Use
The following are example protocols for preparing a 1.25 mg/mL working solution from a 12.5 mg/mL DMSO stock. The final solution should be clear.[1]
| Formulation | DMSO Stock (12.5 mg/mL) | Vehicle Component 1 | Vehicle Component 2 | Vehicle Component 3 |
| Corn Oil Based | 10% (100 µL) | 90% Corn oil (900 µL) | - | - |
| PEG/Tween Based | 10% (100 µL) | 40% PEG300 (400 µL) | 5% Tween-80 (50 µL) | 45% Saline (450 µL) |
| Cyclodextrin Based | 10% (100 µL) | 90% (20% SBE-β-CD in Saline) (900 µL) | - | - |
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound for in vitro cell-based assays.
Materials:
-
Lyophilized this compound powder
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated precision pipettes and sterile, low-adhesion tips
-
Vortex mixer
Procedure:
-
Equilibrate: Remove the vial of lyophilized this compound from the freezer (–20°C or –80°C) and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing on the compound.[7]
-
Prepare Stock Solution:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect to confirm there are no visible particles.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile, low-adhesion microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.
-
Label each aliquot clearly with the compound name, concentration, and date.
-
Store the aliquots at –80°C for maximum stability. Avoid repeated freeze-thaw cycles.[6][8]
-
-
Prepare Working Solution:
-
For each experiment, retrieve one aliquot of the stock solution from the –80°C freezer. Thaw it completely at room temperature.
-
Perform serial dilutions of the stock solution into your assay buffer or cell culture medium to achieve the desired final concentrations.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Use the freshly prepared working solutions immediately for the best results.[8]
-
Visual Guides
Caption: Simplified Orexin 1 Receptor (Ox1R) signaling pathway and its inhibition by this compound.
Caption: Recommended workflow for handling this compound, highlighting critical control points.
Caption: Logical diagram connecting experimental problems to their causes and solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OX1R inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound [cerevance.com]
- 4. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerevance [cerevance.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. veeprho.com [veeprho.com]
troubleshooting CVN766 variability in behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CVN766 in behavioral studies. Our aim is to help you mitigate variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and highly selective antagonist of the orexin-1 receptor (Ox1R).[1][2] It exhibits over 1,000-fold selectivity for Ox1R compared to the orexin-2 receptor (Ox2R).[1] The orexin (B13118510) system is involved in regulating various physiological functions, including stress, motivation, and wakefulness.[1] By selectively blocking the Ox1R, which is primarily involved in reward and stress pathways, this compound is being investigated for the treatment of psychiatric and CNS-controlled metabolic disorders such as schizophrenia and binge eating disorder.[1]
Q2: What are the key pharmacokinetic properties of this compound in rodents?
A2: Preclinical studies in rats have demonstrated that this compound has moderate clearance and good brain permeability.[3] Key pharmacokinetic parameters are summarized in the table below. These characteristics support its suitability for in vivo behavioral experiments.[3]
Q3: What makes this compound different from other orexin receptor antagonists?
A3: The key differentiator for this compound is its exquisite selectivity for the Ox1R over the Ox2R.[1][3] Many other orexin antagonists, often referred to as dual orexin receptor antagonists (DORAs), block both receptors. The blockade of Ox2R is primarily associated with promoting sleep, and a common side effect of less selective antagonists is somnolence.[1] The high selectivity of this compound is expected to mitigate this risk of sleepiness, which is a significant advantage in behavioral studies where sedation can confound results.[1]
Q4: Are there any known off-target effects of this compound that could influence behavioral outcomes?
A4: this compound has been shown to have low off-target hits in a diversity screen.[3] Its high selectivity for Ox1R is a key feature designed to reduce off-target effects.[4] While no significant off-target effects have been reported to date, it is always crucial to include appropriate vehicle and control groups in your experimental design to account for any unforeseen effects.
Troubleshooting Variability in Behavioral Studies
High variability in behavioral studies can obscure the true effects of a compound. Below are common issues encountered when working with this compound and potential solutions.
Issue 1: Inconsistent or No Effect in Anxiety-Related Behavioral Assays (e.g., Elevated Plus Maze)
Question: We are not observing a consistent anxiolytic-like effect of this compound in the elevated plus maze (EPM). What could be the cause?
Answer:
The effect of Ox1R antagonists on baseline anxiety-like behavior in standard tests like the EPM can be subtle or absent.[5][6] Some studies suggest that the anxiolytic effects of these compounds are more apparent under conditions of heightened stress or anxiety.[5][6]
Troubleshooting Steps:
-
Review Experimental Conditions: The aversiveness of the testing environment can significantly impact the outcome.[7]
-
Lighting: Higher light levels in the open arms can increase anxiety and may be necessary to reveal an anxiolytic effect.
-
Handling: Minimal and gentle handling can reduce baseline stress. Conversely, a mild stressor prior to testing might be required to unmask the anxiolytic potential of this compound.[7]
-
-
Consider Animal Strain: Different rodent strains have varying baseline levels of anxiety.[7] Strains with higher innate anxiety may show a more robust response.
-
Evaluate Dose and Timing: Ensure the dose and the pre-treatment time are appropriate for the behavioral paradigm. The slow off-rate binding kinetics of this compound might lead to extended receptor occupancy, which could influence the optimal timing of behavioral testing.[3]
Issue 2: High Variability in Cognitive Assays (e.g., Novel Object Recognition)
Question: Our data from the novel object recognition (NOR) test with this compound-treated animals show high inter-individual variability. How can we address this?
Answer:
The NOR test is sensitive to various environmental and procedural factors.[8][9] Variability can arise from differences in object exploration, baseline anxiety, or the cognitive state of the animals.
Troubleshooting Steps:
-
Standardize Habituation and Training: Ensure all animals have consistent habituation to the testing arena and equal exposure to the familiar objects during the training phase.[9]
-
Object Selection: Use objects that are of similar complexity and cannot be easily moved by the animals.[10] Confirm that there is no innate preference for one object over another in your animal strain.
-
Control for Exploration Time: A minimum amount of object exploration during the training phase is necessary for memory consolidation. Animals that do not meet a minimum exploration criterion should be excluded from the analysis.[8]
-
Social and Environmental Factors: The social housing conditions and the experience of the experimenter can influence performance in the NOR test.[9] Maintain consistency in these factors throughout the study.
Issue 3: Unexpected Sedative-Like Effects or Reduced Locomotor Activity
Question: Although this compound is highly selective for Ox1R, we are observing some animals with reduced locomotor activity. What could be the reason?
Answer:
While this compound is designed to avoid the somnolence associated with Ox2R antagonism, high doses of any CNS-active compound can potentially lead to non-specific behavioral effects.[1]
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to identify a dose that engages the Ox1R without causing confounding effects on general activity.
-
Vehicle Formulation: Ensure the vehicle used to dissolve this compound is well-tolerated and does not have behavioral effects on its own. See the recommended formulations in the table below.
-
Timing of Testing: Assess locomotor activity at different time points post-administration to understand the time course of any potential effects.
Data Presentation
This compound Pharmacokinetic Parameters in Rats
| Parameter | Value | Reference |
| Clearance | 18 mL/min/kg | [3] |
| Volume of Distribution | 1.02 L/kg | [3] |
| Oral Bioavailability | 18% | [3] |
| Brain-to-Plasma Ratio (Kp) | 0.6 - 0.83 | [3] |
| Unbound Brain-to-Plasma Ratio (Kpuu) | 0.77 - 0.89 | [3] |
Recommended Vehicle Formulations for Preclinical Studies
| Protocol | Solvents | Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [2] |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined pre-treatment time (e.g., 30-60 minutes before the test).
-
Procedure: Place the animal in the center of the maze, facing a closed arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the session with a video camera and analyze the time spent in the open and closed arms, as well as the number of entries into each arm.
Novel Object Recognition (NOR) Protocol
-
Apparatus: A square open-field arena.
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object and allow the animal to explore the arena again for a set period.
-
Data Collection: Record the time spent exploring each object during the testing phase. A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Visualizations
Signaling Pathway of Orexin Receptors
Caption: Simplified signaling pathway of orexin receptors and the selective antagonism of Ox1R by this compound.
Experimental Workflow for a Behavioral Study with this compound
Caption: A typical experimental workflow for conducting behavioral studies with this compound in rodents.
Troubleshooting Logic for High Variability
Caption: A logical flowchart for troubleshooting common sources of variability in behavioral experiments.
References
- 1. This compound [cerevance.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. researchgate.net [researchgate.net]
- 5. Orexin-1 receptor antagonism fails to reduce anxiety-like behaviour in either plus-maze-naïve or plus-maze-experienced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Determining underlying influences of data variability in the novel object recognition paradigm as used with young pigs [frontiersin.org]
- 9. Frontiers | Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome [frontiersin.org]
- 10. researchgate.net [researchgate.net]
CVN766 Technical Support Center: Optimizing Dosage and Avoiding Sedation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of CVN766 to leverage its therapeutic benefits while avoiding sedation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and highly selective antagonist of the orexin (B13118510) 1 receptor (Ox1R).[1][2] Its mechanism of action is centered on the orexin neuropeptide system, which is involved in regulating various physiological functions, including wakefulness, reward, and stress pathways.[1][3] Orexin binds to two receptors, Ox1R and Ox2R. While Ox2R is primarily associated with arousal and wakefulness, Ox1R is more involved in stress, motivation, and reward pathways.[1][3] this compound exhibits over 1,000-fold greater selectivity for Ox1R over Ox2R.[1][2]
Q2: Why is the high selectivity of this compound for Ox1R important for avoiding sedation?
The sedative effects of many orexin receptor antagonists are attributed to their action on the Ox2R, which plays a crucial role in promoting wakefulness.[1][3] By selectively blocking Ox1R, this compound is designed to modulate the reward and stress pathways without interfering with the wakefulness-promoting signals mediated by Ox2R.[1][3] This high selectivity is a key feature that mitigates the risk of somnolence, a common side effect of less selective, dual orexin receptor antagonists.[1]
Q3: Has this compound demonstrated a lack of sedation in clinical trials?
Yes, a Phase 1, randomized, double-blind, placebo-controlled study in 64 healthy volunteers (NCT05105243) evaluated the safety and tolerability of single and multiple ascending doses of this compound.[4][5] The results showed no evidence of somnolence (daytime sleepiness) in subjects who received this compound compared to those who received a placebo.[4][5] Only one subject in the single ascending dose arm reported mild somnolence, which was not considered to be related to the treatment.[1]
Q4: What were the doses of this compound administered in the Phase 1 trial?
The Phase 1 trial included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts:
-
SAD Cohorts: 5 mg, 15 mg, 45 mg, 125 mg, and 250 mg.
-
MAD Cohorts: 45 mg, 125 mg, and 250 mg administered daily for 7 days.
Troubleshooting Guide
Issue: Unexpected sedative effects are observed in our preclinical animal models.
Possible Cause 1: Off-target effects at high concentrations. While this compound is highly selective, extremely high concentrations could potentially lead to off-target pharmacology.
-
Recommendation: Review the dose levels being used. Ensure that the doses administered are within a relevant range for achieving therapeutic effects without reaching excessive plasma and brain concentrations. Refer to the preclinical efficacy data for this compound, which has shown effects in various models of anxiety and dependency-type behaviors.[3][4]
Possible Cause 2: The animal model is particularly sensitive to Ox1R modulation. The specific neural circuits and physiological state of the animal model could influence the behavioral response to Ox1R antagonism.
-
Recommendation: Carefully characterize the baseline phenotype of the animal model. Consider using a battery of behavioral tests to differentiate between sedation, anxiolysis, and general changes in locomotor activity.
Possible Cause 3: Interaction with other administered compounds. If this compound is being co-administered with other agents, there could be a pharmacodynamic interaction that results in a sedative phenotype.
-
Recommendation: Conduct appropriate control experiments with each compound administered alone to isolate the effects of this compound.
Data Presentation
Table 1: Summary of this compound Phase 1 Single Ascending Dose (SAD) Study Design
| Dose Cohort | This compound Dose | Number of Subjects (Active) | Number of Subjects (Placebo) |
| 1 | 5 mg | 6 | 2 |
| 2 | 15 mg | 6 | 2 |
| 3 | 45 mg | 6 | 2 |
| 4 | 125 mg | 6 | 2 |
| 5 | 250 mg | 6 | 2 |
Table 2: Summary of this compound Phase 1 Multiple Ascending Dose (MAD) Study Design
| Dose Cohort | This compound Dose | Dosing Duration | Number of Subjects (Active) | Number of Subjects (Placebo) |
| 1 | 45 mg | 7 days | 6 | 2 |
| 2 | 125 mg | 7 days | 6 | 2 |
| 3 | 250 mg | 7 days | 6 | 2 |
Table 3: Pharmacokinetic Profile of this compound from Phase 1 Study
| Dose | Cmax (Maximum Plasma Concentration) | AUC (Area Under the Curve) |
| 5 mg (SAD) | Dose-proportional increase observed | Dose-proportional increase observed |
| 15 mg (SAD) | Dose-proportional increase observed | Dose-proportional increase observed |
| 45 mg (SAD & MAD) | Dose-proportional increase observed | Dose-proportional increase observed |
| 125 mg (SAD & MAD) | Dose-proportional increase observed | Dose-proportional increase observed |
| 250 mg (SAD & MAD) | Dose-proportional increase observed | Dose-proportional increase observed |
Note: Specific quantitative Cmax and AUC values have not been publicly disclosed. The available data indicates a dose-proportional increase in exposure with increasing doses.[4]
Table 4: Adverse Events Reported in the this compound Phase 1 Study
| Adverse Event | Frequency in Active Group |
| Headache | 10.9% |
| Dizziness | 7.8% |
| Presyncope | 6.2% |
Note: All treatment-emergent adverse events were reported as mild to moderate. There was no increase in somnolence or fatigue in subjects who received this compound compared to placebo.[4][5]
Experimental Protocols
Clinical Assessment of Sedation
Objective: To evaluate the potential sedative effects of this compound in human subjects.
Methodology:
-
Subjective Measures:
-
Karolinska Sleepiness Scale (KSS): Administer the KSS at regular intervals throughout the dosing period. The KSS is a 9-point Likert scale where subjects rate their current level of sleepiness.
-
Epworth Sleepiness Scale (ESS): Use the ESS as a baseline measure of the subject's general level of daytime sleepiness.
-
-
Objective Measures:
-
Psychomotor Vigilance Test (PVT): Conduct the PVT to objectively measure sustained attention and reaction time. A decrease in performance can be indicative of sedation.
-
Postural Stability Tests (Sway Tests): Measure body sway using a force platform to assess balance and motor coordination, which can be affected by sedative drugs.
-
Preclinical Assessment of Sedation in Rodents
Objective: To assess the sedative potential of this compound in a rodent model.
Methodology:
-
Rotarod Test:
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Train the animals on the rotarod at a constant, low speed for a set duration on the day before the test.
-
On the test day, administer this compound or vehicle control at the desired doses and time points.
-
Place the animal on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod or the speed at which the animal falls. A decrease in performance can indicate sedation or motor impairment.
-
-
-
Open Field Test:
-
Apparatus: A square or circular arena with walls.
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity using an automated tracking system for a defined period (e.g., 10-30 minutes).
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in locomotor activity may suggest sedation.
-
-
Visualizations
Caption: Orexin signaling pathway and the selective antagonism of Ox1R by this compound.
Caption: Workflow for preclinical and clinical assessment of sedation.
References
CVN766 Technical Support Center: Animal Models
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers encountering adverse events in animal models during preclinical studies with this compound, a novel kinase inhibitor.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Issue 1: Gastrointestinal (GI) Adverse Events
Question: We are observing significant dose-dependent body weight loss and diarrhea in rats treated with this compound (≥20 mg/kg, p.o.) starting 3-5 days post-treatment. What are the potential causes and how can we investigate this?
Answer:
This is a common observation with kinase inhibitors and can stem from several mechanisms. The primary investigation should focus on distinguishing between on-target effects related to the kinase's role in GI homeostasis and potential off-target toxicities.
Potential Causes & Investigation Strategies:
-
On-Target Inhibition of Gut Epithelial Signaling: The target kinase may be crucial for the proliferation and maintenance of the intestinal lining. Inhibition can lead to mucosal damage.
-
Investigation:
-
Histopathology: Collect sections of the jejunum, ileum, and colon at necropsy for histological analysis. Look for signs of villous atrophy, crypt shortening, inflammation, or increased apoptosis (via Caspase-3 staining).[1]
-
Biomarker Analysis: Use RT-PCR on intestinal tissue to assess changes in markers for proliferation (Ki-67) and apoptosis.[1]
-
-
-
Secretory Diarrhea: this compound might be inducing excessive fluid and electrolyte secretion into the intestinal lumen.[2][3] This can be caused by the modulation of ion channels like CFTR.[2]
-
Investigation:
-
Intestinal Fluid Transport Study: In anesthetized rats, measure net fluid absorption or secretion in a ligated intestinal loop model following intraluminal administration of this compound.[4] A shift towards secretion is indicative of this mechanism.
-
-
-
Disruption of Gut Microbiota: The compound could be altering the balance of the gut microbiome, leading to dysbiosis and subsequent diarrhea.
-
Investigation:
-
Microbiome Analysis: Collect fecal samples at baseline and throughout the treatment period for 16S rRNA sequencing to identify significant changes in bacterial populations.
-
-
Mitigation Strategies:
-
Dose Reduction/Fractionation: Determine the minimum effective dose for efficacy and assess if a lower dose or splitting the daily dose (e.g., twice-daily administration) can mitigate GI effects while preserving efficacy.
-
Supportive Care: Provide nutritional and fluid support to affected animals to prevent dehydration and excessive weight loss.
-
Anti-diarrheal Agents: In mechanistic studies, co-administration of agents like loperamide (B1203769) can help determine if controlling GI transit time alleviates the issue. However, this may mask underlying toxicity and should be used judiciously.[5]
Issue 2: Cardiovascular (CV) Liabilities
Question: In a telemetry study with cynomolgus monkeys, we noted a transient, dose-dependent increase in heart rate and a slight prolongation of the QTc interval approximately 2-4 hours after dosing with this compound. Should we be concerned?
Answer:
Yes, any cardiovascular signal should be thoroughly investigated. Kinase inhibitors are known to sometimes have cardiovascular side effects.[6] The timing of the effect (2-4 hours post-dose) likely corresponds to the maximum plasma concentration (Cmax) of the drug.
Potential Causes & Investigation Strategies:
-
hERG Channel Inhibition: Prolongation of the QT interval is a critical finding as it can be associated with life-threatening arrhythmias.[7] The most common cause is the inhibition of the hERG potassium channel.[7]
-
Investigation:
-
In Vitro hERG Assay: Conduct a patch-clamp electrophysiology study to determine if this compound directly inhibits the hERG channel and establish its IC50. This is a standard safety pharmacology assay.[7]
-
-
-
Hemodynamic Effects: The increased heart rate could be a primary effect or a reflex tachycardia secondary to a decrease in blood pressure (vasodilation).
-
Investigation:
-
Comprehensive Telemetry Analysis: Your current study is the correct approach.[7][8] Ensure you are continuously monitoring heart rate, blood pressure, and ECG.[7][9] Analyze the data to see if a drop in blood pressure precedes the increase in heart rate. A crossover study design is often used for these assessments.[9]
-
-
Mitigation Strategies:
-
Structure-Activity Relationship (SAR) Studies: If hERG inhibition is confirmed, medicinal chemistry efforts can be directed to design analogues with a reduced affinity for the hERG channel while maintaining on-target potency.
-
Define the Safety Margin: Correlate the plasma concentrations at which CV effects are observed with the efficacious concentrations. A large margin between the two provides confidence for further development.
Issue 3: Injection Site Reactions (ISRs)
Question: We are administering a new subcutaneous formulation of this compound in minipigs and observing erythema (redness) and swelling at the injection site within 1-2 hours. How can we address this?
Answer:
Injection site reactions are common with subcutaneous administration and can be caused by the drug molecule itself or the formulation excipients.[10]
Potential Causes & Investigation Strategies:
-
Formulation/Excipient Irritation: The pH, osmolarity, or specific components of your vehicle could be causing local irritation.
-
Investigation:
-
Vehicle Control: Dose a cohort of animals with the vehicle alone to see if it elicits a similar reaction.
-
Formulation Optimization: Test alternative formulations with different pH levels, buffers, or solubilizing agents to identify a better-tolerated vehicle.[11]
-
-
-
Mast Cell Activation: The drug molecule may be directly activating mast cells via receptors like MRGPRX2, leading to the release of histamine (B1213489) and other inflammatory mediators.[12][13]
-
Investigation:
-
In Vitro Mast Cell Degranulation Assay: Use a mast cell line (e.g., RBL-2H3) or primary mast cells and measure the release of beta-hexosaminidase or histamine after exposure to this compound.
-
Histology: Biopsy the injection site and perform histology with toluidine blue staining to look for mast cell degranulation.[11]
-
-
Mitigation Strategies:
-
Pre-treatment with Antihistamines: Administering an antihistamine before dosing can help determine if the reaction is histamine-mediated and can reduce the severity.[14]
-
Topical Corticosteroids: Pre-treating the injection site with a topical corticosteroid like mometasone (B142194) has been shown to mitigate ISRs for some compounds.[12][13]
-
Cooling the Injection Site: Applying a cool pack to the site immediately post-injection can sometimes reduce local pain and inflammation.[12]
Quantitative Data Summary
Table 1: Dose-Response Relationship of GI Events in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg/day, p.o.) | Incidence of Diarrhea (%) | Mean Body Weight Change (Day 14) |
| Vehicle Control | 0% | +8.5% |
| 5 mg/kg this compound | 0% | +7.9% |
| 20 mg/kg this compound | 40% | -5.2% |
| 50 mg/kg this compound | 90% | -14.8% |
Table 2: Peak Cardiovascular Effects in Telemetered Cynomolgus Monkeys (Single Dose)
| Parameter | Vehicle Control (Post-Dose) | 10 mg/kg this compound (Post-Dose) | 30 mg/kg this compound (Post-Dose) |
| Change in Heart Rate (bpm) | +5 ± 3 | +25 ± 8 | +50 ± 12 |
| Change in QTc Interval (ms) | +2 ± 4 | +12 ± 6 | +28 ± 9 |
| Change in Mean Arterial Pressure (mmHg) | -1 ± 2 | -10 ± 5 | -22 ± 7 |
Experimental Protocols
Protocol 1: In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol assesses gut barrier integrity by measuring the passage of a fluorescent probe from the intestine into the bloodstream.
Materials:
-
This compound and vehicle
-
FITC-dextran (4 kDa)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Spectrofluorometer
Procedure:
-
Fast animals (rats or mice) for 4-6 hours (water ad libitum).
-
Administer this compound or vehicle at the desired dose and time point (e.g., daily for 5 days).
-
On the day of the assay, administer FITC-dextran (e.g., 60 mg/100 g body weight) via oral gavage.
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at specified time points (e.g., 1, 2, and 4 hours post-dextran administration).
-
Centrifuge blood to separate plasma.
-
Measure the fluorescence of the plasma samples using a spectrofluorometer (Excitation: ~485 nm, Emission: ~528 nm).
-
Generate a standard curve using known concentrations of FITC-dextran diluted in control plasma to quantify the concentration in experimental samples.
Data Analysis:
-
Compare the plasma concentrations of FITC-dextran between vehicle-treated and this compound-treated groups. An increase in plasma FITC-dextran indicates compromised intestinal barrier function.
Visualizations
Signaling & Workflow Diagrams
Caption: Hypothesized on-target mechanism for this compound-induced GI toxicity.
Caption: Experimental workflow for troubleshooting GI adverse events.
Caption: Decision logic for investigating injection site reactions (ISRs).
References
- 1. Determining the mechanisms of lapatinib-induced diarrhoea using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced secretory diarrhea: A role for CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Study on the mechanisms of diarrhea induced by a new anticancer camptothecin derivative, irinotecan hydrochloride (CPT-11), in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced diarrhea. | Read by QxMD [read.qxmd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 8. academic.oup.com [academic.oup.com]
- 9. An Industry Survey With Focus on Cardiovascular Safety Pharmacology Study Design and Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. catalystbiosciences.com [catalystbiosciences.com]
- 12. fortunejournals.com [fortunejournals.com]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. researchgate.net [researchgate.net]
CVN766 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of CVN766, a potent and highly selective orexin (B13118510) 1 receptor (OX1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored in a tightly sealed container. For long-term storage, it is recommended to keep it at -20°C, which allows for a shelf life of up to 12 months. For shorter durations, storage at 4°C is suitable for up to 6 months.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be prepared and stored as aliquots in tightly sealed vials. For optimal stability, it is recommended to store these solutions at -80°C for up to 6 months. Storage at -20°C is also acceptable for up to 6 months.[1] To ensure the integrity of your experiments, it is best to use freshly prepared solutions on the same day.[2][3][4]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO, with a solubility of 10 mM.[1]
Q4: Are there any specific handling instructions I should be aware of?
A4: Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[5] When preparing solutions for in vivo experiments, ensure a clear stock solution is made first, and then co-solvents can be added sequentially.[2][3] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3][4]
Q5: How stable is this compound in microsomal preparations?
A5: this compound has demonstrated improved metabolic stability in the presence of liver microsomes across different species compared to earlier analogs.[6] Specifically, the replacement of a metabolically vulnerable isopropyl group with a CF3 substituent resulted in significantly improved metabolic stability.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in prepared solution | The concentration of this compound exceeds its solubility in the chosen solvent system. | Gently warm the solution and/or sonicate to aid dissolution.[3][4] Consider adjusting the solvent ratios or using a different co-solvent system as detailed in the experimental protocols. |
| The solution was stored improperly (e.g., at an incorrect temperature or for an extended period). | Prepare a fresh stock solution from solid this compound. It is recommended to use working solutions for in vivo experiments on the same day they are prepared.[2][3][4] | |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Review the storage and handling procedures. Ensure the compound and its solutions are stored at the recommended temperatures and for the appropriate duration.[1][2] |
| Potential contamination of the stock solution. | Prepare a fresh stock solution from the solid compound. | |
| Difficulty dissolving solid this compound | The compound has not fully equilibrated to room temperature. | Allow the vial to stand at room temperature for at least 60 minutes before opening and attempting to dissolve.[5] |
| Inadequate mixing or solvent volume. | Ensure vigorous vortexing or sonication. Check that the solvent volume is appropriate for the amount of compound being dissolved to achieve the desired concentration. |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 12 Months | [1] |
| 4°C | 6 Months | [1] | |
| In Solvent | -80°C | 6 Months | [1] |
| -20°C | 6 Months | [1] | |
| -20°C | 1 Month | [2] |
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[5]
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
Preparation of Working Solution for In Vivo Experiments (Example Protocol)
This protocol yields a clear solution of ≥ 1.25 mg/mL.[2]
-
Prepare a 12.5 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 μL of the DMSO stock solution.
-
Add the DMSO stock to 400 μL of PEG300 and mix thoroughly.
-
Add 50 μL of Tween-80 and mix again.
-
Finally, add 450 μL of Saline to bring the total volume to 1 mL.
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2][3]
Visualizations
Caption: Experimental workflow for this compound from storage to in vivo application.
Caption: this compound is a selective antagonist of the Orexin 1 Receptor (OX1R).
References
- 1. This compound | OX1R inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
overcoming CVN766 delivery issues in CNS studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with CVN766 in Central Nervous System (CNS) studies. While this compound has demonstrated good brain permeability in preclinical and Phase 1 clinical trials, this guide addresses potential challenges and inconsistencies that may arise during experimentation.[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Blood-Brain Barrier (BBB) Model Issues
Q1: My in vitro BBB model is showing low transendothelial electrical resistance (TEER) values, suggesting poor barrier integrity. How can I troubleshoot this?
A1: Low TEER values are a common issue in in vitro BBB models and can compromise the validity of your this compound permeability assessment.[6] Here are several factors to consider:
-
Cell Culture Conditions: Ensure optimal growth conditions for your brain endothelial cells. This includes using the recommended media, supplements, and maintaining a consistent culture environment.
-
Co-culture System: The presence of astrocytes and pericytes is crucial for inducing and maintaining the barrier properties of endothelial cells.[7] Verify the health and proper seeding of your co-culture components.
-
Passage Number: Use endothelial cells at a low passage number, as they tend to lose their barrier-forming capabilities with successive passages.
-
Seeding Density: Optimize the seeding density of your endothelial cells to ensure the formation of a confluent monolayer.
Q2: I am observing high variability in the permeability of this compound across different wells of my in vitro BBB assay. What could be the cause?
A2: High variability can obscure the true permeability of this compound. Consider the following potential sources of error:
-
Inconsistent Cell Monolayer: As mentioned above, ensure a consistent and confluent monolayer of endothelial cells in all wells.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.[8]
-
"Edge Effects": The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell viability. To mitigate this, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS).[8]
-
Incubation Time: Use a multichannel pipette for adding this compound to minimize timing differences between wells.[8]
In Vivo Study Issues
Q3: My in vivo study is showing inconsistent CNS exposure of this compound despite consistent dosing. What factors should I investigate?
A3: Inconsistent in vivo results can be challenging to diagnose. Here are some potential areas to investigate:
-
Animal Health and Stress: The health and stress levels of your animal models can significantly impact drug metabolism and distribution.[9] Ensure that animals are properly housed and handled to minimize stress.
-
Dosing Accuracy: Verify the accuracy of your dosing procedure, whether oral gavage, intravenous injection, or another method. Ensure the formulation is homogenous and the dose is calculated correctly for each animal's weight.
-
Metabolic Differences: Individual variations in animal metabolism can lead to different pharmacokinetic profiles. While difficult to control, being aware of this potential variability is important for data interpretation.
-
Blood-Brain Barrier Efflux: While this compound has good brain permeability, it is important to consider the potential for efflux by transporters like P-glycoprotein (P-gp).[10] If you suspect efflux is an issue, you can co-administer a known P-gp inhibitor as a control experiment.
Q4: I am not observing the expected pharmacodynamic effect of this compound in my animal model, even with confirmed CNS exposure. What could be the reason?
A4: A disconnect between CNS exposure and pharmacodynamic effect can be due to several factors:
-
Target Engagement: Confirm that this compound is engaging with its target, the Orexin 1 receptor (Ox1R), in the brain. This can be assessed through techniques like ex vivo receptor occupancy studies.
-
Animal Model Validity: Ensure that your chosen animal model is appropriate for the expected pharmacological effect of an Ox1R antagonist.[11] The pathophysiology of the model should be relevant to the mechanism of action of this compound.
-
Behavioral Testing Parameters: The design and execution of behavioral tests are critical. Ensure that the testing paradigm is validated and that experimenters are blinded to the treatment groups to avoid bias.
Quantitative Data Summary
The following table summarizes key preclinical pharmacokinetic data for this compound.
| Parameter | Value | Species | Source |
| Ox1R Potency (IC50) | 0.017 µM | In vitro | [1] |
| Selectivity (Ox1R vs. Ox2R) | >1000-fold | In vitro | [1][5] |
| Oral Bioavailability | 18% | Rat | [1] |
| In Vivo Clearance | Moderate | Rodents | [1] |
| CNS Exposure | Robust | Preclinical | [5] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a common method for assessing the permeability of a compound across an in vitro BBB model using a Transwell system.[6][12]
-
Cell Seeding:
-
Coat the apical side of a Transwell insert with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed brain endothelial cells onto the apical side of the insert at a pre-determined optimal density.
-
In a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
-
Barrier Formation:
-
Culture the cells for several days to allow for the formation of a tight monolayer.
-
Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER) daily. The TEER should reach a stable, high value before starting the permeability assay.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with a fresh assay buffer.
-
Add this compound to the apical chamber at the desired concentration.
-
At various time points, collect samples from the basolateral chamber.
-
Analyze the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.
-
Mandatory Visualizations
Caption: Orexin 1 Receptor (Ox1R) Signaling Pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting inconsistent CNS delivery of this compound.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
- 4. Cerevance [cerevance.com]
- 5. This compound [cerevance.com]
- 6. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 7. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 10. mdpi.com [mdpi.com]
- 11. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
CVN766 Technical Support Center: Interpreting Unexpected Experimental Results
Welcome to the technical support center for CVN766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this selective orexin-1 receptor (OX1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective antagonist of the orexin-1 receptor (OX1R).[1][2][3] It has been shown to have over 1,000-fold greater selectivity for OX1R compared to the orexin-2 receptor (OX2R).[1][2][4] This high selectivity is a key feature, as OX1R is primarily involved in regulating reward and stress pathways, while OX2R is more associated with wakefulness and arousal.[4] By selectively targeting OX1R, this compound aims to modulate behaviors related to psychiatric conditions such as schizophrenia, anxiety, and addiction, with a reduced risk of somnolence that can be caused by OX2R antagonism.[1][4]
Q2: We are observing lower than expected potency of this compound in our in vitro assays. What could be the cause?
A2: Several factors could contribute to lower than expected potency in in vitro assays:
-
Assay System and Cell Line: The choice of cell line and the expression level of OX1R can significantly impact the measured potency. Ensure that the cell line expresses sufficient levels of functional OX1R.
-
Ligand Stability: While this compound has been developed to have a suitable pharmacokinetic profile, degradation of the compound in your specific assay medium or due to improper storage could be a factor. It is advisable to prepare fresh solutions and minimize freeze-thaw cycles.
-
Assay-Specific Artifacts: In cell-based assays for G protein-coupled receptors (GPCRs), artifacts can arise from compound aggregation or non-specific binding to assay components. Consider including control experiments to rule out these possibilities.
-
Competition with Endogenous Ligands: If your cell culture medium contains components that could act as or potentiate endogenous orexin (B13118510) ligands, this could interfere with this compound binding and reduce its apparent potency.
Q3: In our animal studies, this compound is not producing the expected behavioral phenotype. What should we consider?
A3: Interpreting behavioral outcomes in animal models can be complex. Here are some points to consider:
-
Pharmacokinetics and Brain Penetration: this compound has demonstrated good brain permeability in rodents.[3][5] However, the specific dose, route of administration, and timing of behavioral testing are critical. Ensure that the dosing regimen is sufficient to achieve adequate receptor occupancy in the brain regions of interest. Preclinical data in rats showed a receptor occupancy RO50 of 0.7 mg/kg.[6]
-
Animal Model: The choice of animal model is crucial. The behavioral effects of OX1R antagonism can be subtle and highly dependent on the specific model of anxiety, addiction, or other psychiatric conditions being used.
-
Off-Target Effects: Although this compound is highly selective, it is always important to consider the possibility of unforeseen off-target effects, especially at higher concentrations.
-
Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of OX1R modulation. Consider using a battery of tests to get a more comprehensive picture of the compound's effects.
Q4: Are there any known off-target effects of this compound that could explain unexpected results?
A4: this compound has been designed for high selectivity and has demonstrated low off-target hits in diversity screens.[3][5] The primary goal of its design was to avoid the somnolence associated with OX2R antagonism. Phase 1 clinical trials in healthy subjects reported a favorable safety profile with no serious adverse events. The most common treatment-emergent adverse events were headache, dizziness, and presyncope.[2] However, in a preclinical research setting, especially at concentrations significantly higher than the intended therapeutic range, the possibility of off-target pharmacology should not be entirely dismissed. If you suspect off-target effects, profiling this compound against a panel of other receptors and enzymes may be warranted.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the assay plate. | Ensure proper cell culture and plating techniques. Use automated liquid handlers if possible. Avoid using the outer wells of the plate or implement a plate layout that minimizes edge effects. |
| Low signal-to-background ratio | Low receptor expression, inactive compound, or suboptimal assay conditions (e.g., incubation time, temperature). | Verify OX1R expression in your cell line. Confirm the identity and purity of your this compound stock. Optimize assay parameters systematically (e.g., agonist concentration, incubation times). |
| Inconsistent results across different assay formats (e.g., binding vs. functional) | The two assays may be measuring different aspects of receptor pharmacology (e.g., affinity vs. efficacy). | This could be a real pharmacological effect. Analyze the data carefully to understand if this compound exhibits biased agonism or other complex pharmacological properties in your system. |
In Vivo Study Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Lack of efficacy at expected therapeutic doses | Insufficient receptor occupancy in the target brain region. Rapid metabolism or clearance in the specific animal model. | Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with receptor occupancy and behavioral effects. Consider adjusting the dose or dosing frequency. |
| Unexpected sedative effects | Although designed to avoid this, high doses might lead to some off-target effects or downstream network effects. | Carefully titrate the dose to find the therapeutic window. Compare the effects to a known dual orexin receptor antagonist to see if the profile is similar. |
| Contradictory results in different behavioral paradigms | OX1R's role in complex behaviors can lead to context-dependent effects. | Analyze the specific demands of each behavioral task. The observed effects may be providing novel insights into the nuanced role of OX1R in different neural circuits. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/System |
| OX1R IC50 | <10 nM | Recombinant cells expressing human or mouse OX1R |
| OX2R IC50 | >1000-fold higher than OX1R | Recombinant cells expressing human or mouse OX2R |
Source: Brice, N. et al. 36th Congr Eur Coll Neuropsychopharmacol (ECNP) (Oct 7-10, Barcelona) 2023, Abst P.0897.[6]
Table 2: Preclinical In Vivo Receptor Occupancy of this compound
| Parameter | Value | Species |
| Receptor Occupancy (RO50) | 0.7 mg/kg | Rat |
Source: Brice, N. et al. 36th Congr Eur Coll Neuropsychopharmacol (ECNP) (Oct 7-10, Barcelona) 2023, Abst P.0897.[6]
Experimental Protocols
Key Experiment: Radioligand Binding Assay for OX1R
Objective: To determine the binding affinity of this compound for the orexin-1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human OX1R.
-
Radioligand: [³H]-SB-674042 (or another suitable OX1R-selective radioligand).
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity OX1R ligand (e.g., unlabeled SB-674042).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or the this compound dilutions.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.
Visualizations
Caption: Orexin signaling pathway and the selective antagonism of OX1R by this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: A logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. Cerevance [cerevance.com]
- 2. globenewswire.com [globenewswire.com]
- 3. Discovery and first-time disclosure of this compound, an exquisitely selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [cerevance.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. CVN-766 improves negative and cognitive symptoms of schizophrenia in preclinical models | BioWorld [bioworld.com]
CVN766 Pharmacokinetic Variability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and navigating the pharmacokinetic (PK) variability of CVN766 across different species. The following information is intended to address common questions and challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic profile important?
This compound is an orally active and highly selective antagonist of the orexin-1 receptor (Ox1R) with blood-brain permeability.[1] Its high selectivity for Ox1R over the orexin-2 receptor (Ox2R) is a key feature, potentially minimizing the risk of somnolence, a common side effect associated with less selective orexin (B13118510) receptor antagonists.[2][3] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for designing preclinical and clinical studies, interpreting efficacy and safety data, and predicting its therapeutic window in humans.
Q2: What is known about the pharmacokinetic profile of this compound in humans?
A Phase 1 clinical trial in healthy human subjects has provided key insights into the pharmacokinetics of this compound.[3][4] The study, which evaluated escalating single and multiple doses, demonstrated the following favorable characteristics:[2][3]
-
Dose-proportional exposure: Both the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC) increased proportionally with the administered dose.[2][3]
-
No food effect: The presence of food did not significantly impact the absorption of this compound.[2]
-
Robust Central Nervous System (CNS) exposure: The compound has been shown to effectively cross the blood-brain barrier.[2]
-
Achievement of steady state: After 4 to 5 days of repeated dosing, the concentration of this compound in the body reached a stable level.[3]
Q3: Are there publicly available quantitative pharmacokinetic data for this compound in common preclinical species?
While preclinical studies in rodents and non-human primates have been conducted and have demonstrated good brain permeability and moderate in vivo clearance in rodents, specific quantitative pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC) for this compound in these species are not yet publicly available in detail.[4][5][6][7] Researchers should refer to the primary literature or contact the manufacturer for the most up-to-date information. For internal experimental purposes, it is crucial to determine these parameters within your own studies.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: High variability in plasma concentrations between individual animals of the same species.
-
Possible Cause: Differences in metabolic rate, which can be influenced by factors such as age, sex, and health status of the animals.
-
Troubleshooting Steps:
-
Standardize Animal Population: Ensure that all animals in a study group are of the same age, sex, and are sourced from the same vendor.
-
Control Environmental Factors: Maintain consistent housing conditions, including diet, light-dark cycles, and temperature, as these can influence drug metabolism.
-
Refine Dosing Technique: Ensure accurate and consistent administration of this compound, particularly for oral gavage, to minimize variability in absorption.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.
-
Issue 2: Discrepancy between expected and observed CNS effects.
-
Possible Cause: Interspecies differences in protein binding or drug transporter activity at the blood-brain barrier.
-
Troubleshooting Steps:
-
Measure Unbound Fraction: Determine the fraction of this compound that is not bound to plasma proteins in the species you are studying. Only the unbound drug is free to cross the blood-brain barrier and exert its pharmacological effect.
-
Assess Blood-Brain Barrier Penetration: If feasible, directly measure the concentration of this compound in the brain tissue or cerebrospinal fluid (CSF) to confirm its CNS exposure in your animal model. A publication has noted that this compound demonstrated high brain permeability.[8]
-
Consider P-glycoprotein (P-gp) Efflux: Investigate if this compound is a substrate for efflux transporters like P-gp in your species of interest. High P-gp activity can limit the brain penetration of a compound.
-
Issue 3: Faster than expected clearance of this compound in a particular species.
-
Possible Cause: Species-specific differences in the activity of drug-metabolizing enzymes. For a similar class of orexin-1 receptor antagonists, CYP3A4 was identified as the main metabolizing enzyme in vitro.[4]
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey, human) to compare the metabolic rate of this compound.
-
Identify Primary Metabolizing Enzymes: Conduct reaction phenotyping studies to identify the specific cytochrome P450 (CYP) enzymes responsible for metabolizing this compound in each species.
-
Allometric Scaling: Use pharmacokinetic data from multiple preclinical species to perform allometric scaling to predict human clearance and half-life. Be aware that this method has its limitations and should be used with caution.
-
Data Presentation
Due to the limited availability of public preclinical data, the following table is provided as a template for researchers to summarize their own internally generated pharmacokinetic data for this compound. This structured format will facilitate easy comparison across different species.
Table 1: Comparative Pharmacokinetic Parameters of this compound (Template)
| Parameter | Human (Phase 1 Data) | Mouse | Rat | Dog | Non-Human Primate |
|---|---|---|---|---|---|
| Dose (mg/kg) | [Specify Dose] | ||||
| Route of Admin. | Oral | ||||
| Tmax (h) | [Data not available] | ||||
| Cmax (ng/mL) | Dose-proportional[2][3] | ||||
| AUC (ng*h/mL) | Dose-proportional[2][3] | ||||
| t1/2 (h) | [Data not available] | ||||
| CL (L/h/kg) | Predicted to be low[3] | Moderate in vivo clearance[5][6] | |||
| Vd (L/kg) | [Data not available] |
| CNS Exposure | Robust[2] | Good brain permeability[5][6][7] | | | |
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available. However, a general methodology for conducting such studies is provided below, which can be adapted by researchers.
General Protocol for Oral Pharmacokinetic Study in Rodents
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), ensuring they are healthy and within a specific age and weight range.
-
Housing and Acclimation: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimation period of at least one week before the study.
-
Drug Formulation: Prepare a formulation of this compound suitable for oral administration, such as a suspension in a vehicle like 0.5% methylcellulose.
-
Dosing: Administer a single oral dose of the this compound formulation via gavage. The dose volume should be based on the animal's body weight.
-
Blood Sampling: Collect serial blood samples from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology and experimental workflow of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. Cerevance [cerevance.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. CVN-766 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cerevance [cerevance.com]
Validation & Comparative
A Comparative Analysis of CVN766 and Dual Orexin Receptor Antagonists in Preclinical Models of Psychiatric and Behavioral Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CVN766, a selective orexin-1 receptor (Ox1R) antagonist, and dual orexin (B13118510) receptor antagonists (DORAs), which block both orexin-1 and orexin-2 receptors (Ox2R). This analysis is based on available experimental data in models relevant to psychiatric and behavioral disorders.
Introduction
The orexin system, comprising orexin-A and orexin-B peptides and their receptors, Ox1R and Ox2R, plays a critical role in regulating wakefulness, reward, and stress responses. While DORAs are established treatments for insomnia by targeting the wake-promoting effects of both receptors, the selective antagonism of Ox1R by compounds like this compound presents a novel therapeutic strategy for psychiatric conditions without inducing somnolence. This compound is a potent and highly selective Ox1R antagonist with an IC50 of 8 nM for Ox1R and >10 µM for Ox2R, demonstrating over 1,000-fold selectivity.[1] This guide will delve into the preclinical evidence for this compound and DORAs across various domains, including cognition, psychosis-related behaviors, anxiety, and binge eating.
Data Presentation
Table 1: Comparative Preclinical Efficacy in Models of Cognition and Schizophrenia-Related Behaviors
| Compound Class | Preclinical Model | Key Findings | Potential Therapeutic Implication |
| This compound (Selective Ox1R Antagonist) | Attentional Set-Shifting Task (Cognition) | Improved executive function and cognitive flexibility.[2] | Treatment of cognitive deficits in schizophrenia. |
| Phencyclidine (PCP)-Induced Social Interaction Deficit | Reversed deficits in social interaction.[2] | Treatment of negative symptoms of schizophrenia. | |
| Amphetamine-Induced Dopamine (B1211576) Release | Reduced dopamine release.[2] | Antipsychotic potential. | |
| Dual Orexin Receptor Antagonists (DORAs) | NMDA Receptor Hypofunction Model (Cognition) | Filorexant (a DORA) attenuated attentional impairments.[3][4] | Potential for treating cognitive deficits in schizophrenia. |
| Stress-Induced Model of Psychosis | Suvorexant reversed stress-induced increases in dopamine neuron activity and behavioral correlates of psychosis.[5] | Antipsychotic potential, particularly in stress-related psychosis. |
Table 2: Comparative Preclinical Efficacy in Models of Anxiety and Binge Eating
| Compound Class | Preclinical Model | Key Findings | Potential Therapeutic Implication |
| This compound (Selective Ox1R Antagonist) | Marmoset Human Threat Test (Anxiety) | Demonstrated efficacy in a primate model of anxiety.[2][6] | Treatment of anxiety and panic-related disorders. |
| Binge Eating, Alcohol, and Nicotine-Dependency Models | Showed efficacy in reducing dependency-type behaviors.[2][6] | Treatment of binge eating disorder and substance use disorders. | |
| Dual Orexin Receptor Antagonists (DORAs) | Animal Models of Binge Eating | Both selective Ox1R antagonists and DORAs reduce binge-like eating.[7] Daridorexant is being explored for eating disorders.[8][9] | Treatment of binge eating disorder, potentially by addressing both food craving (via Ox1R) and sleep dysregulation (via Ox2R).[7] |
Experimental Protocols
This compound Preclinical Models
-
PCP-Induced Social Interaction Deficit: This model assesses negative symptoms of schizophrenia.[10][11][12]
-
Animals: Typically male rats or mice.
-
Procedure: Animals are treated with sub-chronic phencyclidine (PCP) to induce a social interaction deficit. Following a washout period, they are administered this compound or a vehicle. Social interaction between two unfamiliar animals is then recorded and analyzed for duration and frequency of social behaviors.
-
Endpoint: Reversal of the PCP-induced reduction in social interaction time.
-
-
Attentional Set-Shifting Task: This task evaluates cognitive flexibility, an executive function often impaired in schizophrenia.[13][14][15][16][17]
-
Animals: Rodents (rats or mice).
-
Procedure: Animals are trained to dig in bowls containing different digging media or scents to find a food reward. The rule for finding the reward is changed across different phases of the experiment, requiring the animal to shift its attention and adapt its strategy.
-
Endpoint: The number of trials required to reach a set criterion of correct choices after a rule change. A reduction in trials to criterion with this compound treatment indicates improved cognitive flexibility.
-
-
Marmoset Human Threat Test: This is a primate model of anxiety.[18][19][20][21][22]
-
Animals: Common marmosets.
-
Procedure: The marmoset is exposed to the direct gaze of an unfamiliar human for a set period. Anxiety-related behaviors, such as posture, vocalizations, and movement, are recorded before, during, and after the threat exposure.
-
Endpoint: Reduction in anxiety-related behaviors following administration of this compound.
-
Dual Orexin Receptor Antagonist Preclinical Models
-
Stress-Induced Model of Psychosis: This model investigates the role of stress in psychosis-like behaviors.[5]
-
Animals: Male Sprague Dawley rats.
-
Procedure: Animals are subjected to inescapable foot-shock to induce a state analogous to post-traumatic stress. Subsequently, dopamine neuron activity in the ventral tegmental area (VTA) and behaviors like prepulse inhibition (a measure of sensorimotor gating) are assessed following administration of a DORA (e.g., suvorexant).
-
Endpoint: Normalization of dopamine neuron firing and reversal of deficits in prepulse inhibition.
-
-
Animal Models of Binge Eating: These models are used to study the compulsive consumption of palatable food.[3][23][24][25][26]
-
Animals: Typically rats.
-
Procedure: Binge-like eating is induced by providing intermittent access to highly palatable food. The effect of DORAs on the consumption of this food is then measured.
-
Endpoint: A reduction in the amount of palatable food consumed during the access period.
-
Mandatory Visualization
Orexin Receptor Signaling Pathways
The binding of orexin-A and orexin-B to Ox1R and Ox2R initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq, but also to Gi/o and Gs proteins.[6][7][8][27][28][29]
Experimental Workflow: PCP-Induced Social Interaction Deficit Model
This workflow illustrates the key stages of the preclinical model used to assess the efficacy of compounds in reversing social withdrawal, a negative symptom of schizophrenia.
Discussion and Conclusion
The preclinical data suggests that both selective Ox1R antagonists and DORAs hold therapeutic potential beyond their established roles. This compound, by selectively targeting Ox1R, demonstrates a promising profile for treating cognitive and negative symptoms of schizophrenia, as well as anxiety and addictive behaviors, without the sedative effects associated with Ox2R antagonism.[2][6] The lack of somnolence observed in a Phase 1 study of this compound further supports this differentiated profile.[2]
DORAs, while primarily developed for insomnia, show efficacy in preclinical models of binge eating and psychosis.[5][7] Their ability to modulate both Ox1R and Ox2R pathways could be advantageous in conditions where both reward/stress and sleep/wake cycles are dysregulated, such as in binge eating disorder with comorbid sleep disturbances.[7] However, the potential for next-day somnolence and other side effects related to Ox2R blockade remains a key consideration for their use in non-insomnia indications.
Direct comparative studies are necessary to definitively establish the relative efficacy and safety of this compound versus DORAs for specific psychiatric indications. The choice between a selective Ox1R antagonist and a DORA will likely depend on the specific symptoms and underlying pathophysiology of the target patient population. The ongoing clinical development of this compound for schizophrenia and binge eating disorder will provide crucial insights into the therapeutic utility of selective Ox1R antagonism in these conditions.[29]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dual orexin/hypocretin receptor antagonism attenuates NMDA receptor hypofunction-induced attentional impairments in a rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orexin receptor antagonists reverse aberrant dopamine neuron activity and related behaviors in a rodent model of stress-induced psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 10. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. b-neuro.com [b-neuro.com]
- 17. The mouse attentional set-shifting task: A method for assaying successful cognitive aging? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human threat test: A method to test anxiety related behavior in a marmoset monkey [repository.tno.nl]
- 19. Measuring Behavior 2005: Van Vliet et al. [archive.measuringbehavior.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Differential Effects of the Inactivation of Anterior and Posterior Orbitofrontal Cortex on Affective Responses to Proximal and Distal Threat, and Reward Anticipation in the Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The study of food addiction using animal models of binge eating☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Considerations about rodent models of binge eating episodes [frontiersin.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
CVN766: A Novel Approach to Treating Schizophrenia's Negative and Cognitive Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CVN766, a selective orexin-1 receptor (Ox1R) antagonist, with existing therapeutic alternatives for schizophrenia. It is designed to offer an objective analysis of this compound's performance in preclinical models, supported by available experimental data, to inform future research and development in the field.
Introduction to this compound
This compound is an investigational drug candidate being developed by Cerevance for the treatment of negative and cognitive symptoms associated with schizophrenia.[1] Unlike many existing antipsychotics that primarily target the dopamine (B1211576) system, this compound offers a novel mechanism of action by selectively antagonizing the orexin (B13118510) 1 receptor (Ox1R).[1][2] The orexin system is known to be involved in regulating various physiological functions, including wakefulness, reward, and motivation, and its dysregulation has been linked to psychiatric disorders like schizophrenia.[3] this compound has demonstrated high selectivity for Ox1R over the orexin 2 receptor (Ox2R), which is primarily associated with wakefulness. This selectivity may mitigate the risk of somnolence, a common side effect of less selective orexin antagonists.[2][3]
Performance Data in Schizophrenia Models
This compound has shown promising efficacy in preclinical models that mimic the negative and cognitive symptoms of schizophrenia. Key findings from these studies are summarized below.
Preclinical Efficacy of this compound
| Parameter | Model | Result | Source |
| Potency & Selectivity | Recombinant cells overexpressing human or mouse OXR1 or OXR2 | IC50 < 10 nM for Ox1R; >1000-fold functional selectivity over Ox2R | [2] |
| Receptor Occupancy | Ex vivo studies in rats | RO50 of 0.7 mg/kg; near maximal receptor occupancy at doses up to 30 mg/kg | [2] |
| Negative Symptoms | Subchronic Phencyclidine (PCP)-induced social interaction deficit in rats | Reversed PCP-induced deficits in social interaction. Minimal effective dose of 0.3 mg/kg, corresponding to ~25% receptor occupancy. | [2] |
| Cognitive Function | Subchronic Phencyclidine (PCP)-induced cognitive deficits in rats | Reversed PCP-induced cognitive deficits. | [2] |
| Cognitive Flexibility | Attentional Set-Shifting Task | This compound has demonstrated efficacy in executive function/attentional set shifting paradigms of cognition. | [4] |
Comparison with Alternative Treatments
Atypical antipsychotics are the current standard of care for schizophrenia. While effective for positive symptoms, their impact on negative and cognitive symptoms is often limited, and they are associated with a range of side effects. The following table provides a comparative overview based on available preclinical data. Direct head-to-head comparative studies between this compound and these alternatives are not yet available.
Preclinical Performance: this compound vs. Atypical Antipsychotics
| Feature | This compound | Atypical Antipsychotics (e.g., Risperidone) |
| Mechanism of Action | Selective Orexin 1 Receptor (Ox1R) Antagonist | Primarily Dopamine D2 and Serotonin 5-HT2A receptor antagonists |
| Effect on Negative Symptoms (PCP Model) | Reverses deficits in social interaction[2] | Risperidone (B510) partially reverses PCP-induced social deficits[5] |
| Effect on Cognitive Symptoms | Reverses cognitive deficits in the PCP model and shows efficacy in attentional set-shifting tasks[2][4] | Risperidone has shown some efficacy in reversing cognitive deficits in certain models, but effects can be partial[6] |
| Potential for Somnolence | Low, due to high selectivity for Ox1R over Ox2R[3] | Can be a significant side effect for some atypical antipsychotics |
Experimental Protocols
Phencyclidine (PCP)-Induced Social Interaction Deficit Model in Rats
This model is widely used to induce behavioral abnormalities in rodents that resemble the negative symptoms of schizophrenia, such as social withdrawal.
Protocol Outline:
-
Induction of Deficit: Male rats are administered a subchronic regimen of phencyclidine (PCP), for example, 5 mg/kg twice daily for 7 days, followed by a 7-day washout period.[7][8] This treatment has been shown to significantly reduce the time spent in active social interaction compared to saline-treated control animals.[9]
-
Drug Administration: Following the washout period, animals are treated with this compound, a comparator compound, or vehicle before the social interaction test.
-
Social Interaction Test: Two unfamiliar rats from the same treatment group are placed in a novel, dimly lit arena for a defined period (e.g., 10-15 minutes). The duration of active social behaviors, such as sniffing, grooming, and following, is recorded and analyzed.
-
Endpoint: The primary endpoint is the total time spent in social interaction. A reversal of the PCP-induced deficit is indicated by a significant increase in social interaction time in the drug-treated group compared to the PCP-vehicle group.
Experimental workflow for the PCP-induced social interaction deficit model.
Attentional Set-Shifting Task (ASST)
The ASST is a behavioral paradigm used to assess cognitive flexibility, an executive function that is often impaired in individuals with schizophrenia.
Protocol Outline:
-
Habituation and Training: Rats are first habituated to the testing apparatus and trained to dig in pots containing different digging media to find a food reward.[10]
-
Discrimination Phases: The task consists of a series of discrimination problems where the rat must learn to associate a food reward with a specific stimulus dimension (e.g., digging medium or an odor).[10]
-
Set-Shifting: The core of the task involves an extra-dimensional shift (EDS), where the previously irrelevant stimulus dimension becomes the relevant one.[10] For example, if the rat was initially rewarded for choosing a specific digging medium, it must now shift its attention to a specific odor to find the reward.
-
Measurement: The number of trials required to reach a criterion of consecutive correct choices is the primary measure of performance. An impairment in cognitive flexibility is indicated by an increased number of trials to criterion on the EDS phase.
Sequence of stages in the Attentional Set-Shifting Task.
Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the Orexin 1 Receptor (Ox1R). Orexin A, the endogenous ligand, preferentially binds to Ox1R, a G-protein coupled receptor (GPCR). Activation of Ox1R initiates a signaling cascade primarily through the Gq protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. By blocking this pathway, this compound is thought to normalize the dysregulated orexin signaling implicated in schizophrenia.
Orexin 1 Receptor (Ox1R) signaling pathway and the antagonistic action of this compound.
Conclusion
This compound, with its novel mechanism of action as a highly selective Ox1R antagonist, presents a promising therapeutic strategy for addressing the unmet needs of negative and cognitive symptoms in schizophrenia. Preclinical data demonstrate its potency and efficacy in relevant animal models. Further clinical investigation is warranted to validate these findings in human subjects and to fully characterize its comparative efficacy and safety profile against current standards of care. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate a deeper understanding of this compound's pharmacological profile and to support ongoing research in this critical area of neuroscience.
References
- 1. Cerevance [cerevance.com]
- 2. CVN-766 improves negative and cognitive symptoms of schizophrenia in preclinical models | BioWorld [bioworld.com]
- 3. This compound [cerevance.com]
- 4. Cerevance Announces Oral Presentation of Phase 1 Data on this compound at American Society of Clinical Psychopharmacology (ASCP) - BioSpace [biospace.com]
- 5. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atypical antipsychotic risperidone reverses the recognition memory deficits induced by post-weaning social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. b-neuro.com [b-neuro.com]
Comparative Analysis of CVN766 and Other Orexin-1 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of CVN766 with other Orexin-1 Receptor (Ox1R) antagonists, supported by experimental data. The information presented aims to facilitate informed decisions in the pursuit of novel therapeutics targeting the orexin (B13118510) system.
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors, Ox1R and Ox2R, is a critical regulator of various physiological processes, including wakefulness, reward, and stress. While dual orexin receptor antagonists (DORAs) have been developed for insomnia, selective Ox1R antagonists are being investigated for a range of psychiatric conditions such as schizophrenia, anxiety, and substance use disorders. This focus is due to Ox1R's primary role in modulating reward and stress pathways, whereas Ox2R is more closely associated with arousal and wakefulness.[1]
This compound, a novel investigational compound, has emerged as a highly selective oral antagonist of Ox1R. Its development is centered on the hypothesis that selectively targeting Ox1R can provide therapeutic benefits for psychiatric disorders without the somnolence often associated with less selective orexin antagonists.[1]
Quantitative Comparison of Ox1R Antagonists
The following table summarizes key in vitro potency and selectivity data for this compound and other notable Ox1R antagonists. This data is crucial for comparing the pharmacological profiles of these compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | pKi | Selectivity (over Ox2R) |
| This compound | Human Ox1R | 8 | - | 8.14 ± 0.03 | >1000-fold[1][2][3][4] |
| Human Ox2R | >10,000 | - | 4.89 ± 0.08 | ||
| JNJ-61393215 | Human Ox1R | - | - | 8.17 ± 0.09 | ~112-fold |
| Human Ox2R | - | - | 6.12 | ||
| Rat Ox1R | - | - | 8.13 ± 0.09 | ||
| ACT-539313 (Nivasorexant) | Human CYP2C9 | 8,600 | 5,000 | - | - |
| Human CYP2C19 | 1,600 | 800 | - | ||
| Human CYP3A4 | 19,000-44,000 | - | - | ||
| SB-334867 | Human Ox1R | - | - | 7.17 ± 0.04 | ~50-fold |
| Human Ox2R | - | - | ~6.0-6.1 |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. IC50 and Ki values are measures of potency, with lower values indicating higher potency. pKi is the negative logarithm of the Ki value. Selectivity is the ratio of affinity for Ox1R versus Ox2R.
Preclinical and Clinical Insights
This compound:
-
Preclinical: Demonstrates high brain permeability and target occupancy in rodents.[3] In preclinical models, this compound has shown efficacy in models of schizophrenia, dependency-type behaviors, and anxiety.[1]
-
Clinical: A Phase 1 clinical trial in healthy volunteers showed that this compound was well-tolerated with a favorable safety profile. Notably, unlike many other orexin antagonists, it did not produce somnolence (drowsiness).[1] Pharmacokinetic data from this trial support once-a-day dosing.[1]
JNJ-61393215:
-
Preclinical: In a rat model of panic anxiety, JNJ-61393215 demonstrated a dose-dependent reduction in panic-like behavior without affecting baseline motor activity.[5][6][7]
-
Clinical: In a Phase 1 study, JNJ-61393215 was shown to be safe and tolerable. It significantly reduced CO2-induced fear and anxiety symptoms in healthy men, with the most common adverse events being mild somnolence and headache.[5][6][7]
ACT-539313 (Nivasorexant):
-
Clinical: This compound is the first selective Ox1R antagonist to enter clinical development and has completed a Phase 2 trial for binge eating disorder.[8][9] In vivo studies showed it acts as a moderate to strong inhibitor of CYP2C19 and a weak to moderate inhibitor of CYP3A4, indicating a potential for drug-drug interactions.[10][11]
SB-334867:
-
This compound is one of the earliest and most widely studied selective Ox1R antagonists, primarily used as a research tool.[12] It has been instrumental in elucidating the role of Ox1R in addiction and other behaviors.[13][14] However, its utility in clinical settings is limited by its moderate selectivity and potential for off-target effects at higher doses.[12][13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize and compare Ox1R antagonists.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human Ox1R or Ox2R) are isolated and prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the compound's binding affinity.[15][16]
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of a drug.
-
Apparatus: A box with at least two distinct compartments, differing in visual and tactile cues (e.g., wall color, floor texture).
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one compartment over the other.
-
Conditioning: Over several days, the animal receives injections of the drug of interest (e.g., a drug of abuse) and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.
-
Test: The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.
-
Antagonist Effect: To test the effect of an Ox1R antagonist, the antagonist is administered before the conditioning sessions with the drug of abuse. A blockade of the development of CPP suggests the antagonist can reduce the rewarding effects of the drug.[17][18][19][20]
Drug Self-Administration
This operant conditioning model is considered to have high face validity for studying the reinforcing effects of drugs and the motivation to seek them.
-
Apparatus: An operant chamber equipped with levers, nose-poke holes, or other manipulanda.
-
Catheter Implantation (for intravenous self-administration): A catheter is surgically implanted into a vein (e.g., jugular vein) of the animal.
-
Acquisition: The animal learns to perform a specific action (e.g., press a lever) to receive an infusion of a drug.
-
Maintenance: Once the self-administration behavior is stable, the effects of an Ox1R antagonist can be evaluated. The antagonist is typically administered before the self-administration session.
-
Data Analysis: A decrease in the number of drug infusions self-administered in the presence of the antagonist indicates that the antagonist has reduced the reinforcing effects of the drug.[21][22]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the Orexin-1 receptor signaling pathway and a typical experimental workflow for evaluating Ox1R antagonists.
Caption: Orexin-1 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Experimental Workflow for Evaluating Ox1R Antagonists.
References
- 1. This compound [cerevance.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Cerevance [cerevance.com]
- 5. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nivasorexant - Wikipedia [en.wikipedia.org]
- 9. Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. | Semantic Scholar [semanticscholar.org]
- 10. Effect of nivasorexant (ACT‐539313), a selective orexin‐1‐receptor antagonist, on multiple cytochrome P450 probe substrates in vitro and in vivo using a cocktail approach in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of nivasorexant (ACT-539313), a selective orexin-1-receptor antagonist, on multiple cytochrome P450 probe substrates in vitro and in vivo using a cocktail approach in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conditioned place preference paradigm: a novel approach for analgesic drug assessment against chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 21. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
A Comparative Guide to the Preclinical Anxiolytic Effects of CVN766
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings of CVN766, a novel selective orexin-1 receptor (Ox1R) antagonist, with established anxiolytic agents, diazepam and fluoxetine. The information is compiled from publicly available preclinical data to assist researchers in evaluating the potential of this compound as a novel anxiolytic agent.
This compound is a potent and highly selective antagonist of the Ox1R, with over 1,000-fold selectivity compared to the orexin-2 receptor (Ox2R).[1][2][3][4][5] This selectivity is a key feature, as antagonism of Ox2R is associated with somnolence, a common side effect of less selective orexin (B13118510) receptor antagonists.[5] By selectively targeting Ox1R, which is involved in regulating the brain's stress and reward pathways, this compound aims to provide anxiolytic effects without sedation.[5] Preclinical studies have demonstrated the efficacy of this compound in animal models of anxiety, including the marmoset human threat test.[1][2]
The Orexin-1 Receptor Signaling Pathway in Anxiety
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors, Ox1R and Ox2R, plays a crucial role in regulating various physiological functions, including wakefulness, reward, and stress responses. The Ox1R is predominantly found in brain regions associated with fear and anxiety, such as the locus coeruleus, amygdala, and hippocampus.[5] Activation of Ox1R by orexin-A is linked to the promotion of fear and anxiety-related behaviors.[6] this compound exerts its anxiolytic effect by selectively blocking the binding of orexin-A to Ox1R, thereby inhibiting this anxiety-promoting signaling cascade.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound in a key primate model of anxiety and compare its profile with the standard anxiolytics, diazepam and fluoxetine, in both primate and rodent models.
Marmoset Human Threat Test
The marmoset human threat test is a validated model for assessing anxiety in non-human primates. The test evaluates the animal's response to a potential threat, in this case, the direct gaze of an unfamiliar human. Anxiolytic compounds are expected to reduce anxiety-related behaviors such as postural changes and increase exploratory and affiliative behaviors.
| Drug/Compound | Dose(s) | Animal Model | Key Parameters | Results |
| This compound | 1, 3, 10 mg/kg | Common Marmoset (non-human primate) | Efficacy in reducing anxiety-like behaviors | Efficacious (+) at all tested doses[7] |
| Diazepam | 0.10, 0.25, 0.50 mg/kg | Common Marmoset (non-human primate) | Direct gazes, alarm calls, aerial scans | Dose-dependently reduced direct gazes and alarm calls.[8] |
| Fluoxetine | 1 mg/kg | Vervet Monkey (non-human primate) | Stereotypic behaviors | Significantly fewer stereotypic symptoms by endpoint.[9] |
Note: Specific quantitative data for this compound in the marmoset human threat test are not publicly available beyond the reported efficacy.
Elevated Plus Maze (EPM) Test
The elevated plus maze is a widely used rodent model of anxiety. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms of the maze.
| Drug/Compound | Dose(s) | Animal Model | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| This compound | Not Publicly Available | Rodent | Not Publicly Available | Not Publicly Available |
| Diazepam | 2 mg/kg | Wild-type Mice | Vehicle: ~18%Diazepam: ~45%[10] | Vehicle: ~20%Diazepam: ~48%[10] |
| Fluoxetine (Chronic) | 18 mg/kg/day | Wild-type Mice | Vehicle/Corticosterone: ~12%Fluoxetine/Corticosterone: ~25%[11] | Not Reported |
Note: The data for comparator drugs are from separate studies and may involve different experimental conditions (e.g., mouse strain, baseline anxiety levels).
Experimental Protocols
Marmoset Human Threat Test
This test assesses anxiety in marmosets by measuring their behavioral response to a passive human observer.
Apparatus: The test is conducted in the marmoset's home cage to minimize novel environment-induced stress.
Procedure:
-
An unfamiliar human observer stands approximately 0.5 meters from the front of the marmoset's home cage.
-
The observer maintains direct eye contact with the marmoset for a fixed period, typically 2 minutes.
-
The animal's behavior is recorded via video for later analysis.
-
Key behaviors scored include:
-
Anxiety-related behaviors: Postural changes (e.g., arching back), piloerection, tail-posturing, and vocalizations (e.g., "tsik" calls).
-
Exploratory and affiliative behaviors: Location in the cage (front vs. back), locomotion, and scent-marking.
-
Data Analysis: The frequency and duration of specific behaviors are quantified. A composite "threat response score" may be calculated. Anxiolytic effects are indicated by a reduction in anxiety-related behaviors and an increase in time spent at the front of the cage.
Elevated Plus Maze (EPM) Test
The EPM is a standard preclinical model for assessing anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated above the floor, with two "open" arms and two "closed" arms (enclosed by high walls).
Procedure:
-
The rodent is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
A video camera mounted above the maze records the session for automated or manual scoring.
-
The maze is cleaned thoroughly between each animal to remove olfactory cues.
Data Analysis:
-
Primary measures of anxiety:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Measure of general activity:
-
Total number of arm entries.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total arm entries (to rule out general hyperactivity).
Conclusion
The available preclinical data suggest that this compound holds promise as a novel anxiolytic agent. Its high selectivity for the orexin-1 receptor presents a potential advantage over less selective compounds by possibly reducing the incidence of sedation. While direct quantitative comparisons with standard anxiolytics are limited by the lack of publicly available detailed data for this compound, its reported efficacy in the marmoset human threat test is a strong indicator of its potential anxiolytic properties. Further publication of detailed preclinical data will be crucial for a more comprehensive evaluation and to fully understand its comparative efficacy and therapeutic potential.
References
- 1. Cerevance [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
- 4. Cerevance [cerevance.com]
- 5. This compound [cerevance.com]
- 6. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.website-files.com [assets.website-files.com]
- 8. Humans and natural predators induce different fear/anxiety reactions and response pattern to diazepam in marmoset monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoxetine decreases stereotypic behavior in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
CVN766: A Novel Orexin-1 Receptor Antagonist for Schizophrenia - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CVN766, a novel and highly selective orexin-1 receptor (Ox1R) antagonist in development for the treatment of negative and cognitive symptoms of schizophrenia, against existing therapeutic options. While direct head-to-head clinical trial data is not yet available, this document synthesizes preclinical findings, Phase 1 clinical data for this compound, and published information on current standards of care to offer a preliminary comparative perspective.
Executive Summary
This compound represents a departure from the dopamine (B1211576) and serotonin-focused mechanisms of current antipsychotics. By selectively targeting the orexin-1 receptor, it offers a novel approach to addressing the significant unmet need in the treatment of negative and cognitive symptoms of schizophrenia. Preclinical data suggests efficacy in relevant models, and initial clinical data in healthy volunteers indicates a favorable safety and tolerability profile, notably with a potential lack of somnolence, a common side effect of less selective orexin (B13118510) receptor modulators. This guide will delve into the available data to provide a comprehensive overview for the scientific community.
Mechanism of Action: A Differentiated Approach
Current atypical antipsychotics primarily modulate dopamine (D2) and serotonin (B10506) (5-HT2A) receptors. While effective for positive symptoms, their impact on negative and cognitive symptoms is often limited.[1][2] this compound, in contrast, is a potent and highly selective antagonist of the Ox1R, with over 1000-fold selectivity over the orexin-2 receptor (Ox2R).[3][4] The orexin system is implicated in regulating wakefulness, motivation, and reward, and its dysregulation has been linked to schizophrenia.[5] By selectively blocking Ox1R, this compound aims to modulate neuronal circuits relevant to the negative and cognitive symptom domains of schizophrenia without the sedative effects associated with Ox2R antagonism.
Signaling Pathway of this compound
Caption: Mechanism of Action of this compound as an Orexin-1 Receptor Antagonist.
Preclinical Efficacy of this compound
This compound has demonstrated promising results in multiple preclinical models relevant to the negative and cognitive symptoms of schizophrenia.[3][4]
Key Preclinical Findings: [3][4]
-
Cognitive Enhancement: Showed efficacy in executive function and attentional set-shifting paradigms.
-
Reversal of Social Deficits: Reversed phencyclidine (PCP)-induced social interaction deficits, a model for negative symptoms.
-
Dopamine Modulation: Reduced amphetamine-induced dopamine release, suggesting a potential to modulate dopamine pathways without direct receptor blockade.
-
Anxiolytic and Anti-addictive Properties: Demonstrated efficacy in models of anxiety and dependency-type behaviors.
These preclinical findings suggest that this compound's mechanism of action may translate to clinical improvements in the difficult-to-treat negative and cognitive symptom domains of schizophrenia.
Comparative Safety and Tolerability
A significant differentiator for new schizophrenia treatments is their side-effect profile. Atypical antipsychotics are associated with a range of adverse effects, including metabolic syndrome, extrapyramidal symptoms, and sedation.[6][7][8]
The Phase 1 study of this compound in 64 healthy subjects provides initial safety and tolerability data.[4][9]
Table 1: Comparative Safety and Tolerability Profile
| Adverse Effect Category | This compound (Phase 1, Healthy Volunteers)[4][9] | Atypical Antipsychotics (General Profile)[6][7][8] |
| Metabolic | No meaningful changes in clinical laboratory parameters reported. | Weight gain, dyslipidemia, hyperglycemia, increased risk of type 2 diabetes. |
| Neurological | Most common TEAEs (>5%): headache (10.9%), dizziness (7.8%), presyncope (6.2%). No evidence of somnolence.[4] | Extrapyramidal symptoms (EPS), tardive dyskinesia (TD), sedation/somnolence, seizures (rare). |
| Cardiovascular | No meaningful changes reported. | Orthostatic hypotension, tachycardia, QTc prolongation (with some agents). |
| Anticholinergic | Not reported to be a primary mechanism. | Dry mouth, blurred vision, constipation, urinary retention. |
| Endocrine | Not reported. | Hyperprolactinemia (with some agents), sexual dysfunction. |
TEAEs: Treatment-Emergent Adverse Events
The lack of somnolence with this compound in the Phase 1 trial is a key potential advantage, as this is a common and often debilitating side effect of many antipsychotics and less selective orexin antagonists.[4]
Experimental Protocols
This compound Phase 1 Clinical Trial
Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Safety, Tolerability, and Pharmacokinetic Study of Escalating Single and Multiple Doses of this compound, an OX1R Highly Selective Antagonist in Healthy Subjects.[3]
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled, escalating single and multiple dose study.[4]
-
Participants: 64 healthy subjects.[4]
-
Intervention: Escalating single and multiple doses of this compound or placebo.
-
Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse events, clinical laboratory parameters, vital signs, and physical examinations.
-
Secondary Outcome Measures: Pharmacokinetics (PK) of this compound.[4]
Preclinical Models of Schizophrenia Symptoms
While specific protocols for the this compound preclinical studies are proprietary, the types of models used are standard in the field to assess potential efficacy for schizophrenia.
General Methodologies:
-
Phencyclidine (PCP)-Induced Social Interaction Deficits: This model is used to assess negative symptoms. Rodents are administered PCP, which induces social withdrawal. The ability of a test compound to reverse this withdrawal is measured.
-
Attentional Set-Shifting Task: This is a test of executive function and cognitive flexibility, relevant to the cognitive deficits in schizophrenia. The ability of an animal to adapt to changing rules in a task is assessed.
-
Amphetamine-Induced Hyperlocomotion and Dopamine Release: This model is used to assess the potential impact of a compound on dopamine signaling, which is dysregulated in schizophrenia.
Experimental Workflow for this compound Development
References
- 1. Negative and Cognitive Symptoms of Schizophrenia: Are there Adequate Pharmacological Treatments? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerevance [cerevance.com]
- 4. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
- 5. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment - Schizophrenia - NHS [nhs.uk]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Evidence Summary - Treatments for Schizophrenia in Adults: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cerevance [cerevance.com]
Cross-Validation of CVN766's Effects in Different Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CVN766, a potent and highly selective orexin-1 receptor (Ox1R) antagonist, in various animal models relevant to psychiatric disorders. The performance of this compound is contextualized with available data on other selective Ox1R antagonists, offering a comparative overview for researchers in the field of neuroscience and drug development.
Executive Summary
This compound has demonstrated promising efficacy in preclinical animal models of schizophrenia and anxiety. With its high selectivity for the orexin-1 receptor over the orexin-2 receptor (over 1000-fold), this compound presents a targeted approach to modulating the orexin (B13118510) system, which is implicated in regulating emotion, motivation, and arousal.[1] This guide summarizes the available quantitative data from key preclinical studies, details the experimental methodologies employed, and provides a comparative landscape of alternative selective Ox1R antagonists.
Data Presentation
The following tables summarize the key quantitative findings for this compound and comparator compounds in relevant preclinical models.
Table 1: Efficacy of this compound in the Phencyclidine (PCP)-Induced Social Interaction Deficit Model in Rats
| Compound | Animal Strain | PCP Dosing Regimen | This compound Dose | Effect on Social Interaction | Source |
| This compound | Rat | Sub-chronic | 0.3 mg/kg (minimal effective dose) | Reversal of PCP-induced deficit | [2] |
Table 2: Preclinical Efficacy of Alternative Selective Orexin-1 Receptor Antagonists
| Compound | Animal Model | Key Findings | Source |
| JNJ-61393215 | Rat CO2-induced panic-like behavior | Dose-dependently attenuated panic-like behavior | [2] |
| ACT-539313 | Rat model of schedule-induced polydipsia | Demonstrated efficacy | [3] |
| C4X3256 | Rat models of nicotine (B1678760) and cocaine seeking | Significantly reduced nicotine self-administration and cue-induced reinstatement of nicotine and cocaine seeking | [4][5] |
| SB-334867 | Rodent models of drug seeking | Attenuated compulsive reinstatement of drug seeking for multiple substances | [6] |
Note: Direct comparative studies of this compound against these alternatives in the same preclinical models are not yet publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats
This model is a well-established paradigm for inducing behavioral abnormalities in rodents that are relevant to the negative symptoms of schizophrenia.
Objective: To assess the ability of a test compound to reverse the social withdrawal induced by the NMDA receptor antagonist, phencyclidine.
Apparatus: A dimly lit, open-field arena.
Procedure:
-
Induction of Social Deficit: Rats are typically treated with a sub-chronic regimen of PCP (e.g., 2 mg/kg, twice daily for 7 days, followed by a 7-day washout period) to induce a lasting social interaction deficit.[7]
-
Test Compound Administration: this compound or a vehicle control is administered prior to the social interaction test.
-
Social Interaction Test: Two unfamiliar rats (one treated with PCP and the test compound, the other an untreated partner) are placed in the arena for a defined period (e.g., 10-15 minutes).
-
Behavioral Scoring: The duration and frequency of active social behaviors are manually or automatically scored. These behaviors include sniffing, grooming, following, and physical contact. A reduction in these behaviors in PCP-treated animals compared to controls indicates a social deficit.
Marmoset Human Threat Test
This non-human primate model is utilized to evaluate anxiety-related behaviors.
Objective: To assess the anxiolytic potential of a test compound by measuring the behavioral response of a marmoset to a potential threat (an unfamiliar human).
Apparatus: The marmoset's home cage.
Procedure:
-
Acclimation: The marmoset is allowed to acclimate to the presence of a camera for recording.
-
Baseline Recording: A baseline period is recorded with no human present.
-
Human Threat Exposure: An unfamiliar human observer stands in front of the cage for a standardized period (e.g., 2 minutes).[8] The observer's gaze may be directed towards or away from the animal to modulate the level of threat.
-
Behavioral Scoring: Specific postures and behaviors indicative of anxiety are recorded and scored. These can include "slit-stare," piloerection (hair standing on end), scent marking, and changes in posture or location within the cage (e.g., retreating to the back).[9]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the preclinical evaluation of this compound.
Mechanism of this compound as a selective Ox1R antagonist.
Workflow for the PCP-induced social interaction deficit model.
Workflow for the marmoset human threat test.
References
- 1. This compound [cerevance.com]
- 2. CVN-766 improves negative and cognitive symptoms of schizophrenia in preclinical models | BioWorld [bioworld.com]
- 3. Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 7. Improvement of phencyclidine-induced social behaviour deficits in rats: involvement of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Anxiety in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
CVN766 Phase 1 Clinical Trial: A Comparative Analysis for Drug Development Professionals
An in-depth look at the initial clinical findings for the selective orexin (B13118510) 1 receptor antagonist, CVN766, positioned as a potential treatment for the negative and cognitive symptoms of schizophrenia. This guide provides a comparative overview of its Phase 1 data alongside other selective orexin 1 receptor (Ox1R) antagonists, offering valuable insights for researchers and drug development professionals.
Executive Summary
This compound, a novel, potent, and highly selective Ox1R antagonist, has completed a Phase 1 clinical trial in healthy volunteers. The topline data suggests a favorable safety, tolerability, and pharmacokinetic profile, supporting its advancement into Phase 2 studies. A key differentiator of this compound is its high selectivity for Ox1R over the orexin 2 receptor (Ox2R), which is believed to contribute to the absence of somnolence, a common adverse event associated with less selective orexin receptor antagonists. This guide will dissect the available Phase 1 data for this compound and compare it with publicly available data from other selective Ox1R antagonists, namely ACT-539313 and JNJ-61393215.
Data Presentation
Table 1: this compound Phase 1 Trial - Key Parameters
| Parameter | Description |
| Clinical Trial Identifier | NCT05105243 |
| Trial Design | Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) |
| Participant Population | 64 healthy subjects |
| SAD Cohorts (Dose) | 5 mg, 15 mg, 45 mg, 125 mg, 250 mg |
| MAD Cohorts (Dose) | 45 mg, 125 mg, 250 mg (daily for 7 days) |
| Key Findings | Well-tolerated with no serious adverse events. Dose-proportional increase in exposure (Cmax and AUC). Data supports once-daily dosing. No evidence of somnolence. |
Table 2: Comparative Overview of Phase 1 Safety and Tolerability of Selective Ox1R Antagonists
| Drug | Most Common Treatment-Emergent Adverse Events (TEAEs) | Notes |
| This compound | Headache (10.9%), Dizziness (7.8%), Presyncope (6.2%)[1] | All TEAEs were mild to moderate. Notably, no increase in somnolence or fatigue was observed compared to placebo.[1] |
| ACT-539313 | Somnolence and headache[2][3] | All adverse events were transient and of mild or moderate intensity.[2] |
| JNJ-61393215 | Somnolence (16.7%) and headache (47.9%)[4] | All events were mild in severity.[5] |
Table 3: Comparative Overview of Phase 1 Pharmacokinetics of Selective Ox1R Antagonists
| Drug | Tmax (Time to Maximum Concentration) | Half-life (t1/2) | Key Pharmacokinetic Characteristics |
| This compound | Not explicitly stated | Not explicitly stated | Exposure (Cmax and AUC) increased with dose in a generally dose-proportional manner. Steady state was achieved following 4 or 5 days of dosing. Confirmed CNS exposure. |
| ACT-539313 | 0.7 - 3.5 hours (SAD)[1][2] | 3.3 - 5.7 hours (SAD)[1][2] | Rapidly absorbed. Overall exposure increased dose-proportionally in the MAD study.[3] |
| JNJ-61393215 | 1.0 - 2.25 hours (SAD)[6] | 13.6 - 24.6 hours (SAD)[6] | Cmax and AUC increased dose-proportionally up to 30 mg.[4] |
Experimental Protocols
This compound Phase 1 Clinical Trial (NCT05105243)
Study Design: This was a two-part, randomized, double-blind, placebo-controlled study in healthy adult volunteers.
-
Part 1 (Single Ascending Dose - SAD): Approximately 40 participants were enrolled into one of five cohorts receiving single oral doses of this compound (5, 15, 45, 125, or 250 mg) or placebo. In each cohort of 8 participants, 6 received this compound and 2 received placebo.
-
Part 2 (Multiple Ascending Dose - MAD): Approximately 24 participants were enrolled into one of three cohorts receiving daily oral doses of this compound (45, 125, or 250 mg) or placebo for 7 days. In each cohort of 8 participants, 6 received this compound and 2 received placebo.
Key Assessments:
-
Safety and Tolerability: Monitored through the incidence and severity of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetics: Plasma concentrations of this compound were measured at various time points to determine parameters such as Cmax, AUC, and half-life. The study also aimed to confirm central nervous system (CNS) exposure.
Mandatory Visualization
Caption: Orexin signaling pathway and the mechanism of action of this compound.
References
- 1. First‐in‐human study with ACT‐539313, a novel selective orexin‐1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study with ACT-539313, a novel selective orexin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose clinical pharmacology of the selective orexin-1 receptor antagonist ACT-539313 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of CVN766: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for CVN766, a novel, highly selective orexin-1 receptor (OXR1) antagonist, against other orexin (B13118510) receptor modulators. The objective is to assess the translational potential of this compound in the context of psychiatric disorders, with a focus on schizophrenia. This comparison is based on publicly available preclinical data.
Executive Summary
This compound is a potent and exquisitely selective OXR1 antagonist with over 1000-fold selectivity over the orexin-2 receptor (OXR2)[1][2][3][4]. This high selectivity is a key differentiating feature, potentially mitigating the somnolence associated with dual orexin receptor antagonists (DORAs) that are approved for insomnia. Preclinical studies suggest the efficacy of this compound in animal models relevant to the negative and cognitive symptoms of schizophrenia[5][6]. While direct quantitative comparisons with other orexin modulators in these specific models are limited in publicly accessible data, this guide synthesizes the available information to provide a framework for evaluating the translational potential of this compound.
In Vitro Pharmacology: Receptor Binding Affinity and Selectivity
The in vitro pharmacological profile of this compound highlights its high affinity and exceptional selectivity for the OXR1. This contrasts with DORAs such as suvorexant, daridorexant, and lemborexant, which target both OXR1 and OXR2. SB-334867 is another selective OXR1 antagonist, included here for comparison.
| Compound | Target(s) | IC50 (nM) | pKi | Selectivity | Reference(s) |
| This compound | OXR1 | 8 | 8.14 ± 0.03 | >1000-fold vs OXR2 | [6][7] |
| OXR2 | >10,000 | 4.89 ± 0.08 | [6] | ||
| Suvorexant | OXR1/OXR2 | - | - | Dual Antagonist | [4] |
| Daridorexant | OXR1/OXR2 | - | - | Dual Antagonist | [8] |
| Lemborexant | OXR1/OXR2 | - | - | Dual Antagonist | [9] |
| SB-334867 | OXR1 | - | - | Selective OXR1 Antagonist | [10] |
Preclinical Efficacy in Models of Schizophrenia
This compound has been evaluated in key preclinical models that aim to replicate the negative and cognitive symptoms of schizophrenia.
Phencyclidine (PCP)-Induced Social Interaction Deficit
This model is widely used to study the negative symptoms of schizophrenia, such as social withdrawal.
| Compound | Species | Dosing | Key Findings | Reference(s) |
| This compound | Rodent | - | Reversal of PCP-induced social interaction deficits. | [11][12] |
| Suvorexant | - | - | Data not publicly available in this model. | - |
| Daridorexant | - | - | Data not publicly available in this model. | - |
| Lemborexant | - | - | Data not publicly available in this model. | - |
| SB-334867 | - | - | Data not publicly available in this model. | - |
Note: Quantitative dose-response data for this compound in this model is not yet publicly available.
Attentional Set-Shifting Task (ASST)
The ASST is a test of cognitive flexibility, a domain of executive function that is often impaired in individuals with schizophrenia.
| Compound | Species | Dosing | Key Findings | Reference(s) |
| This compound | Rodent | - | Demonstrated efficacy in executive function/attentional set shifting paradigms of cognition. | [11][12] |
| Suvorexant | - | - | Data not publicly available in this model. | - |
| Daridorexant | - | - | Preclinical data suggests potential cognitive benefits, but specific ASST data is not available. | [8] |
| Lemborexant | - | - | Preclinical data suggests no significant impact on cognitive function. | [13] |
| SB-334867 | Rat | - | Reduced motivation in a stop-signal task, but minimal effects on response inhibition or attentional functioning. | [10] |
Note: Specific quantitative data on the performance of this compound in the ASST is not yet publicly available.
Preclinical Efficacy in Models of Anxiety
This compound has also been assessed in a primate model of anxiety.
Marmoset Human Threat Test
This model evaluates anxiety-like responses in non-human primates.
| Compound | Species | Dosing | Key Findings | Reference(s) |
| This compound | Marmoset | - | Demonstrated efficacy in the marmoset human threat test of anxiety. | [11][12] |
| Suvorexant | - | - | Data not publicly available in this model. | - |
| Daridorexant | Rat | 10, 30, and 100 mg/kg | Exerted a dose-dependent anxiolytic-like effect in fear-potentiated startle, schedule-induced polydipsia, and social stress-induced hyperthermia and tachycardia models. | [8] |
| Lemborexant | - | - | Data not publicly available in this model. | - |
| SB-334867 | - | - | Data not publicly available in this model. | - |
Note: Quantitative data for this compound in this model is not yet publicly available.
Experimental Protocols
Phencyclidine (PCP)-Induced Social Interaction Deficit in Rats
-
Objective: To model the social withdrawal symptoms of schizophrenia.
-
Procedure:
-
Induction of Deficit: Rats are administered PCP (e.g., 2.0 mg/kg) twice daily for seven days, followed by a seven-day washout period[14]. This regimen has been shown to induce a lasting deficit in social interaction.
-
Test Arena: A familiar, dimly lit, open-field arena is typically used.
-
Social Interaction Test: Two unfamiliar rats from the same treatment group (e.g., both PCP-treated) are placed in the arena for a set duration (e.g., 10-15 minutes).
-
Behavioral Scoring: The duration and frequency of various social behaviors are scored by a trained observer blind to the treatment conditions. These behaviors include sniffing, grooming, following, and aggressive postures. A key measure is the total time spent in active social interaction.
-
Drug Testing: Test compounds (e.g., this compound) are administered prior to the social interaction test to assess their ability to reverse the PCP-induced deficit.
-
Attentional Set-Shifting Task (ASST) in Mice
-
Objective: To assess cognitive flexibility, a component of executive function.
-
Apparatus: A testing chamber with two digging pots. The pots can be distinguished by different digging media (e.g., sand, sawdust) and different odors.
-
Procedure:
-
Habituation and Training: Mice are first habituated to the testing chamber and trained to dig in the pots to find a food reward.
-
Discrimination Phases: The task consists of a series of discrimination problems where the mouse must learn a rule to find the reward. The rule is based on either the digging medium or the odor.
-
Simple Discrimination (SD): The mouse learns to discriminate between two stimuli within one dimension (e.g., sand vs. sawdust).
-
Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., odors are added to the sand and sawdust), but the rule remains the same.
-
Intra-Dimensional Shift (IDS): New stimuli from the same dimension are introduced (e.g., new types of digging media).
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension becomes the relevant one (e.g., the mouse must now pay attention to the odors, not the media).
-
-
Performance Measures: The primary measure is the number of trials required to reach a set criterion of correct choices (e.g., 6 consecutive correct trials) for each phase. An impairment in cognitive flexibility is indicated by a significantly increased number of trials to criterion during the EDS phase.
-
Marmoset Human Threat Test
-
Objective: To evaluate anxiety-like behavior in a non-human primate model.
-
Procedure:
-
Apparatus: The test is conducted in the marmoset's home cage.
-
Threat Stimulus: A human observer stands in front of the cage, either looking directly at the marmoset (direct threat) or with their profile visible (profile threat) for a set period (e.g., 2 minutes).
-
Behavioral Observation: The marmoset's behavior is recorded and later scored for species-specific anxiety-like responses. These can include postures (e.g., slit-stare, tail-up), vocalizations (e.g., tsik calls), and changes in activity levels (e.g., reduced locomotion).
-
Drug Testing: The effects of a test compound are evaluated by administering it before the presentation of the human threat and observing the changes in the anxiety-like behaviors compared to a vehicle control condition.
-
Signaling Pathways and Experimental Workflows
Orexin 1 Receptor (OXR1) Signaling Pathway
This compound acts as an antagonist at the OXR1, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for OXR1 involves its coupling to the Gq class of G-proteins[15][16][17][18].
Caption: Orexin 1 Receptor (OXR1) signaling cascade initiated by Orexin-A and inhibited by this compound.
Experimental Workflow: Phencyclidine (PCP)-Induced Social Interaction Deficit
The following diagram illustrates the workflow for assessing the efficacy of a compound in the PCP-induced social interaction deficit model.
Caption: Workflow for the PCP-induced social interaction deficit model.
Conclusion
The preclinical data available for this compound suggest a promising profile for a novel therapeutic agent targeting the negative and cognitive symptoms of schizophrenia. Its high selectivity for OXR1 may translate to a favorable safety profile, particularly concerning somnolence, a common side effect of less selective orexin antagonists. The qualitative reports of efficacy in relevant animal models are encouraging. However, a comprehensive assessment of its translational potential is currently limited by the lack of publicly available quantitative dose-response data from these preclinical efficacy studies. Further disclosure of this data from Cerevance will be critical for a more definitive comparison with other orexin system modulators and for validating the therapeutic hypothesis of selective OXR1 antagonism in schizophrenia and other psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerevance Announces Publication of this compound in Bioorganic & [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound [cerevance.com]
- 5. CVN-766 improves negative and cognitive symptoms of schizophrenia in preclinical models | BioWorld [bioworld.com]
- 6. Cerevance [cerevance.com]
- 7. researchgate.net [researchgate.net]
- 8. Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Cerevance [cerevance.com]
- 12. Cerevance [cerevance.com]
- 13. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerevance [cerevance.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 18. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
Independent Verification of CVN766's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of CVN766, a novel Orexin (B13118510) 1 Receptor (Ox1R) antagonist, with other orexin receptor modulators. The information presented is supported by available preclinical data to aid in the evaluation of this compound for research and development purposes.
Orexin System Overview and the Significance of Selectivity
The orexin system, comprising two G protein-coupled receptors, Orexin 1 Receptor (Ox1R) and Orexin 2 Receptor (Ox2R), and their endogenous ligands, orexin-A and orexin-B, plays a crucial role in regulating various physiological functions. While Ox2R is primarily associated with the promotion of wakefulness, Ox1R is implicated in reward, motivation, and stress pathways. Consequently, the development of selective Ox1R antagonists is a promising therapeutic strategy for psychiatric disorders, including schizophrenia, anxiety, and substance use disorders, with the potential to avoid the somnolence associated with dual orexin receptor antagonists.[1][2][3]
This compound has been developed as a potent and highly selective Ox1R antagonist.[1][2][3][4][5][6][7][8] This guide aims to provide an independent verification of its selectivity by comparing its binding affinities with those of other notable orexin receptor antagonists.
Comparative Selectivity Profile of Orexin Receptor Antagonists
The following table summarizes the in vitro binding affinities and selectivity of this compound and other orexin receptor antagonists for human Ox1R and Ox2R.
| Compound Name | Target Selectivity | Ox1R Affinity (Ki/IC50) | Ox2R Affinity (Ki/IC50) | Selectivity Ratio (Ox2R/Ox1R) |
| This compound | Ox1R Selective | 8 nM (IC50) [8][9] | >10,000 nM (IC50) [9] | >1000-fold [1][2][4][5][6][7] |
| Suvorexant | Dual Antagonist | 0.55 nM (Ki)[1] | 0.35 nM (Ki)[1] | ~0.6 |
| Lemborexant | Dual Antagonist | 6.1 nM (Ki) | 2.6 nM (Ki) | ~0.4 |
| Seltorexant (B610775) | Ox2R Selective | >100-fold lower than Ox2R | pKi = 8.0[5] | <0.01 |
| JNJ-61393215 | Ox1R Selective | pKi = 8.17[4] | pKi = 6.12[4] | ~112-fold |
| Nivasorexant (B12392002) (ACT-539313) | Ox1R Selective | 0.69 nM (Kb)[10] | 42 nM (Kb)[10] | ~60-fold |
Note: Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and pKi (-log(Ki)) are measures of binding affinity. Kb (equilibrium dissociation constant) is a measure of binding affinity for antagonists. A higher selectivity ratio indicates greater selectivity for Ox1R over Ox2R.
Experimental Protocols
The following are representative protocols for key experiments used to determine the selectivity profile of orexin receptor antagonists. These are generalized methodologies based on commonly cited techniques.
Radioligand Binding Assay for Orexin Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from the orexin receptors, providing a quantitative measure of binding affinity (Ki).
Materials:
-
Membrane preparations from cells stably expressing recombinant human Ox1R or Ox2R (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [³H]-Suvorexant or a specific radiolabeled orexin peptide).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known orexin receptor antagonist).
-
96-well filter plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Mobilization Assay (FLIPR)
This cell-based functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by an orexin receptor agonist.
Materials:
-
Cells stably co-expressing a human orexin receptor (Ox1R or Ox2R) and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Orexin A or another suitable agonist.
-
Test compound (e.g., this compound) at various concentrations.
-
A fluorescence imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Place the plate in the FLIPR instrument.
-
Initiate the assay by adding a fixed concentration of the orexin agonist to all wells.
-
The FLIPR instrument will simultaneously measure the fluorescence intensity in each well over time, reflecting the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for determining antagonist selectivity.
Caption: Orexin signaling pathway and antagonist action.
Caption: Workflow for determining antagonist selectivity.
References
- 1. Suvorexant - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seltorexant - Wikipedia [en.wikipedia.org]
- 4. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective orexin-2 antagonist seltorexant (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. First‐in‐human study with ACT‐539313, a novel selective orexin‐1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Effect of nivasorexant (ACT‐539313), a selective orexin‐1‐receptor antagonist, on multiple cytochrome P450 probe substrates in vitro and in vivo using a cocktail approach in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Investigational Drug CVN766
This document provides a comprehensive protocol for the proper disposal of the investigational drug CVN766, a selective orexin (B13118510) 1 receptor antagonist. The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with regulatory standards. These guidelines are intended for researchers, scientists, and drug development professionals involved in the handling of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Minimum PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety glasses or goggles
-
Lab coat
-
-
Handling:
-
Conduct all handling and disposal preparations within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the compound. In case of skin contact, wash the affected area immediately with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Waste Characterization and Segregation
As this compound is an investigational drug, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, it should be treated as a potentially hazardous chemical. The first critical step is to contact your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
Experimental Protocol: Waste Profile Determination
-
Information Gathering: Compile all available information on this compound, including its chemical structure, known reactivity, and any toxicological data from preclinical studies.
-
EHS Consultation: Provide the compiled information to the EHS office. They will determine if the waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Waste Stream Identification: Based on the EHS assessment, this compound waste will be categorized into one of the following streams:
-
Non-hazardous pharmaceutical waste
-
RCRA hazardous chemical waste
-
Trace chemotherapy waste (if applicable to the study)
-
Disposal Procedures for this compound Waste
The disposal route for this compound will depend on its classification by the EHS. The following table summarizes the disposal pathways.
| Waste Type | Disposal Container | Disposal Method |
| Unused or Expired this compound (Pure) | Designated hazardous chemical waste container (provided by EHS) | Label the container with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Arrange for pickup by EHS for incineration at a licensed facility. |
| Contaminated Labware (e.g., vials, pipettes) | Sharps container for broken glass; solid waste container for plastics | Segregate based on material. If grossly contaminated, dispose of as hazardous chemical waste. For trace contamination, follow institutional guidelines, which may involve placing it in a designated "Trace Chemotherapy" or "Biohazard-Chemotoxic" container for incineration.[1] |
| Aqueous Solutions Containing this compound | Labeled hazardous liquid waste container | Do not dispose of down the drain. Collect in a sealed, properly labeled container. The label must include the chemical name and approximate concentration. Arrange for EHS pickup. |
| Empty Stock Vials | Regular trash or recycling (if decontaminated) | If the vial is completely empty and does not contain protected patient information, it may be discarded in the regular trash.[1] If it contained a P-listed waste (acutely hazardous), it must be triple-rinsed, and the rinsate collected as hazardous waste. |
Workflow for Proper Disposal of this compound
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Record Keeping
Maintain a detailed log of all this compound disposal activities. This log should include:
-
Date of disposal
-
Quantity of this compound disposed of
-
Method of disposal
-
Name of the individual who performed the disposal
-
A copy of the waste manifest provided by the disposal vendor
These records should be kept for a minimum of three years or as required by institutional and federal regulations.[1]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of the investigational drug this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling CVN766
This document provides crucial safety and logistical information for laboratory professionals handling CVN766, a potent and selective orexin-1 receptor (Ox1R) antagonist. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a research setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent, bioactive small molecule, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table outlines the required PPE for handling this compound in various laboratory settings.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Full-face respirator with P100 particulate filters. - Chemical-resistant disposable suit (e.g., Tychem). - Double-gloving with nitrile gloves (inner layer tucked under suit cuff, outer layer over cuff). - Chemical splash goggles. - Disposable shoe covers. |
| Solution Preparation and Handling | - Laboratory coat. - Nitrile gloves. - Safety glasses with side shields or chemical splash goggles. |
| Cell Culture and In Vitro Assays | - Laboratory coat. - Nitrile gloves. - Safety glasses. |
| Animal Dosing and Handling | - Laboratory coat or disposable gown. - Nitrile gloves. - Safety glasses or face shield. - Respiratory protection may be required based on the dosing procedure and risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Weighing: All weighing of solid this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Solution Handling: All manipulations of concentrated stock solutions should be performed in a chemical fume hood.
2.2. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound is typically stored at -20°C for long-term stability.
2.3. Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing operations within a chemical fume hood.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
To prepare a stock solution, slowly add the solvent to the solid this compound to avoid dust generation. A common solvent for this compound is DMSO.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
2.4. Spills and Decontamination:
-
Minor Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with a suitable solvent (e.g., ethanol) to wet the powder.
-
Carefully wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Decontaminate the area with a suitable laboratory detergent, followed by a rinse with water.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable laboratory detergent and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety officer.
-
Restrict access to the spill area.
-
Follow institutional procedures for major chemical spill cleanup.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container lined with a chemically resistant bag. |
| Aqueous Waste (from cell culture, etc.) | - Collect in a clearly labeled, sealed container for hazardous aqueous waste. - The pH should be neutralized if necessary before disposal. |
| Organic Solvent Waste (from solutions) | - Collect in a clearly labeled, sealed container for hazardous organic waste. - Do not mix incompatible solvents. |
General Disposal Guidelines:
-
All waste containers must be clearly labeled with the contents, including "Hazardous Waste" and the name "this compound".
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][2]
-
Arrange for pickup and disposal by the institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[1]
Mechanism of Action and Signaling Pathway
This compound is a highly selective antagonist of the orexin-1 receptor (Ox1R).[3][4] Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and are involved in regulating various physiological functions, including wakefulness, reward, and motivation.[3] this compound acts by blocking the binding of orexins to Ox1R, thereby inhibiting its downstream signaling. This selectivity for Ox1R over the orexin-2 receptor (Ox2R) is a key feature of the compound.[3][4][5]
Caption: Mechanism of action of this compound as a selective antagonist of the Orexin-1 Receptor (Ox1R).
This guide is intended to provide essential safety and handling information. Researchers should always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and follow all institutional safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
